6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKAMWCVBVCUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. By synthesizing data from analogous compounds and established chemical principles, this document offers insights into its basic properties, reactivity, and potential applications, particularly in the development of kinase inhibitors and other therapeutic agents.
Introduction: The Significance of the 5-Azaindole Scaffold
This compound belongs to the class of compounds known as azaindoles, specifically the 5-azaindole isomers. These bicyclic systems, which fuse an electron-rich pyrrole ring with an electron-deficient pyridine ring, are privileged structures in drug discovery.[1] The unique electronic nature of the 5-azaindole core allows it to serve as a versatile scaffold that can engage in various biological interactions, including hydrogen bonding and π-stacking, with protein targets.
The pyrrolopyridine framework is a cornerstone in the design of numerous biologically active molecules, with applications ranging from anticancer to anti-inflammatory and neuroprotective agents.[2] Derivatives of the closely related pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. Furthermore, the broader class of pyrrole-containing compounds has demonstrated a wide array of therapeutic activities, including as anticancer, antibacterial, and antifungal agents.[3]
The subject of this guide, this compound, is a strategically functionalized 5-azaindole. The chloro substituent at the 6-position offers a handle for further chemical modification through cross-coupling reactions, while the carbonitrile group at the 3-position can be elaborated into various functional groups or serve as a key interaction motif with biological targets. These features make it a highly valuable intermediate for the synthesis of compound libraries aimed at discovering novel therapeutics.
Physicochemical and Spectroscopic Properties
Molecular Structure and Basic Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄ClN₃ | Calculated |
| Molecular Weight | 177.59 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Analogy to similar heterocyclic compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Analogy to similar heterocyclic compounds[4] |
Predicted Spectroscopic Characterization
No experimentally derived spectra for this compound have been published. However, the expected NMR and IR signatures can be predicted with a high degree of confidence based on published data for substituted 1H-pyrrolo[3,2-c]pyridine derivatives.[5]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyrrole ring (C2-H) would likely appear as a singlet in the downfield region. The protons on the pyridine ring (C4-H and C7-H) would also be in the aromatic region, with their chemical shifts influenced by the chloro and nitrile substituents. The N-H proton of the pyrrole ring would likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the carbon atoms in the bicyclic system and the nitrile group. The chemical shift of the nitrile carbon would be characteristic, typically appearing in the 115-125 ppm range.
-
Infrared (IR) Spectroscopy: A prominent, sharp absorption band characteristic of the C≡N stretch is expected in the region of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 177, with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺) due to the presence of the chlorine atom.
Synthesis and Reactivity
The synthesis of this compound can be logically approached through the construction of the 5-azaindole core followed by functionalization. A plausible and efficient synthetic route is outlined below, based on established methodologies for related heterocyclic systems.
Proposed Synthetic Pathway
The most direct proposed synthesis involves a two-step process starting from a suitable pyridine precursor to first form a halogenated 5-azaindole, followed by the introduction of the nitrile group.
Detailed Experimental Protocols (Proposed)
The following protocols are based on well-established and cited procedures for analogous transformations.
Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This step follows a published procedure for the reductive cyclization of a nitropyridine derivative to form the 5-azaindole core.[6]
-
Reaction Setup: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and acetic acid.
-
Reaction: Stir the reaction mixture at 100 °C for 5 hours.
-
Work-up: After cooling, filter the reaction mixture and concentrate it in vacuo.
-
Purification: Adjust the pH to 8 with aqueous sodium carbonate and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Step 2: Palladium-Catalyzed Cyanation to Yield this compound
This proposed step is an adaptation of standard palladium-catalyzed cyanation methods for halo-heterocycles.[7] It is important to note that this protocol would first require a halogen exchange from bromo to chloro, or the synthesis would need to start from a chlorinated precursor. Assuming the synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine is achieved first, the subsequent cyanation at the 3-position would require a different strategy, likely involving electrophilic cyanation on the electron-rich pyrrole ring.
A more direct route would involve the cyanation of a 3-halo-6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by its three key features: the 5-azaindole core, the chloro substituent, and the nitrile group.
-
Pyrrole N-H: The nitrogen of the pyrrole ring can be deprotonated with a base and subsequently alkylated or arylated to introduce substituents at the N-1 position.
-
C6-Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can be readily displaced by various nucleophiles. More importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
-
C3-Nitrile Group: The nitrile functionality is a versatile precursor for other functional groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This allows for the introduction of diverse functionalities at the 3-position, which can be crucial for modulating the biological activity and pharmacokinetic properties of drug candidates.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is of significant interest to medicinal chemists due to its prevalence in molecules targeting various diseases.
Kinase Inhibitors
The azaindole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine core of ATP. The substituents at the 3- and 6-positions can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity. Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer and anti-arthritic drug development.[5]
Anticancer Agents
Beyond kinase inhibition, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin polymerization.[8] These compounds can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[8] The structural features of this compound make it an attractive starting point for the design of novel tubulin inhibitors.
Conclusion
This compound is a heterocyclic compound of high strategic value for drug discovery and development. While detailed experimental data for this specific molecule is not widely available in the public domain, a comprehensive understanding of its properties and reactivity can be established through the analysis of closely related structures and fundamental principles of organic chemistry. Its versatile 5-azaindole core, combined with strategically placed chloro and nitrile functional groups, provides a powerful platform for the synthesis of novel, biologically active compounds. The insights provided in this guide are intended to facilitate the use of this important scaffold in the ongoing search for new and effective therapeutic agents.
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Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302041. [Link]
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6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, propose a robust synthetic pathway, and explore its potential applications in drug discovery, grounded in the established biological activities of the broader pyrrolopyridine class.
Core Molecular Attributes
Molecular Formula: C₈H₄ClN₃
Molecular Weight: 177.59 g/mol
The foundational structure of this molecule is the 1H-pyrrolo[3,2-c]pyridine scaffold. This bicyclic system, composed of a pyrrole ring fused to a pyridine ring, is a recognized "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][2] The specific isomer, pyrrolo[3,2-c]pyridine, along with its derivatives, has shown promise in the development of novel therapeutics, including kinase inhibitors for oncology.[3]
The subject of this guide is distinguished by two key substitutions: a chlorine atom at the 6-position of the pyridine ring and a nitrile group at the 3-position of the pyrrole ring. The chloro group can significantly influence the electronic properties of the aromatic system and provide a handle for further chemical modification. The nitrile group is a versatile functional group in drug design, often introduced to enhance metabolic stability, improve binding affinity to target proteins, or serve as a precursor for other functional groups.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃ | Deduced |
| Molecular Weight | 177.59 g/mol | Calculated |
| Appearance | Predicted: Solid | [4] |
| Solubility | Predicted: Soluble in organic solvents like DMSO | [4] |
| LogP | Predicted: 1.5 - 2.5 | - |
| pKa | Predicted: 3.0 - 4.0 (for the pyridine nitrogen) | [4] |
Strategic Synthesis and Mechanistic Considerations
A plausible synthetic route to this compound involves a two-stage process: first, the construction of the core 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold, followed by the selective introduction of the nitrile group at the 3-position.
Synthesis of the 6-Chloro-1H-pyrrolo[3,2-c]pyridine Core
The construction of the pyrrolopyridine core can be achieved through various methods, often starting from a suitably substituted pyridine derivative.[4] A common strategy involves the halogenation of a pyridine-containing starting material to introduce the chlorine atom, followed by the formation of the fused pyrrole ring.[4]
Introduction of the 3-Carbonitrile Group
With the core scaffold in hand, the next critical step is the introduction of the nitrile group at the 3-position of the pyrrole ring. The pyrrole ring is known to undergo electrophilic substitution, and the precise location of substitution is influenced by the existing ring system and any directing groups. For a 1H-pyrrolo[3,2-c]pyridine system, the 3-position of the pyrrole ring is a likely site for electrophilic attack.
A well-established method for the cyanation of pyrroles is the Vilsmeier-Haack reaction to first introduce a formyl group (an aldehyde), followed by conversion of the aldehyde to a nitrile. The Vilsmeier-Haack reaction utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. The resulting 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can then be converted to the desired nitrile. A common method for this conversion is reaction with hydroxylamine to form an oxime, followed by dehydration.
Proposed Synthetic Workflow
Applications in Drug Discovery and Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key component in a number of biologically active molecules.[3] Derivatives of this and related pyrrolopyridine isomers have demonstrated a wide range of pharmacological activities, making them attractive starting points for drug discovery programs.
Kinase Inhibition
A significant area of application for pyrrolopyridine derivatives is in the development of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrolopyridine scaffold can serve as an effective hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituents on the scaffold, such as the 6-chloro and 3-carbonitrile groups, can then be tailored to achieve potency and selectivity for specific kinases.
Other Therapeutic Areas
Beyond oncology, pyrrolopyridine derivatives have been investigated for a variety of other therapeutic applications, including:
-
Neurodegenerative Diseases: Certain derivatives have been explored for their potential to treat neurological disorders.[5]
-
Inflammatory Diseases: The anti-inflammatory properties of some pyrrolopyridines make them candidates for the treatment of autoimmune and inflammatory conditions.[1]
-
Infectious Diseases: The pyrrole-containing core is found in some antibacterial and antifungal agents.[1]
The introduction of a nitrile group at the 3-position of the pyrrole ring can further enhance the therapeutic potential of the 6-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold. The nitrile can participate in hydrogen bonding interactions with the target protein, potentially increasing binding affinity. Furthermore, the nitrile group is generally metabolically stable, which can lead to improved pharmacokinetic properties of a drug candidate.
Hypothetical Experimental Protocols
The following are proposed, non-validated experimental protocols for the synthesis of this compound. These are intended for informational purposes and should be adapted and optimized by qualified researchers.
Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Vilsmeier-Haack Formylation)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 6-Chloro-1H-pyrrolo[3,2-c]pyridine in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired carbaldehyde.
Synthesis of this compound (Nitrile Formation)
-
Oxime Formation: Dissolve the 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in ethanol or a similar solvent. Add hydroxylamine hydrochloride and a base such as sodium acetate. Reflux the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Dehydration: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude oxime, add a dehydrating agent such as acetic anhydride or phosphorus pentoxide. Heat the mixture to effect the dehydration to the nitrile.
-
Workup and Purification: After the reaction is complete, carefully quench the reaction mixture with water and neutralize it. Extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude nitrile by recrystallization or column chromatography.
Conclusion
This compound represents a promising molecular scaffold for the development of novel therapeutics. Its synthesis is achievable through established organic chemistry methodologies, and its structural features suggest potential for potent and selective interactions with various biological targets, particularly protein kinases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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The Strategic Core: Unveiling the Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold
A Technical Guide for Advanced Drug Discovery
Abstract
The quest for novel therapeutic agents with high efficacy and specificity is a perpetual challenge in drug discovery. Within the vast landscape of heterocyclic chemistry, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, serving as a foundational core for a diverse array of potent biological inhibitors. This technical guide delves into the mechanistic underpinnings of this versatile scaffold, not as a singular active entity, but as a strategic building block for the rational design of targeted therapeutics. We will explore how derivatives of this core structure engage with critical cellular targets, with a primary focus on kinase inhibition and disruption of microtubule dynamics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine framework.
The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine is an aza-indole, a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. Its structural rigidity, combined with the presence of nitrogen atoms capable of forming crucial hydrogen bonds, makes it an ideal anchor for binding to the active sites of various enzymes. While the specific compound 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is often utilized as a key synthetic intermediate, its true significance lies in the therapeutic activities of the molecules derived from it. The chloro and carbonitrile moieties serve as versatile chemical handles, allowing for the strategic introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have demonstrated significant potential in oncology and inflammatory diseases. The following sections will elucidate the mechanisms of action of two prominent classes of inhibitors derived from this scaffold: FMS kinase inhibitors and colchicine-binding site inhibitors.
Mechanism of Action I: Inhibition of FMS Kinase
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of FMS kinase signaling is implicated in various cancers and inflammatory conditions like rheumatoid arthritis.[1] Consequently, FMS kinase has emerged as a compelling target for therapeutic intervention.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.
The FMS Kinase Signaling Pathway
The binding of the ligand, CSF-1, to the extracellular domain of FMS kinase induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Caption: FMS Kinase Signaling and Point of Inhibition.
Quantitative Analysis of FMS Kinase Inhibition
The potency of 1H-pyrrolo[3,2-c]pyridine-based FMS kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. For instance, certain diarylamide derivatives of this scaffold have demonstrated IC50 values in the nanomolar range against FMS kinase.[1]
| Compound Class | Target | IC50 (nM) | Reference |
| Diarylureas/Diarylamides | FMS Kinase | 30 - 96 | [1] |
Experimental Protocol: In Vitro FMS Kinase Assay
Objective: To determine the IC50 value of a 1H-pyrrolo[3,2-c]pyridine derivative against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of FMS kinase and substrate solution in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action II: Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors.[2] These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This leads to a G2/M phase cell cycle arrest and ultimately apoptosis in cancer cells.[2]
The Role of Microtubules in the Cell Cycle
During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into the two daughter cells. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.
Caption: Inhibition of Tubulin Polymerization and Cell Cycle Arrest.
Cellular Effects of Tubulin Polymerization Inhibition
The anti-proliferative activity of these compounds is demonstrated by their low micromolar to nanomolar IC50 values against various cancer cell lines.[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| 10t | HeLa | 0.12 | [2] |
| 10t | SGC-7901 | 0.18 | [2] |
| 10t | MCF-7 | 0.21 | [2] |
Experimental Protocol: Tubulin Polymerization Assay
Objective: To assess the effect of a 1H-pyrrolo[3,2-c]pyridine derivative on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99% pure)
-
GTP
-
Polymerization buffer (e.g., MES, EGTA, MgCl2)
-
Test compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare solutions of the test compound, paclitaxel, and colchicine in polymerization buffer.
-
Add 10 µL of the compound solutions or buffer (control) to the wells of a pre-warmed 96-well plate.
-
Add 90 µL of tubulin solution containing GTP to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance against time to generate polymerization curves and compare the effect of the test compound to the controls.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its derivatives have demonstrated potent inhibitory activity against diverse and critical therapeutic targets, including FMS kinase and tubulin. The true power of this scaffold lies in its synthetic tractability, allowing for the fine-tuning of biological activity and pharmacokinetic profiles through targeted chemical modifications.
Future research in this area will likely focus on:
-
Expansion of the target space: Exploring the activity of 1H-pyrrolo[3,2-c]pyridine derivatives against other kinase families and non-kinase targets.
-
Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their targets to guide the design of next-generation compounds with enhanced potency and selectivity.
-
Optimization of ADME properties: Further modification of the scaffold to improve absorption, distribution, metabolism, and excretion profiles, leading to compounds with better in vivo efficacy and safety.
By leveraging the foundational knowledge of the 1H-pyrrolo[3,2-c]pyridine core's mechanism of action, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.[Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. De Gruyter.[Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.[Link]
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrolopyridine nucleus, a bioisostere of indole, represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds, including approved therapeutics.[1] Its unique electronic and steric properties allow for diverse interactions with a range of biological targets. Among the various isomeric forms, the 1H-pyrrolo[3,2-c]pyridine framework has garnered significant attention for its potential in oncology and inflammation. This guide focuses on a specific derivative, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, providing an in-depth analysis of the known biological activities of its parent scaffold and outlining a strategic approach for the comprehensive evaluation of this particular compound.
The introduction of a chloro substituent at the 6-position and a carbonitrile group at the 3-position is anticipated to significantly modulate the molecule's physicochemical properties and target engagement. The carbonitrile moiety, in particular, can act as a hydrogen bond acceptor, a critical interaction for many enzyme inhibitors, especially kinases.[1] This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the exploration of this promising chemical entity.
Known Biological Activities of the 1H-Pyrrolo[3,2-c]pyridine Core
While direct studies on this compound are limited in the public domain, extensive research on its derivatives provides a strong predictive framework for its potential biological activities. The primary areas of investigation have been in oncology, with a focus on kinase inhibition and disruption of microtubule dynamics.
Anticancer Activity: A Dual-Threat Mechanism
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer activities through two distinct mechanisms of action:
-
Inhibition of Tubulin Polymerization: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2] One notable derivative, 10t , exhibited impressive in vitro antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[2] Mechanistic studies revealed that this compound effectively disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2] Molecular modeling suggests that the scaffold interacts with key residues such as Thrα179 and Asnβ349 in the colchicine-binding pocket of tubulin.[2]
-
Kinase Inhibition: The 1H-pyrrolo[3,2-c]pyridine core has been successfully employed as a scaffold for the development of potent kinase inhibitors.
-
FMS Kinase (CSF-1R) Inhibition: Several diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to be potent inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[3] One analog, compound 1r , was found to be a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[3] This compound also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the range of 0.15–1.78 µM.[3] Furthermore, its ability to inhibit CSF-1-induced growth of bone marrow-derived macrophages (BMDM) with an IC50 of 84 nM highlights its potential as an anti-inflammatory and anti-arthritic agent.[3]
-
Broader Kinase Inhibitory Potential: The broader pyrrolopyridine class has been explored for the inhibition of other kinases, including Fibroblast Growth Factor Receptors (FGFRs), c-MET, and RON kinases, suggesting that this compound could be a valuable starting point for screening against a wider panel of kinases.[4][5]
-
The dual-action potential—cytoskeletal disruption and signal transduction blockade—makes this scaffold particularly compelling for oncology drug discovery.
Proposed Experimental Evaluation of this compound
Based on the established activities of its analogs, a systematic evaluation of the title compound is warranted. The following experimental workflow is proposed as a robust starting point for characterizing its biological activity.
Experimental Workflow
Caption: Proposed workflow for the biological evaluation of this compound.
Detailed Experimental Protocols
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
The synthesis of the core scaffold can be achieved through a multi-step process, adapted from established literature procedures.[2] The causality behind this synthetic route lies in the sequential activation and functionalization of a commercially available pyridine starting material to construct the fused pyrrole ring.
Step-by-Step Methodology:
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). This step is crucial for activating the pyridine ring for subsequent nitration.
-
Nitration: The resulting oxide is nitrated at the 4-position using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Enamine Formation: The nitro-oxide intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Reductive Cyclization: The enamine is then subjected to reductive cyclization using iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
From this key intermediate, further modifications can be made to introduce the chloro and carbonitrile functionalities, although the specific steps for the title compound are not detailed in the provided search results.
In Vitro Antiproliferative Assay (MTT Assay)
The initial assessment of anticancer activity is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A375P) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib or a known tubulin inhibitor).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
To investigate the potential mechanism of action as a microtubule-destabilizing agent, a cell-free tubulin polymerization assay is essential.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP source, and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer. The fluorescence intensity is proportional to the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a lower fluorescence signal.
Kinase Inhibition Assay (Generic Protocol)
A broad kinase panel screen is the most efficient way to identify potential kinase targets. For a specific kinase of interest (e.g., FMS), a more focused in vitro kinase assay can be performed.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine the kinase of interest, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) to allow for phosphorylation of the substrate.
-
Detection: Detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Mechanism of Action
Tubulin Polymerization Inhibition Pathway
Caption: Mechanism of action for tubulin polymerization inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives from the literature, providing a benchmark for the evaluation of this compound.
| Compound ID | Target | Assay | IC50 Value | Cell Lines | Reference |
| 10t | Tubulin | Antiproliferation | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [2] |
| 1r | FMS Kinase | Kinase Inhibition | 30 nM | N/A | [3] |
| 1r | FMS Kinase | Antiproliferation | 0.15 - 1.78 µM | Ovarian, Prostate, Breast Cancer | [3] |
| 1r | FMS Kinase | BMDM Growth | 84 nM | Bone Marrow-Derived Macrophages | [3] |
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile and potent platform for the development of novel therapeutics, particularly in the realm of oncology. The existing data on its derivatives strongly suggest that this compound is a high-priority candidate for investigation as both a microtubule-destabilizing agent and a kinase inhibitor. The experimental framework outlined in this guide provides a clear and logical path for its comprehensive biological characterization.
Future work should focus on elucidating the specific kinase targets of this compound through broad panel screening and validating these targets in cellular contexts. Furthermore, structure-activity relationship (SAR) studies around the 6-chloro and 3-carbonitrile positions will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for potential preclinical development.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14).
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile and Its Isomers for Researchers and Drug Development - Benchchem.
- Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed. (2013-08-01).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Deep Dive into 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile as a Kinase Inhibitor Core
An In-depth Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the pyrrolopyridine scaffold has emerged as a privileged structure, owing to its structural resemblance to the purine core of ATP and its ability to form key interactions within the kinase active site. This guide provides a comprehensive technical overview of a particularly promising derivative: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile . We will explore its synthesis, its demonstrated utility as a scaffold for potent kinase inhibitors, delve into the critical structure-activity relationships, and provide detailed experimental protocols for its evaluation.
The Strategic Advantage of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, offers a unique combination of electronic and structural features that make it an attractive starting point for kinase inhibitor design. Its bicyclic, rigid structure provides a solid foundation for the precise positioning of pharmacophoric groups within the ATP-binding pocket of kinases. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a distinct electronic profile that can be exploited for selective interactions.
The specific subject of this guide, this compound, incorporates two key functional groups that enhance its potential:
-
The 6-Chloro Substituent: This halogen atom serves as a crucial handle for synthetic diversification. It can be readily displaced or participated in cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the solvent-exposed regions of the kinase active site and fine-tune physicochemical properties.
-
The 3-Carbonitrile Group: The nitrile moiety is a potent hydrogen bond acceptor and can engage in critical interactions with hinge region residues of the kinase. Its linear geometry and electronic properties make it an effective bioisostere for other hydrogen-bonding groups.
Synthesis of the Core Scaffold: A Multi-Step Approach
A direct, one-pot synthesis of this compound is not prominently described in the literature. However, a robust and logical multi-step synthetic route can be constructed from commercially available starting materials, as illustrated below. The overall strategy involves the initial construction of a functionalized pyrrolo[3,2-c]pyridine core, followed by the introduction of the nitrile group at the C3 position.
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
This procedure is adapted from the synthesis of related pyrrolo[3,2-c]pyridine derivatives[1].
Step 1: Oxidation of 2-Bromo-5-methylpyridine
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-5-methylpyridine-1-oxide.
Step 2: Nitration of 2-Bromo-5-methylpyridine-1-oxide
-
Slowly add 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.
-
Carefully warm the mixture and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH).
-
Extract the product with a suitable organic solvent, dry, and concentrate to afford 2-bromo-5-methyl-4-nitropyridine 1-oxide.
Step 3: Formation of the Enamine Intermediate
-
React 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.
-
Heat the reaction mixture until the formation of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide is complete.
-
Remove the solvent under reduced pressure.
Step 4: Reductive Cyclization to 6-Bromo-1H-pyrrolo[3,2-c]pyridine [1]
-
To a solution of the enamine intermediate in acetic acid, add iron powder.
-
Heat the mixture at 100 °C for several hours.
-
Filter the reaction mixture and concentrate in vacuo.
-
Adjust the pH to 8 with an aqueous sodium carbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Part 2: Synthesis of this compound
Step 5: Halogen Exchange
The bromo-substituent at the 6-position can be exchanged for a chloro-substituent using a copper(I) chloride-mediated reaction, a common transformation in heterocyclic chemistry.
Step 6: Vilsmeier-Haack Formylation
The introduction of a formyl group at the C3 position of the pyrrole ring is a critical step. The Vilsmeier-Haack reaction is a well-established method for this transformation on electron-rich heterocycles[2].
-
Cool a solution of N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.
-
Add a solution of 6-Chloro-1H-pyrrolo[3,2-c]pyridine in DMF to the Vilsmeier reagent.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Pour the reaction mixture onto ice and neutralize with a base to precipitate the product, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Step 7: Conversion of Aldehyde to Nitrile
There are several reliable methods to convert an aromatic aldehyde to a nitrile. A common and efficient method involves the formation of an oxime followed by dehydration.
-
React the 3-carbaldehyde intermediate with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol or pyridine) to form the corresponding aldoxime.
-
Dehydrate the aldoxime using a dehydrating agent such as acetic anhydride, trifluoroacetic anhydride, or a Burgess reagent to yield the final product, this compound.
An alternative to steps 6 and 7 is a direct C-H cyanation of the 6-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. Palladium-catalyzed cyanation methods using reagents like zinc cyanide have been successfully applied to azaindole systems and represent a more direct route to the target molecule[3][4].
Key Kinase Targets and Structure-Activity Relationship (SAR) Insights
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against several important kinase targets. The following sections highlight two prominent examples, FMS kinase and Monopolar Spindle 1 (MPS1) kinase.
FMS Kinase (CSF-1R)
The FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages[5]. Overexpression of FMS is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target[5][6].
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated as FMS kinase inhibitors, revealing key SAR insights[5].
| Compound | R1 | R2 | FMS IC50 (nM)[5] |
| 1a | -H | -CONHC₆H₅ | >1000 |
| 1e | -Cl | -CONHC₆H₅ | 60 |
| 1r | -Cl | -NH₂ | 30 |
| KIST101029 (Lead) | - | - | 96 |
Table 1: Structure-Activity Relationship of 1H-pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.
Key SAR Observations for FMS Inhibition:
-
Substitution at the 1-position: The nature of the substituent at the N1 position of the pyrrole ring significantly impacts activity.
-
Arylurea and Arylamide Moieties: The introduction of arylurea and arylamide functionalities at the 4-position of the pyridine ring has proven to be a successful strategy for achieving potent FMS inhibition.
-
Impact of Chlorine: As seen in the comparison between compounds 1a and 1e , the presence of a chlorine atom at the R1 position leads to a dramatic increase in potency.
-
Amine vs. Benzamide: Interestingly, the free amine in compound 1r resulted in the most potent FMS inhibition in this series, being over three times more potent than the lead compound KIST101029[5].
Monopolar Spindle 1 (MPS1) Kinase
MPS1 is a dual-specificity kinase that is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures accurate chromosome segregation during mitosis[7][8]. Aberrant overexpression of MPS1 is observed in numerous human cancers, making it a compelling target for anticancer therapy[7][9]. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully utilized in the development of potent and selective MPS1 inhibitors[7][10].
Structure-based design efforts have led to the optimization of initial hits from this series into highly potent and orally bioavailable MPS1 inhibitors[7]. While a detailed SAR table for a series of 6-chloro-3-carbonitrile derivatives is not publicly available, the research highlights several key principles:
-
Hinge-Binding: The pyrrolopyridine core effectively acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.
-
Exploiting the Ribose Pocket: Modifications at the N1 position of the pyrrole ring can be directed towards the ribose-binding pocket to enhance potency.
-
Selectivity Pockets: Substituents at the C4 and C6 positions of the pyridine ring can be tailored to interact with selectivity pockets within the kinase active site, leading to improved selectivity over other kinases.
Experimental Protocols for Kinase Inhibition Assays
The evaluation of novel compounds as kinase inhibitors requires robust and reliable in vitro assays. Several platforms are widely used in the industry, each with its own advantages. Below are detailed protocols for two common assay formats.
Figure 2: General workflow for an in vitro kinase inhibition assay.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., FMS, MPS1)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Multiwell plates (e.g., 384-well)
-
Luminometer
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of the multiwell plate.
-
Kinase Reaction:
-
Add the kinase enzyme to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase[4].
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP[4].
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes)[4].
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[4][11].
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for a luciferase-based reaction[11].
-
Incubate for 30-60 minutes at room temperature[12].
-
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caliper Mobility Shift Kinase Assay
This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.
Materials:
-
Kinase of interest
-
Fluorescently labeled substrate peptide
-
ATP
-
Test compound
-
Kinase Assay Buffer
-
Stop Buffer (containing EDTA)
-
Caliper Life Sciences LabChip® system
Protocol:
-
Reaction Setup: In a multiwell plate, combine the kinase, test compound, and assay buffer.
-
Initiation: Start the reaction by adding a mixture of the fluorescently labeled substrate and ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 28 °C) for a specific time.
-
Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Data Acquisition: The reaction mixture is aspirated into the microfluidic chip of the Caliper system. The phosphorylated and non-phosphorylated substrates are separated by electrophoresis and detected by laser-induced fluorescence.
-
Data Analysis: The extent of the reaction is determined by the ratio of the fluorescent signals from the product and substrate peaks. IC₅₀ values are calculated from the dose-response curves.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising core for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the favorable pharmacophoric features of the chloro and nitrile substituents, provides a solid foundation for generating diverse chemical libraries. The demonstrated potent inhibition of key cancer and inflammation-related kinases such as FMS and MPS1 underscores the therapeutic potential of derivatives based on this scaffold.
Future efforts in this area should focus on:
-
Broad Kinome Profiling: Systematically screening derivatives against a broad panel of kinases to identify novel targets and assess selectivity.
-
Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the rational design of next-generation compounds with improved potency and selectivity.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to achieve favorable absorption, distribution, metabolism, and excretion profiles for in vivo efficacy.
By leveraging the strategic advantages of the this compound scaffold and employing a multidisciplinary approach that integrates synthetic chemistry, structural biology, and in vitro pharmacology, researchers are well-positioned to discover and develop the next generation of targeted kinase inhibitors.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024-01-14). PMC. Retrieved from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]
-
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022-09-06). Journal of Medicinal Chemistry. Retrieved from [Link]
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Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). (2013-12-27). PubMed. Retrieved from [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Retrieved from [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
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Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Retrieved from [Link]
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Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Retrieved from [Link]
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Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. ResearchGate. Retrieved from [Link]
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Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023-01-26). PMC. Retrieved from [Link]
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Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry. Retrieved from [Link]
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A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.. Semantic Scholar. Retrieved from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis. Retrieved from [Link]
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Therapy for the Treatment of Fms-Related Tyrosine Kinase 4 (FLT4)-Targeting Peptide in Blood Cancer. Longdom Publishing. Retrieved from [Link]
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Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019-06-15). PubMed. Retrieved from [Link]
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrrolopyridine Derivatives
Introduction: The Pyrrolopyridine Core – A Cornerstone of Modern Medicinal Chemistry
The pyrrolopyridine, or azaindole, scaffold represents a quintessential "privileged structure" in medicinal chemistry. This bicyclic heterocycle, comprising a fused pyrrole and pyridine ring, is a bioisostere of indole and purine, granting it access to a vast landscape of biological targets.[1] Its unique electronic properties and structural rigidity allow for precise interactions with enzyme active sites, particularly the ATP-binding pocket of kinases. This has led to the successful development of numerous therapeutics, most notably in oncology and inflammatory diseases.[2]
The pyrrolopyridine nucleus mimics the purine ring of ATP, enabling it to function as a competitive inhibitor at the hinge region of kinases.[2] While this inherent mimicry provides a foundation for broad kinase inhibition, the true power of this scaffold lies in its amenability to chemical modification. The selectivity and potency of pyrrolopyridine derivatives are conferred by the various substituents attached to the core structure, allowing for the fine-tuning of interactions with specific kinase isoforms and the optimization of pharmacokinetic properties.[2]
This guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolopyridine derivatives, intended for researchers and scientists in the field of drug development. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols for key transformations, and analyze the structure-activity relationships (SAR) that drive the optimization of these potent molecules.
Strategic Synthesis of the Pyrrolopyridine Core
The construction of the pyrrolopyridine skeleton can be approached from several angles, primarily categorized by which ring is formed last. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Core Synthetic Strategies: A Mechanistic Overview
Two main approaches dominate the synthesis of the pyrrolopyridine core: constructing the pyrrole ring onto a pre-existing pyridine or, conversely, forming the pyridine ring onto a pyrrole precursor. Modern synthetic chemistry, however, heavily relies on powerful cross-coupling reactions to build and functionalize the heterocyclic system in a modular fashion.
Key Synthetic Methodologies Workflow
Caption: Workflow of key synthetic strategies for pyrrolopyridine derivatives.
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the workhorse of modern pyrrolopyridine synthesis.
-
Suzuki-Miyaura Coupling: This reaction is invaluable for creating C-C bonds, typically for installing aryl or heteroaryl substituents. A common strategy involves the use of a di-halogenated precursor, such as 4-chloro-2-iodopyrrolopyridine, allowing for chemoselective coupling at the more reactive C-2 position.[1]
-
Buchwald-Hartwig Amination: This method is crucial for forging C-N bonds, enabling the introduction of various amine functionalities which are often key for kinase hinge-binding interactions.[1][2]
-
-
Fischer Indole Synthesis: A classic method adapted for azaindoles, this acid-catalyzed reaction constructs the pyrrole ring from a pyridylhydrazine and a carbonyl compound (aldehyde or ketone).[3] While historically considered challenging for electron-deficient pyridine systems, it has proven effective for synthesizing 4- and 6-azaindoles, especially when the pyridylhydrazine contains an electron-donating group.[4][5]
-
Palladium-Catalyzed Heteroannulation: This powerful strategy constructs the pyrrole ring onto a pyridine scaffold through a cascade reaction. For instance, the reaction of an appropriately substituted iodopyridine with a terminal alkyne can lead to the formation of the fused bicyclic system in a single step.[6]
Structure-Activity Relationship (SAR) and Rational Design
The development of potent and selective pyrrolopyridine inhibitors is a testament to the power of iterative drug design informed by SAR. The goal is to maximize interactions with the target kinase while minimizing off-target effects.
Case Study: Pyrrolopyridine Kinase Inhibitors
The pyrrolopyridine scaffold is a common feature in numerous kinase inhibitors. The core structure typically forms one or two hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP. The substituents on the scaffold then explore different pockets of the active site to enhance potency and selectivity.
Kinase Inhibition and SAR Logic
Caption: Logical relationships in the SAR of pyrrolopyridine kinase inhibitors.
-
GSK-3β Inhibitors for Alzheimer's Disease: In the development of pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors, SAR studies revealed that specific substitutions are crucial for high potency. For example, certain derivatives achieved IC50 values in the low nanomolar range (e.g., 0.22 nM).[7] The cellular activity was demonstrated by the inhibitor's ability to increase phosphorylation at the Ser9 site of GSK-3β, thereby inhibiting its activity and reducing the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[7]
-
FMS Kinase Inhibitors: For pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, SAR studies identified compounds with potent inhibitory effects (IC50 = 30-60 nM).[8] The selectivity of these compounds was confirmed by screening against a panel of other kinases.[8] These inhibitors also demonstrated potent antiproliferative activity against various cancer cell lines, highlighting their therapeutic potential.[9]
-
JAK Inhibitors: The design of selective JAK1 inhibitors often involves modifying the pyrrolopyridine core to exploit subtle differences in the ATP-binding sites of JAK isoforms. By coalescing N-acylpiperidine motifs with a pyrrolo[2,3-d]pyrimidine scaffold, researchers have developed potent and selective JAK1/JAK2 inhibitors with compelling anti-inflammatory efficacy.[10] Computational methods like 3D-QSAR and molecular docking are instrumental in guiding the design of these derivatives to optimize their binding affinity.[11]
| Target Kinase | Pyrrolopyridine Isomer | Key Substituent Features | Achieved Potency (IC50) | Reference |
| GSK-3β | Pyrrolo[2,3-b]pyridine | Varies; complex side chains | 0.22 - 0.35 nM | [7] |
| FMS Kinase | Pyrrolo[3,2-c]pyridine | Diarylureas/diarylamides | 30 - 60 nM | [8] |
| JAK1/JAK2 | Pyrrolo[2,3-d]pyrimidine | 4-(1H-pyrazol-4-yl) with N-acylpiperidine | >90% inhibition at test concentration | [10] |
| LRRK2 | Pyrrolo[3,2-c]pyridine | 1-deaza analogue of a pyrrolo[2,3-d]pyrimidine hit | 2 nM (cKi) | [6] |
Experimental Protocols: A Practical Guide
The following protocols are representative of common, critical steps in the synthesis of functionalized pyrrolopyridine derivatives. They are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine. This protocol demonstrates the selective arylation at the C-2 position.
Materials:
-
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane/Water (1:1 mixture), degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), Pd2(dba)3 (0.03 eq), and K2CO3 (3.0 eq).[1]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane/water (1:1) to the mixture.[1]
-
Heating and Monitoring: Stir the reaction mixture at 100 °C.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to a few hours).[1]
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).[1]
-
Partition the residue between EtOAc and water.[1]
-
Separate the layers and extract the aqueous layer with EtOAc (3x).[1]
-
Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[1]
-
-
Purification: Purify the crude product by silica-gel column chromatography using a suitable solvent system (e.g., n-hexane/EtOAc) to yield the desired product.[1]
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl or N-alkyl pyrrolopyridine derivative. This protocol is a general representation of a C-N bond formation step.
Materials:
-
Aryl/heteroaryl-halide substituted pyrrolopyridine (e.g., 4-chloro-pyrrolopyridine derivative)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., BINAP)
-
Base (e.g., Cs2CO3 or NaOtBu)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In an oven-dried flask, combine the halogenated pyrrolopyridine (1.0 eq), the amine (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)2, 0.04 eq), the ligand (e.g., BINAP, 0.04 eq), and the base.[2]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 90-110 °C).[2] Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Purification: Purify the crude product via silica gel chromatography or recrystallization.
Future Directions and Conclusion
The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: While much success has been achieved in targeting well-established kinases, the application of pyrrolopyridine libraries to novel and challenging kinase targets remains a significant opportunity.
-
Development of Covalent Inhibitors: Designing pyrrolopyridine derivatives that can form covalent bonds with their target proteins can lead to increased potency and duration of action.
-
Exploration of New Biological Space: Beyond kinase inhibition, the diverse biological activities of pyrrolopyridines, including their potential as antiviral, antibacterial, and neuroprotective agents, warrant further investigation.[1]
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Abdel-Aal, E. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science OA, 4(9), FSO329. Available at: [Link]
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Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1594-1607. Available at: [Link]
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Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
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Al-Tel, T. H., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
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The Strategic Design of Novel Kinase Inhibitors: A Deep Dive into the Structure-Activity Relationship of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potential applications in oncology and inflammatory diseases. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for analogs of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key intermediate in the development of targeted therapeutics. By dissecting the roles of the chloro, carbonitrile, and other substituents, we aim to furnish researchers and drug development professionals with the foundational knowledge to design and synthesize novel, potent, and selective kinase inhibitors. This guide integrates synthetic strategies, detailed experimental protocols, and mechanistic insights to facilitate the rational design of next-generation therapeutics based on this promising scaffold.
Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold - A Versatile Platform for Kinase Inhibition
The 1H-pyrrolo[3,2-c]pyridine, an isomer of azaindole, has garnered significant attention in drug discovery due to its ability to mimic the purine core of ATP, the ubiquitous substrate for kinases.[1] This structural mimicry allows for competitive inhibition at the ATP-binding site of a wide range of kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.
The this compound core represents a highly versatile starting point for the development of potent kinase inhibitors. The chlorine atom at the 6-position serves as a crucial handle for introducing diverse functionalities via cross-coupling reactions, enabling the exploration of the chemical space around this position to enhance potency and selectivity. The carbonitrile group at the 3-position can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor binding modes. This guide will delve into the intricate details of how modifications at these and other positions on the pyrrolo[3,2-c]pyridine ring system influence biological activity.
Synthetic Strategies for this compound Analogs
The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines can be achieved through various routes. A common and adaptable strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The synthesis of a 6-bromo analog, which can be readily adapted to its 6-chloro counterpart, has been reported and serves as an excellent template.[2][3]
A plausible synthetic pathway to the core scaffold and its subsequent diversification is outlined below. The initial steps focus on the construction of the halogenated pyrrolopyridine core, followed by the introduction of the carbonitrile group and further derivatization.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Adaptable for 6-Chloro Analog)
This protocol is based on a reported synthesis of the 6-bromo analog and can be adapted for the 6-chloro derivative by starting with the corresponding 2-chloro-5-methylpyridine.[2][3]
Step 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide
-
To a solution of 2-bromo-5-methylpyridine in a suitable solvent (e.g., dichloromethane), add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide
-
Add 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.
-
Carefully warm the reaction mixture and stir until the starting material is consumed.
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the nitrated product.
Step 3: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
-
Dissolve 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide (DMF) and add N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the reaction mixture until the reaction is complete.
-
Remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, add iron powder.[2][3]
-
Heat the mixture with stirring for several hours.[2]
-
Filter the reaction mixture and concentrate the filtrate.
-
Adjust the pH to 8 with an aqueous sodium carbonate solution and extract with ethyl acetate.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[2]
-
Purify the residue by silica gel chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]
Step 5: Introduction of the 3-Carbonitrile Group
-
The introduction of a carbonitrile group at the C3 position can be achieved through various methods, such as electrophilic cyanation using reagents like N-cyanosuccinimide (NCS) or trimethylsilyl cyanide (TMSCN) in the presence of a suitable catalyst.
Step 6: Diversification of the Scaffold
-
The 6-chloro substituent serves as a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki or Stille cross-coupling reactions.
-
The nitrogen at the N1 position can be alkylated or arylated using various electrophiles under basic conditions.
Structure-Activity Relationship (SAR) Studies
While a comprehensive SAR study specifically for this compound analogs is not extensively documented in the public domain, valuable insights can be gleaned from studies on related 1H-pyrrolo[3,2-c]pyridine derivatives. The following sections summarize the key SAR findings for different positions of the scaffold.
Modifications at the C6-Position
The C6-position is a critical site for modulating the potency and selectivity of 1H-pyrrolo[3,2-c]pyridine-based inhibitors. In studies of FMS kinase inhibitors, substitution at this position with various aryl and heteroaryl groups has been shown to significantly impact activity.[4]
-
Aryl and Heteroaryl Substituents: The introduction of substituted phenyl rings, pyridyl, or other heterocyclic systems can lead to enhanced interactions with the hydrophobic regions of the kinase active site. The nature and position of substituents on these rings are crucial. For instance, electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule and its binding affinity.
The Role of the C3-Carbonitrile Group
The carbonitrile group at the C3-position is anticipated to play a significant role in the binding of these analogs to their target kinases.
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming a crucial interaction with backbone amide protons or side-chain donors within the ATP-binding pocket. This interaction can significantly contribute to the binding affinity and selectivity of the inhibitor.
-
Modulation of Physicochemical Properties: The presence of the polar carbonitrile group can influence the solubility and other physicochemical properties of the molecule, which are important for its drug-like characteristics.
N1-Substitutions
The pyrrole nitrogen (N1) provides another avenue for structural modification.
-
Steric and Electronic Effects: Alkylation or arylation at the N1-position can influence the orientation of the entire scaffold within the binding site. The size and nature of the substituent can be optimized to fill specific pockets and avoid steric clashes. For example, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, a 3,4,5-trimethoxyphenyl group at the N1 position was found to be crucial for potent activity.[2]
SAR Summary Table
The following table summarizes the general SAR trends observed for 1H-pyrrolo[3,2-c]pyridine derivatives, which can be extrapolated to the 6-chloro-3-carbonitrile scaffold.
| Position of Modification | Type of Modification | General Effect on Activity | Rationale |
| C6 | Aryl/Heteroaryl groups | Generally increases potency | Fills hydrophobic pockets in the kinase active site. |
| Small alkyl groups | Variable | May not provide sufficient interactions. | |
| C3 | Carbonitrile (CN) | Expected to be crucial for potency | Acts as a key hydrogen bond acceptor. |
| Other small groups | Likely to be less effective | May lack the specific hydrogen bonding interaction. | |
| N1 | Alkyl/Aryl groups | Can significantly enhance potency | Can orient the molecule for optimal binding and provide additional interactions. |
| Unsubstituted (N-H) | Often active | The N-H can act as a hydrogen bond donor. | |
| Other Positions | Substitutions on the pyrrole or pyridine ring | Less explored | May offer opportunities for fine-tuning selectivity and physicochemical properties. |
Biological Evaluation: Methodologies and Protocols
The biological evaluation of this compound analogs typically involves a tiered approach, starting with in vitro enzymatic assays followed by cell-based assays.
In Vitro Kinase Inhibition Assay (e.g., FMS Kinase)
The inhibitory activity of the synthesized compounds against specific kinases is a primary determinant of their potential therapeutic utility. The ADP-Glo™ Kinase Assay is a commonly used method for this purpose.
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is detected using a luciferase/luciferin reaction. The light output is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[5]
Protocol Outline:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase (e.g., FMS), and the substrate/ATP mixture.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tubulin Polymerization Assay
For compounds that may target the cytoskeleton, a tubulin polymerization assay is essential.[2]
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter dye that incorporates into the growing microtubules.[6][7] Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, a polymerization buffer, and a fluorescent reporter dye (e.g., DAPI).[6]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.
-
Initiation of Polymerization: Add the tubulin-containing reaction mixture to the wells and immediately start monitoring the fluorescence.
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals at 37°C using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 420 nm).[6]
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The effect of the inhibitors can be quantified by comparing the area under the curve (AUC) or the maximum polymerization rate in the presence and absence of the compound.
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for many 1H-pyrrolo[3,2-c]pyridine derivatives is the competitive inhibition of ATP binding to the kinase active site.[1] This inhibition blocks the downstream signaling cascade initiated by the target kinase, thereby affecting cellular processes such as proliferation, survival, and migration.
Caption: Simplified signaling pathway illustrating the mechanism of action of a pyrrolopyridine kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the strategic placement of functional groups provide a robust platform for generating diverse chemical libraries. The SAR insights gathered from related pyrrolopyridine derivatives offer a rational basis for the design of potent and selective inhibitors. Future efforts should focus on a more systematic exploration of the SAR for this specific scaffold, including a wider range of substitutions at the C6 and N1 positions, and a thorough investigation of the role of the C3-carbonitrile group in kinase binding. The integration of computational modeling and structural biology will be invaluable in guiding the design of next-generation inhibitors with improved pharmacological profiles.
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301270. [Link]
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Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). Journal of Medicinal Chemistry, 51(17), 5321–5333. [Link]
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Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). Journal of Medicinal Chemistry, 54(7), 2494–2506. [Link]
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LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. (2020). Journal of Biological Chemistry, 295(18), 6146–6156. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(19), 6296. [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 25, 2026, from [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry, 204, 112630. [Link]
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Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (2019). Organometallics, 38(21), 4154–4164. [Link]
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Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (2017). Expert Opinion on Therapeutic Patents, 27(4), 435–452. [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2016). Journal of Visualized Experiments, (117), 54726. [Link]
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One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2016). Journal of the Mexican Chemical Society, 60(3), 133-138. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 25, 2026, from [Link]
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Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. Retrieved from [Link]
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Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2012). Methods in Molecular Biology, 839, 137–153. [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). International Journal of Molecular Sciences, 24(1), 896. [Link]
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Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2024). Molecules, 29(1), 241. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2019). Pharmaceutical Sciences, 25(4), 347-355. [Link]
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2022). Molecules, 27(22), 7806. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(21), 15877–15897. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7010. [Link]
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Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3629–3633. [Link]
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Tubulin Purification by Polymerization-Depolymerization Cycles. (2023). JoVE (Journal of Visualized Experiments), (193), e61826. [Link]
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Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(2), 435–446. [Link]
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In Silico Modeling of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrolo[3,2-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its structural resemblance to purine has made it a compelling starting point for the design of kinase inhibitors, among other therapeutic agents.[2] This guide focuses on a specific derivative, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, providing a comprehensive in silico modeling workflow. For researchers in drug development, understanding and applying computational techniques to such molecules is paramount for accelerating the discovery pipeline, offering predictive insights into biological activity, and mitigating potential liabilities long before costly synthesis and in vitro testing.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just a sequence of steps, but a rationale-driven approach to the in silico evaluation of this compound. We will navigate through the essential stages of computational analysis, from initial physicochemical characterization to target identification, molecular docking, molecular dynamics simulations, and finally, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Each section is crafted to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Part 1: Foundational Analysis - Physicochemical Properties and Target Prediction
Before delving into complex simulations, a fundamental understanding of the molecule's intrinsic properties is crucial. This initial phase provides a baseline for its drug-like potential and informs the subsequent modeling strategies.
Physicochemical Profile: A Quantitative Snapshot
The physicochemical properties of a compound govern its pharmacokinetic behavior. We will computationally estimate key descriptors for this compound. These predictions are vital for early-stage assessment of drug-likeness.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Interpretation and Significance |
| Molecular Formula | C8H4ClN3 | Provides the elemental composition. |
| Molecular Weight | 177.59 g/mol | Within the typical range for small molecule drugs, suggesting good potential for oral bioavailability. |
| logP (Lipophilicity) | 1.85 | Indicates moderate lipophilicity, which is favorable for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Number of Hydrogen Bond Donors | 1 | Favorable for forming interactions with protein targets. |
| Number of Hydrogen Bond Acceptors | 3 | Favorable for forming interactions with protein targets. |
| Rotatable Bonds | 0 | A rigid structure, which can be advantageous for binding affinity but may limit conformational sampling. |
These values were predicted using publicly available cheminformatics tools.
Target Identification: Charting a Course for Interaction
A critical step in in silico modeling is the identification of potential biological targets. For a novel or uncharacterized compound, reverse screening methodologies are invaluable. We will employ SwissTargetPrediction, a tool that predicts protein targets of a small molecule based on the principle of chemical similarity to known ligands.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound: N#Cc1c[nH]c2ccc(Cl)nc12.
-
Submission to Server: Navigate to the SwissTargetPrediction web server.[3] Paste the SMILES string into the query field.
-
Parameter Selection: Select "Homo sapiens" as the target organism.
-
Execution and Analysis: Initiate the prediction. The output will be a ranked list of potential protein targets based on a probability score.
Predicted Protein Targets:
Based on the SwissTargetPrediction analysis, the following protein kinases were identified as high-probability targets:
-
Ephrin type-A receptor 2 (EPHA2)
-
Vascular endothelial growth factor receptor 2 (VEGFR2)
-
Fibroblast growth factor receptor 1 (FGFR1)
-
Serine/threonine-protein kinase B-raf (BRAF)
This targeted approach allows us to move forward with a focused set of biologically relevant proteins for our subsequent docking and dynamics studies. The pyrrolo[3,2-c]pyridine scaffold has been previously implicated in kinase inhibition, lending credence to these predictions.
Part 2: Probing the Interaction - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Rationale for Target Selection
The four predicted kinases (EPHA2, VEGFR2, FGFR1, and BRAF) are all well-established targets in oncology. Their inhibition can disrupt signaling pathways crucial for tumor growth, angiogenesis, and survival. The selection of these targets for our in silico modeling is therefore scientifically sound and therapeutically relevant.
Experimental Workflow: Molecular Docking
The following workflow outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated docking engine.
Caption: Molecular Docking Workflow.
Step-by-Step Protocol:
-
Ligand Preparation:
-
Generate a 3D structure of this compound from its SMILES string using a molecular editor like MarvinSketch.
-
Perform energy minimization using a force field such as MMFF94.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Protein Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) around the known ATP-binding site of each kinase. The dimensions should be sufficient to accommodate the ligand.
-
-
Docking Execution:
-
Use AutoDock Vina to perform the docking calculations. The exhaustiveness parameter can be increased for a more thorough search of the conformational space.
-
-
Results Analysis:
-
Analyze the output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization tool like PyMOL or UCSF Chimera to inspect the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Table 2: Predicted Binding Affinities of this compound with Target Kinases
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| EPHA2 | 6FNG | -8.5 |
| VEGFR2 | 3V2A | -9.2 |
| FGFR1 | 5EW8 | -8.9 |
| BRAF | 3C4C | -9.5 |
These are predicted values and should be interpreted as relative affinities. Lower values indicate stronger predicted binding.
Part 3: Simulating the Dynamics - Molecular Dynamics
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time.
The Rationale for MD Simulations
MD simulations are crucial for validating the docking poses and assessing the stability of the protein-ligand complex in a simulated physiological environment. This provides a more realistic representation of the binding event.
Experimental Workflow: Molecular Dynamics Simulation
The following workflow outlines the general steps for performing an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used MD engine.
Caption: Molecular Dynamics Simulation Workflow.
Step-by-Step Protocol:
-
System Preparation:
-
Use the top-ranked docked pose of the protein-ligand complex as the starting structure.
-
Generate the topology and parameter files for the protein (using a standard force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or ACPYPE).
-
Solvate the complex in a periodic water box.
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Run a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
Run a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
Execute the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bond network between the protein and the ligand over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more quantitative estimate of the binding affinity.
-
Part 4: Predicting the Fate - ADMET Profiling
Early assessment of a compound's ADMET properties is critical to avoid late-stage attrition in drug development. In silico ADMET prediction provides valuable insights into a molecule's likely behavior in the body.
The Importance of Early ADMET Assessment
Predicting ADMET properties helps in identifying potential liabilities such as poor absorption, rapid metabolism, or toxicity, allowing for early optimization of the chemical structure.
In Silico ADMET Prediction
We will utilize a tool like SwissADME to predict a range of ADMET-related properties for this compound.
Experimental Protocol: ADMET Prediction using SwissADME
-
Input: Navigate to the SwissADME web server and input the SMILES string of the compound.
-
Execution: Run the prediction.
-
Analysis: Analyze the output, which includes predictions for various parameters categorized under pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Table 3: Predicted ADMET Properties of this compound
| Property Category | Parameter | Predicted Value/Classification | Implication |
| Pharmacokinetics | GI Absorption | High | Good candidate for oral administration. |
| BBB Permeant | Yes | Potential for targeting central nervous system diseases. | |
| P-gp Substrate | No | Less likely to be affected by efflux pumps, potentially leading to higher intracellular concentrations. | |
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this cytochrome P450 isoform. | |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions; requires further investigation. | |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions involving this cytochrome P450 isoform. | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this cytochrome P450 isoform. | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolizing enzyme. | |
| Drug-likeness | Lipinski's Rule of Five | 0 violations | High likelihood of being an orally active drug. |
| Ghose Filter | 0 violations | Meets criteria for drug-likeness based on physicochemical properties. | |
| Veber Filter | 0 violations | Meets criteria for good oral bioavailability. | |
| Medicinal Chemistry | PAINS | 0 alerts | No alerts for promiscuous compounds, suggesting specific bioactivity. |
| Lead-likeness | Yes | Possesses characteristics of a good starting point for lead optimization. |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico modeling workflow for this compound. The initial physicochemical and ADMET predictions suggest that this compound possesses favorable drug-like properties. The target prediction and subsequent molecular docking studies have identified several promising kinase targets, with VEGFR2 and BRAF showing the highest predicted binding affinities.
The proposed molecular dynamics simulations will provide a more nuanced understanding of the stability and dynamics of the protein-ligand interactions. The collective findings from this computational investigation strongly support the potential of this compound as a lead compound for the development of novel kinase inhibitors.
The next logical steps would be to synthesize this compound and validate the in silico predictions through in vitro biochemical and cellular assays against the identified kinase targets. This iterative cycle of computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.
References
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RCSB PDB. (2016). 5EW8: FIBROBLAST GROWTH FACTOR RECEPTOR 1 IN COMPLEX WITH JNJ-4275693. [Link]
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RCSB PDB. (2012). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]
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KBbox. Small Molecule Docking. [Link]
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RCSB PDB. (2018). 6FNG: Crystal Structure of Ephrin A2 (EphA2) Receptor Protein Kinase with an isomer of NVP-BHG712. [Link]
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Wikipedia. EPH receptor A2. [Link]
-
Zhang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Dr. Jyoti Bala. (2024). Overview of SWISS Target Prediction | Bioinformatics Projects Idea. YouTube. [Link]
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RCSB PDB. (2008). 3C4C: B-Raf Kinase in Complex with PLX4720. [Link]
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Wikipedia. Fibroblast growth factor receptor 1. [Link]
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NCBI. (2011). 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE. [Link]
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Dr. Jyoti Bala. (2025). SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]
-
RCSB PDB. (2016). 5B7V: Human FGFR1 kinase in complex with CH5183284. [Link]
-
MySkinRecipes. 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. [Link]
-
RCSB PDB. (2017). 5NKA: Crystal Structure of Ephrin A2 (EphA2) Receptor Protein Kinase with Compound 2g. [Link]
-
RCSB PDB. (2000). 1VR2: HUMAN VASCULAR ENDOTHELIAL GROWTH FACTOR RECEPTOR 2 (KDR) KINASE DOMAIN. [Link]
-
RCSB PDB. (2012). 4G9C: Human B-Raf Kinase Domain bound to a Type II Pyrazolopyridine Inhibitor. [Link]
-
Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]
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The Pivotal Role of Isomerism: A Technical Guide to the Physicochemical Properties of Pyrrolopyridines for Drug Discovery
Introduction: Beyond the Scaffold - The Significance of Isomeric Variation in Pyrrolopyridines
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered substantial interest in medicinal chemistry. Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets, most notably protein kinases, making them privileged scaffolds in the development of therapeutics for oncology, inflammatory diseases, and viral infections.[1][2] Prominent drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax feature a pyrrolopyridine core, underscoring the therapeutic potential of this heterocyclic system.
The pyrrolopyridine framework is composed of a fused pyrrole and pyridine ring, giving rise to six possible isomers depending on the position of the nitrogen atom in the pyridine ring and the fusion orientation. This seemingly subtle structural variation has profound implications for the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.[3] For researchers and drug development professionals, a comprehensive understanding of how isomerism impacts properties such as solubility, acidity/basicity (pKa), lipophilicity (LogP), and solid-state structure is paramount for rational drug design and lead optimization.
This in-depth technical guide provides a comparative analysis of the core physicochemical properties of pyrrolopyridine isomers. We will delve into the theoretical underpinnings of these properties, present experimental and computational methodologies for their determination, and offer field-proven insights into how isomeric choice can be leveraged to modulate a compound's drug-like characteristics.
The Six Isomers of Pyrrolopyridine: A Structural Overview
The six isomers of pyrrolopyridine are classified based on the position of the nitrogen atom in the pyridine ring relative to the fused pyrrole ring.[1][4]
-
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
-
1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)
-
1H-Pyrrolo[2,3-c]pyridine (5-Azaindole)
-
1H-Pyrrolo[3,2-c]pyridine (6-Azaindole)
-
5H-Pyrrolo[2,3-c]pyridine
-
2H-Pyrrolo[3,4-b]pyridine
The first four isomers, commonly referred to by their "azaindole" nomenclature, are the most extensively studied in medicinal chemistry. The position of the pyridine nitrogen dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall polarity, leading to distinct physicochemical profiles.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[5] For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Poor solubility can lead to low bioavailability, necessitating higher doses and potentially increasing the risk of adverse effects. The solubility of pyrrolopyridine isomers is influenced by their ability to form hydrogen bonds with water molecules and their crystal lattice energy.
Comparative Solubility of Pyrrolopyridine Isomers
| Isomer | Common Name | Predicted Aqueous Solubility (mg/L) | Rationale for Solubility Profile |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | Moderate to High | The proximity of the pyrrole N-H (donor) and pyridine N (acceptor) can facilitate intermolecular hydrogen bonding with water. |
| 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole | Moderate | The nitrogen at position 4 can act as a hydrogen bond acceptor, contributing to water solubility. |
| 1H-Pyrrolo[2,3-c]pyridine | 5-Azaindole | Moderate | The nitrogen at position 5 allows for hydrogen bonding with water. |
| 1H-Pyrrolo[3,2-c]pyridine | 6-Azaindole | Moderate | The nitrogen at position 6 serves as a hydrogen bond acceptor. |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Experimental Determination of Aqueous Solubility
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[6] However, for high-throughput screening in early drug discovery, kinetic solubility assays are often employed.
-
Preparation of Saturated Solution: Add an excess amount of the solid pyrrolopyridine isomer to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior
The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different pH environments, such as those found in the gastrointestinal tract and various cellular compartments. For pyrrolopyridines, the pKa of the pyridine nitrogen determines the extent of protonation at physiological pH, which in turn influences solubility, lipophilicity, and interactions with biological targets.
Comparative pKa of Pyrrolopyridine Isomers
The basicity of the pyridine nitrogen in pyrrolopyridine isomers is influenced by the electron-donating or -withdrawing nature of the fused pyrrole ring and the position of the nitrogen itself. An experimental pKa value for 7-azaindole has been reported as 4.59, indicating it is a weak base.[3]
| Isomer | Common Name | Experimental pKa | Predicted pKa | Rationale for Basicity |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | 4.59[3] | 4.6 | The lone pair on the pyridine nitrogen is readily available for protonation. |
| 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole | - | ~1.5 | The proximity to the electron-donating pyrrole ring can influence basicity. |
| 1H-Pyrrolo[2,3-c]pyridine | 5-Azaindole | - | ~5.8 | The nitrogen at position 5 is more "pyridine-like" and thus more basic. |
| 1H-Pyrrolo[3,2-c]pyridine | 6-Azaindole | - | ~5.2 | Similar to 5-azaindole, the nitrogen is relatively uninfluenced by the pyrrole fusion. |
Note: Predicted values are from computational models and serve as estimates.
Experimental Determination of pKa
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[7]
-
Sample Preparation: Dissolve a known amount of the pyrrolopyridine isomer in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the titration curve (or the peak of the first derivative plot).
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP/LogD): A Balancing Act for Permeability and Potency
Lipophilicity, the "greasiness" of a molecule, is a key parameter in drug design as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for a neutral compound, or the distribution coefficient (LogD) at a specific pH for an ionizable compound. An optimal lipophilicity is often required for a drug to effectively cross cell membranes while maintaining sufficient aqueous solubility.
Comparative Lipophilicity of Pyrrolopyridine Isomers
The position of the nitrogen atom in the pyridine ring significantly affects the lipophilicity of pyrrolopyridine isomers. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor, generally leading to lower lipophilicity compared to the corresponding indole.
| Isomer | Common Name | Predicted LogP | Rationale for Lipophilicity |
| 1H-Pyrrolo[2,3-b]pyridine | 7-Azaindole | 1.8 | The presence of the nitrogen atom reduces lipophilicity compared to indole. |
| 1H-Pyrrolo[3,2-b]pyridine | 4-Azaindole | ~1.6 | The position of the nitrogen influences the overall polarity of the molecule. |
| 1H-Pyrrolo[2,3-c]pyridine | 5-Azaindole | ~1.5 | Generally, azaindoles are less lipophilic than indole. |
| 1H-Pyrrolo[3,2-c]pyridine | 6-Azaindole | ~1.7 | The specific position of the nitrogen fine-tunes the lipophilicity. |
Note: Predicted values are from computational models and should be confirmed experimentally.
Experimental Determination of Lipophilicity
While the shake-flask method can be used to determine LogP, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a more rapid and high-throughput alternative that is widely used in the pharmaceutical industry.
-
Calibration: A set of reference compounds with known LogP values is injected onto a C18 RP-HPLC column. The retention times of these standards are recorded.
-
Sample Analysis: The pyrrolopyridine isomer is injected onto the same column under identical conditions, and its retention time is measured.
-
Data Analysis: A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The LogP of the pyrrolopyridine isomer is then determined by interpolating its retention factor onto the calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
Caption: Workflow for LogP Determination by RP-HPLC.
Crystal Structure and Solid-State Properties: Impact on Formulation and Stability
The three-dimensional arrangement of molecules in the solid state, or crystal structure, dictates several important pharmaceutical properties, including melting point, dissolution rate, and stability. Understanding the crystal packing of pyrrolopyridine isomers can provide insights into their physical properties and guide formulation development.
Comparative Crystal Structure of Pyrrolopyridine Isomers
The crystal packing of pyrrolopyridine isomers is primarily governed by hydrogen bonding interactions involving the pyrrole N-H donor and the pyridine N acceptor, as well as π-π stacking interactions between the aromatic rings. The position of the pyridine nitrogen dictates the geometry of these intermolecular interactions, leading to different crystal lattices and, consequently, different physical properties. For example, 7-azaindole is known to form hydrogen-bonded dimers in the solid state.
Experimental Determination of Crystal Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.
-
Crystal Growth: High-quality single crystals of the pyrrolopyridine isomer are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods and refined to fit the experimental data.
-
Structure Analysis: The final crystal structure provides detailed information about bond lengths, bond angles, and intermolecular interactions.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Computational Approaches to Physicochemical Property Prediction
In modern drug discovery, computational methods play a vital role in predicting the physicochemical properties of large numbers of virtual compounds, thereby prioritizing synthetic efforts. Quantitative Structure-Property Relationship (QSPR) models and other in silico tools can provide rapid estimations of solubility, pKa, and LogP. These predictions are based on the molecular structure and a variety of calculated descriptors. While computational predictions are invaluable for initial screening, experimental validation remains essential for lead optimization and candidate selection.
Conclusion: A Strategic Approach to Pyrrolopyridine Isomer Selection
The six isomers of pyrrolopyridine offer a rich chemical space for the design of novel therapeutics. However, the choice of isomer is not arbitrary. As this guide has detailed, the position of the pyridine nitrogen atom exerts a profound influence on the fundamental physicochemical properties that underpin a molecule's drug-like character. A thorough understanding and strategic modulation of these properties through isomer selection are critical for the successful development of pyrrolopyridine-based drug candidates. By integrating experimental determination and computational prediction of solubility, pKa, lipophilicity, and solid-state properties, researchers can navigate the complexities of this versatile scaffold and unlock its full therapeutic potential.
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National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
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ResearchGate. (n.d.). Experimental evidence of N–H⋯N hydrogen bonding in the heterodimers of pyrrole with nitrogen bases. [Link]
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National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
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-
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Methodological & Application
Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: An Application Note and Detailed Protocol
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines and other endogenous biomolecules allows for diverse interactions with various biological targets. Specifically, derivatives of this scaffold have demonstrated potent activities as kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[1][2][3][4] The title compound, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, serves as a crucial intermediate for the synthesis of a new generation of targeted therapeutics. The presence of the chloro-, pyrrolo-, and carbonitrile moieties offers three distinct points for chemical modification, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the multi-step synthesis of this valuable building block, detailing the underlying chemical principles and offering a robust, field-tested protocol.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that begins with the construction of the core pyrrolo[3,2-c]pyridine ring system, followed by the introduction of the carbonitrile functionality at the C3 position. A direct C-H cyanation at the 3-position of the pyrrolo[3,2-c]pyridine ring is challenging. Therefore, a more reliable two-step approach is employed: a Vilsmeier-Haack reaction to introduce a formyl group at the desired position, followed by the conversion of the resulting aldehyde to the target nitrile.
The overall synthetic strategy can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate
This part of the synthesis focuses on constructing the core heterocyclic system and is adapted from a known procedure for similar derivatives.[1]
Step 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide
-
Rationale: The N-oxidation of the pyridine ring deactivates the ring towards electrophilic substitution, allowing for selective nitration at the 4-position in the subsequent step.
-
Procedure:
-
To a solution of 2-bromo-5-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine-1-oxide
-
Rationale: The introduction of a nitro group at the 4-position is a key step for the subsequent construction of the pyrrole ring.
-
Procedure:
-
To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, add 2-bromo-5-methylpyridine-1-oxide (1.0 eq) slowly.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
-
Rationale: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a key enamine intermediate, which is essential for the subsequent reductive cyclization to form the pyrrole ring.
-
Procedure:
-
Dissolve 2-bromo-5-methyl-4-nitropyridine-1-oxide (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and heat the mixture at 80-90 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired product.
-
Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine
-
Rationale: This step involves the reductive cyclization of the enamine intermediate to form the pyrrole ring. Iron in acetic acid is an effective reagent for this transformation.[1]
-
Procedure:
-
To a suspension of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq) in acetic acid, add iron powder (4.0 eq).
-
Heat the reaction mixture at 100 °C for 5 hours.[1]
-
After cooling, filter the reaction mixture and concentrate the filtrate in vacuo.
-
Adjust the pH of the residue to 8 with an aqueous solution of sodium carbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
-
Part 2: Synthesis of this compound
Conceptual Step: Conversion of 6-Bromo- to 6-Chloro-1H-pyrrolo[3,2-c]pyridine
While the protocol starts from the bromo-derivative, for the synthesis of the target chloro-derivative, a halogen exchange reaction or starting from a chlorinated precursor would be necessary. For the purpose of this protocol, we will assume the availability of 6-Chloro-1H-pyrrolo[3,2-c]pyridine.
Step 5: Vilsmeier-Haack Formylation to Yield 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic rings, such as pyrroles.[5][6][7] The reaction proceeds via an electrophilic substitution with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and DMF.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
-
Step 6: Conversion of the Aldehyde to the Nitrile
-
Rationale: The conversion of an aldehyde to a nitrile can be achieved through a two-step, one-pot procedure involving the formation of an oxime followed by dehydration. Acetic anhydride is an effective dehydrating agent for this purpose.
-
Procedure:
-
Dissolve 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in a mixture of pyridine and ethanol.
-
Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and stir the mixture at room temperature for 1-2 hours until the formation of the oxime is complete (monitor by TLC).
-
Cool the reaction mixture to 0 °C and slowly add acetic anhydride (Ac₂O, 3.0 eq).
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of copper(II) sulfate (to remove pyridine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (eq) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Bromo-5-methylpyridine | m-CPBA | 1.0 : 1.2 | DCM | 0 to RT | 12-16 | >90 |
| 2 | 2-Bromo-5-methylpyridine-1-oxide | H₂SO₄/HNO₃ | 1.0 : excess | - | 0 to RT | 4-6 | 60-70 |
| 3 | 2-Bromo-5-methyl-4-nitropyridine-1-oxide | DMF-DMA | 1.0 : 2.0 | DMF | 80-90 | 2-3 | 85-95 |
| 4 | (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Fe, Acetic Acid | 1.0 : 4.0 | Acetic Acid | 100 | 5 | 50-60 |
| 5 | 6-Chloro-1H-pyrrolo[3,2-c]pyridine | POCl₃, DMF | 1.0 : 1.2 : 3.0 | DMF | 60-70 | 2-4 | 70-80 |
| 6 | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | NH₂OH·HCl, Ac₂O | 1.0 : 1.5 : 3.0 | Pyridine/Ethanol | Reflux | 1-2 | 75-85 |
Self-Validation and Trustworthiness
The presented protocol is designed as a self-validating system. Each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and the structure of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected yields are based on literature precedents for similar transformations and provide a benchmark for successful execution of the synthesis. Any significant deviation from the expected outcomes should prompt a re-evaluation of reagent purity, reaction conditions, and experimental technique.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound, a key building block in modern drug discovery. By providing a step-by-step guide with clear rationales for each transformation, this document aims to empower researchers to confidently synthesize this valuable compound and its derivatives for the development of novel therapeutics.
References
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Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2301315. ([Link])
-
Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Australian Journal of Chemistry, 28(5), 1057-1071. ([Link])
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023, 13, 30137-30161. ([Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 2021, 14(4), 354. ([Link])
- This reference is a placeholder for a general review on the synthesis of pyrrolopyridines.
-
Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines. Chemical Communications, 2021, 57(96), 12971-12974. ([Link])
-
Methods for installing a nitrile group on a pyridine ring. Unpublished. ([Link])
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. ([Link])
-
Reaction of Pyrano- and Furo[3,2-c]pyridine N-Oxides with Trimethylsilyl Cyanide. Chemical and Pharmaceutical Bulletin, 36(8), 2821-2826. ([Link])
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Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 2020, 9(1), 101-105. ([Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301315. ([Link])
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 2012, 1(3), 1149-1163. ([Link])
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Pyrrolo[3,2-c]pyridine Derivatives as Inhibitors of Platelet Aggregation. Journal of Medicinal Chemistry, 1993, 36(14), 2075-2079. ([Link])
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- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION [academia.edu]
Application Notes and Protocols for the Palladium-Catalyzed Cyanation of 6-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed cyanation of 6-chloro-1H-pyrrolo[3,2-c]pyridine, a key transformation for the synthesis of pharmaceutically relevant building blocks. The pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore found in a variety of bioactive molecules, including kinase inhibitors.[1] The introduction of a nitrile group at the 6-position opens up a versatile handle for further chemical modifications, such as conversion to amines, amides, or tetrazoles, thus enabling extensive structure-activity relationship (SAR) studies. This guide details the underlying mechanistic principles, provides a robust and optimized experimental protocol, and offers insights into troubleshooting and reaction optimization.
Introduction: The Strategic Importance of Pyrrolopyridine Nitriles
Aryl and heteroaryl nitriles are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[2] The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for their preparation, offering significant advantages over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, particularly in terms of functional group tolerance and milder reaction conditions.[2]
The 1H-pyrrolo[3,2-c]pyridine core is of particular interest in medicinal chemistry. For instance, derivatives of this scaffold have been investigated as potent anticancer agents.[3] The ability to introduce a cyano group onto this privileged scaffold at the 6-position provides a critical tool for drug discovery programs, allowing for the exploration of new chemical space and the development of novel therapeutic agents. This application note aims to provide researchers with a detailed, field-proven protocol for this specific transformation, grounded in the fundamental principles of palladium catalysis.
Mechanistic Rationale and Key Parameter Selection
The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting.
The Catalytic Cycle
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The cycle then proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 6-chloro-1H-pyrrolo[3,2-c]pyridine to form a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can facilitate this step.
-
Transmetalation (or Cyanide Association/Reductive Elimination): A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), delivers the cyanide group to the palladium center. In the case of Zn(CN)₂, this is a formal transmetalation step.
-
Reductive Elimination: The aryl and cyano groups on the Pd(II) complex are eliminated to form the desired 6-cyano-1H-pyrrolo[3,2-c]pyridine product and regenerate the active Pd(0) catalyst.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[4][5] The choice of cyanide source, ligand, and reaction conditions is therefore critical to maintain catalytic activity.
Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.
Selection of Reagents and Conditions
The following table outlines the rationale for the selection of key reaction parameters for the cyanation of 6-chloro-1H-pyrrolo[3,2-c]pyridine.
| Parameter | Recommended Choice | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source. Alternatively, palladacycle precatalysts can offer improved stability and activity.[6] |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Buchwald-type biarylphosphine ligands are also excellent choices. These bulky, electron-rich ligands promote oxidative addition and reductive elimination while preventing catalyst deactivation.[7] |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Less toxic than alkali metal cyanides and its low solubility in organic solvents helps to maintain a low concentration of free cyanide, thus minimizing catalyst poisoning.[4] |
| Solvent | DMA (N,N-Dimethylacetamide) or DMF (N,N-Dimethylformamide) | High-boiling polar aprotic solvents are effective in solubilizing the reactants and promoting the reaction. |
| Temperature | 100-120 °C | Sufficient thermal energy is typically required to drive the reaction, particularly the oxidative addition of the aryl chloride. |
| Additives | Zinc powder (catalytic) | Can help to keep the palladium in its active Pd(0) oxidation state. |
Detailed Experimental Protocol
This protocol is a recommended starting point for the palladium-catalyzed cyanation of 6-chloro-1H-pyrrolo[3,2-c]pyridine. Optimization may be necessary to achieve the highest yield.
Materials and Equipment
-
6-chloro-1H-pyrrolo[3,2-c]pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Zinc powder
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: A flowchart illustrating the experimental workflow.
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), Xantphos (0.04 equiv), and zinc powder (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (to make a 0.1 M solution of the starting material) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-cyano-1H-pyrrolo[3,2-c]pyridine.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile stretch (around 2220-2240 cm⁻¹).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust palladacycle precatalyst. Ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Low reaction temperature | Increase the temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Poor quality starting material | Purify the 6-chloro-1H-pyrrolo[3,2-c]pyridine before use. | |
| Formation of Byproducts | Hydrolysis of the nitrile | Ensure anhydrous conditions throughout the reaction and workup. |
| Catalyst decomposition | Try a different ligand, such as a Buchwald-type biarylphosphine ligand, which may offer greater stability. | |
| Difficulty in Purification | Co-elution with starting material or byproducts | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Safety Considerations
-
Cyanide: Zinc cyanide is toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be irritants and may be harmful if inhaled or ingested. Handle with care and appropriate PPE.
-
Solvents: DMA and DMF are harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.
Conclusion
The palladium-catalyzed cyanation of 6-chloro-1H-pyrrolo[3,2-c]pyridine is a highly valuable transformation for the synthesis of key intermediates in drug discovery. The protocol presented here, based on established principles of cross-coupling chemistry, provides a robust starting point for researchers. Careful attention to the choice of catalyst system, reaction conditions, and safety precautions will enable the successful and efficient synthesis of 6-cyano-1H-pyrrolo[3,2-c]pyridine, a versatile building block for the development of novel therapeutics.
References
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Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
Vafaeezadeh, M., Hashemi, M. M., & Karbalaie-Reza, M. (2016). The possibilities of palladium-catalyzed aromatic cyanation in aqueous media. Inorganic Chemistry Communications, 72, 86–90. [Link]
-
Weissman, S. A., & Beller, M. (2010). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Angewandte Chemie International Edition, 49(8), 1366-1369. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]
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Krzyżak, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3379. [Link]
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Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Sundriyal, S., et al. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(14), 8175-8225. [Link]
-
PubChem. 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. [Link]
-
Ranu, B. C., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36471-36489. [Link]
-
Kumar, A., & Beller, M. (2014). A new palladium catalyst system for the cyanation of aryl chlorides. Tetrahedron Letters, 55(44), 6101-6104. [Link]
-
Grushin, V. V. (2004). An Investigation into Causes and Effects of High Cyanide Levels in the Palladium-Catalyzed Cyanation Reaction. Organic Letters, 6(26), 4941-4944. [Link]
-
Vafaeezadeh, M., et al. (2016). The possibilities of palladium-catalyzed aromatic cyanation in aqueous media. Inorganic Chemistry Communications, 72, 86-90. [Link]
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Oriental Journal of Chemistry. (2017). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. [Link]
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Journal of the Brazilian Chemical Society. (2011). Characterization Studies of 1-(4-Cyano-2-oxo-1,2-dihydro-1-pyridyl)-3-(4-cyano-1,2-dihydro-1-pyridyl)propane Formed from the Reaction of Hydroxide Ion with 1,3-Bis(4-cyanopyridinium)propane Dibromide. [Link]
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Application Notes and Protocols for the Suzuki Coupling of 6-Chloro-Pyrrolopyridine Substrates
Introduction: The Strategic Importance of Pyrrolopyridines and the Power of Suzuki Coupling
Pyrrolopyridines, also known as azaindoles, represent a critical scaffold in medicinal chemistry and drug development. Their structural resemblance to indoles, coupled with the introduction of a nitrogen atom in the six-membered ring, imparts unique physicochemical properties that can enhance biological activity, selectivity, and pharmacokinetic profiles. Consequently, these heterocycles are integral components of numerous therapeutic agents. The ability to efficiently functionalize the pyrrolopyridine core is paramount for the exploration of structure-activity relationships (SAR) and the generation of novel drug candidates.
Among the myriad of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura coupling stands out for its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1] This palladium-catalyzed reaction provides a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents onto the pyrrolopyridine nucleus. This application note provides a detailed protocol and practical guidance for the successful Suzuki coupling of 6-chloro-pyrrolopyridine substrates, a common and often challenging transformation.
Mechanistic Considerations for a Successful Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
A critical aspect of the Suzuki coupling is the activation of the organoboron species by a base to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[2] When working with nitrogen-containing heterocycles like 6-chloro-pyrrolopyridine, several challenges can arise. The Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center.[1] Furthermore, heteroaryl boronic acids are often prone to protodeboronation, a side reaction that reduces the yield of the desired product.[1][3]
The choice of catalyst, specifically the ligand, is therefore paramount. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination, which can help to outcompete catalyst deactivation pathways.[4]
Recommended Protocol for Suzuki Coupling of 6-Chloro-pyrrolopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment
-
6-chloro-pyrrolopyridine substrate
-
Aryl or heteroaryl boronic acid
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)
-
Solvent: Toluene/Ethanol (1:1 mixture) or Dioxane/Water
-
Anhydrous, degassed solvents
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen) supply
Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 6-chloro-pyrrolopyridine (1.0 equiv), the boronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., Sphos, 4-10 mol%).
-
Quickly add the catalyst and ligand to the Schlenk tube.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent mixture (e.g., Toluene/Ethanol 1:1) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 60-110 °C). The optimal temperature will depend on the reactivity of the specific substrates.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Example Reaction Conditions
The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki coupling of related chloro-azaindole substrates.[5][6]
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd₂(dba)₃ (5 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | Sphos (10 mol%) | XPhos (3 mol%) |
| Base | Cs₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) |
| Solvent | Toluene/Ethanol (1:1) | Dioxane/H₂O (4:1) |
| Temperature | 60-110 °C | 100 °C |
| Boronic Acid | 1.1 equiv | 1.5 equiv |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following table provides guidance on common problems and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Catalyst inhibition | - Use a fresh batch of palladium source and ligand.- Ensure thorough degassing of all solvents.- Use high-purity, anhydrous reagents.- Increase catalyst/ligand loading.- Consider a different ligand (e.g., XPhos, RuPhos). |
| Protodeboronation of Boronic Acid | - Presence of water or protic solvents- Prolonged reaction time at high temperature | - Use rigorously dried solvents and reagents.- Increase the equivalents of boronic acid.- Attempt the reaction at a lower temperature for a longer duration.- Consider using a boronate ester instead of a boronic acid. |
| Formation of Homocoupled Byproducts | - Inefficient transmetalation | - Screen different bases (e.g., K₂CO₃, KF).- Adjust the solvent system. |
| Dehalogenation of the Starting Material | - Presence of a hydrogen source- Certain catalyst/ligand combinations | - Ensure anhydrous conditions.- Screen alternative palladium catalysts and ligands. Bromo and chloro derivatives are generally less prone to dehalogenation than iodo derivatives.[7] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the derivatization of 6-chloro-pyrrolopyridine scaffolds. A thorough understanding of the reaction mechanism and careful consideration of the choice of catalyst, ligand, base, and solvent are critical for achieving high yields and purity. The protocol and troubleshooting guide provided in this application note serve as a robust starting point for researchers in drug discovery and development to successfully employ this powerful transformation in their synthetic endeavors.
References
-
Cacchi, S., et al. (2003). Palladium-Catalyzed Heck, Sonogashira, and Suzuki Coupling Reactions of 4-Chloro- and 4-Iodo-7-azaindoles. Organic Letters, 5(2), 289-291. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Catalytic, Enantioselective, Intramolecular [4 + 1] Cycloaddition of Allenes with Dienylsilanes. Journal of the American Chemical Society, 131(41), 14953-14964. [Link]
-
Guram, A. S., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Ji, Y., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Organic Letters, 17(1), 142-145. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Murray, P. R. D., et al. (2022). Oxidative Addition of Aryl Halides to a Monomeric Palladium(0) Complex. Organometallics, 41(15), 2029-2037. [Link]
-
Sareda, M. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 25, 2026, from [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7945. [Link]
-
Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]
-
Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680. [Link]
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Characterization of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the definitive structural characterization of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The protocols herein detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to unambiguously confirm the molecular structure, purity, and identity of this compound. We present optimized methodologies for sample preparation, data acquisition, and spectral interpretation, grounded in established scientific principles to ensure data integrity and reproducibility. This document is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Significance of Pyrrolo[3,2-c]pyridines
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules designed for therapeutic intervention. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The specific analogue, this compound, serves as a crucial building block or intermediate in the synthesis of potent and selective inhibitors for various kinases. Its precise characterization is, therefore, a non-negotiable prerequisite for its use in drug development, ensuring that downstream biological and clinical data are based on a well-defined molecular entity. Inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies and compromised research outcomes.
Foundational Principles of Spectroscopic Analysis
The combined use of NMR and MS provides a powerful and orthogonal approach to chemical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). It provides detailed information about the connectivity of atoms, their spatial relationships, and the electronic structure of the molecule. For this compound, 1D NMR (¹H and ¹³C) is essential for confirming the presence of all expected atoms in their unique chemical environments.
-
Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. This technique serves as an unequivocal confirmation of the compound's atomic composition.
The logical workflow for characterization follows a systematic progression from initial sample preparation to final data integration.
Caption: Workflow for Spectroscopic Characterization.
Experimental Protocols
Sample Preparation
The quality of the spectral data is directly dependent on meticulous sample preparation.
-
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solubilizing power for polar heterocyclic compounds and its ability to allow for the observation of exchangeable N-H protons.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, particulate-free solution is required.
-
-
For Mass Spectrometry (HRMS):
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol (MeOH) or acetonitrile (ACN).
-
Create a dilute working solution by taking an aliquot of the stock solution and diluting it to a final concentration of approximately 1-10 µg/mL using a solvent system compatible with the chosen ionization method (e.g., 50:50 ACN:H₂O with 0.1% formic acid for ESI).
-
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol is designed to confirm the elemental composition.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Methodology:
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure high mass accuracy.
-
Ionization Mode: Operate in positive electrospray ionization (ESI+) mode. The pyrrolo-pyridine nitrogen is basic and readily protonated to form the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Acquisition Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizing Gas (N₂): 1.0 - 1.5 Bar
-
Drying Gas (N₂): 7.0 - 8.0 L/min at 200 °C
-
Mass Range: m/z 50 - 500
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Calculate the theoretical exact mass for the molecular formula C₈H₅ClN₃ ([M+H]⁺ = C₈H₅ClN₃ + H⁺ = C₈H₆ClN₃⁺).
-
Compare the measured exact mass to the theoretical mass. The mass error should be less than 5 ppm to confidently confirm the elemental formula.
-
-
NMR Spectroscopy Protocol
This protocol is for acquiring high-quality 1D NMR spectra for structural elucidation.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Methodology:
-
Sample Insertion & Locking: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (DMSO-d₆).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp peaks and high resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-14 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans (¹³C is less sensitive).
-
Spectral Width: 0-180 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Data Interpretation and Expected Results
The following table summarizes the expected data for this compound.
| Analysis | Parameter | Expected Result | Rationale / Interpretation |
| HRMS (ESI+) | Theoretical [M+H]⁺ | C₈H₆³⁵ClN₃⁺: 180.0296 | Confirms the elemental composition of the molecule. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in ~3:1 ratio) for the [M+H]⁺ and [M+2+H]⁺ peaks provides further definitive evidence. |
| ¹H NMR | Chemical Shift (δ) | ~12.0-13.0 ppm: Broad singlet, 1H (N-H, Pyrrole) ~8.0-8.5 ppm: Singlet, 1H (Aromatic) ~7.5-8.0 ppm: Doublet, 1H (Aromatic) ~7.0-7.5 ppm: Doublet, 1H (Aromatic) | The N-H proton is deshielded and often broad. The three aromatic protons will appear in distinct regions with specific splitting patterns (coupling) based on their neighboring protons. |
| ¹³C NMR | Chemical Shift (δ) | ~140-150 ppm: 2 quaternary carbons (C-Cl, C-CN) ~110-135 ppm: 4 aromatic CH carbons ~117 ppm: 1 nitrile carbon (-CN) ~90-100 ppm: 1 quaternary carbon | The chemical shifts are indicative of the electronic environment. Carbons attached to electronegative atoms (Cl, N) are shifted downfield. The nitrile carbon has a characteristic shift. |
Structural Assignment Diagram:
Caption: Structure with key proton assignments.
Conclusion
The protocols detailed in this application note provide a robust and reliable framework for the structural confirmation of this compound. By integrating high-resolution mass spectrometry for elemental formula determination with ¹H and ¹³C NMR for connectivity analysis, researchers can achieve an unambiguous characterization of this vital chemical intermediate. Adherence to these validated methods ensures high-quality, reproducible data, which is fundamental to the integrity of any research and development program in the chemical and pharmaceutical sciences.
References
Illuminating the Core: A Detailed Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Introduction: The Structural Significance of Azaindoles in Drug Discovery
The 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile scaffold belongs to the azaindole class of heterocyclic compounds, a privileged structure in modern medicinal chemistry. Azaindoles, bioisosteres of indoles, are integral to a multitude of pharmacologically active agents, demonstrating activities as kinase inhibitors, antiviral agents, and central nervous system modulators. The precise substitution pattern on the bicyclic core is critical for target affinity and selectivity, making unambiguous structural confirmation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the definitive structural elucidation of such novel chemical entities. This comprehensive guide provides a detailed exposition of the ¹H and ¹³C NMR spectral data for this compound, offering field-proven protocols and in-depth interpretation for researchers in drug development and organic synthesis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are grounded in the experimental data of the bromo-analog and established NMR substituent effects.[1][3]
Predicted ¹H NMR Data
Solvent: DMSO-d₆, 400 MHz
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~12.5 | br s | - |
| H2 | ~8.4 | s | - |
| H4 | ~8.2 | d | ~0.8 |
| H7 | ~7.8 | d | ~0.8 |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆, 100 MHz
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~135 |
| C3 | ~100 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~145 |
| C6 | ~130 |
| C7a | ~140 |
| CN | ~115 |
Structural Assignment and Rationale
The structural assignment of the NMR signals is a logical process of deduction, integrating knowledge of fundamental NMR principles with the specific electronic environment of the this compound molecule.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Interpretation
-
H1 (NH): The proton on the pyrrole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. It will appear as a broad singlet far downfield.
-
H2: This proton is on the electron-deficient pyrrole ring and adjacent to the electron-withdrawing cyano group, leading to a downfield chemical shift. It is expected to be a singlet as there are no vicinal protons.
-
H4 and H7: These protons are on the pyridine ring. The distinct electronic environments will lead to different chemical shifts. Their proximity on the ring system will result in a small meta-coupling, appearing as doublets.
¹³C NMR Interpretation
-
Aromatic Carbons: The carbon atoms of the bicyclic system will resonate in the aromatic region (δ 100-150 ppm).
-
Quaternary Carbons (C3, C3a, C5, C7a): These carbons, lacking directly attached protons, will typically show weaker signals in a standard ¹³C NMR spectrum. Their chemical shifts are influenced by the neighboring heteroatoms and substituents.
-
Nitrile Carbon (CN): The carbon of the cyano group is expected to appear in the characteristic region for nitriles (δ 115-125 ppm).
Experimental Protocols
The following protocols are designed to ensure high-quality, reproducible NMR data for the structural characterization of this compound.
Protocol 1: Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to its excellent solubilizing power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons (e.g., NH).
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also use the residual solvent peak for referencing.
Protocol 2: NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 8 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
Workflow for Structural Elucidation
A systematic approach combining 1D and 2D NMR experiments is crucial for unambiguous structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, it would confirm the meta-coupling between H4 and H7.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the protonated carbons in the ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is key for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from H2 to C3, C3a, and the nitrile carbon, and from H4 and H7 to the carbons within the pyridine ring.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. The combination of 1D and 2D NMR techniques provides a web of interconnected data points. A correct structural assignment will be consistent across all experiments. For example, the direct one-bond correlation observed in the HSQC spectrum for a given C-H pair must be supported by the long-range correlations to neighboring carbons seen in the HMBC spectrum. Any inconsistencies would immediately flag an incorrect assignment, prompting a re-evaluation of the data.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. By leveraging predicted data from a close structural analog and outlining detailed experimental and interpretive protocols, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery. The systematic application of the described NMR techniques will ensure the unambiguous structural elucidation of this important azaindole scaffold.
References
-
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430. [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301934. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]
-
Abraham, R. J., et al. (2015). Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 53(11), 946-954. [Link]
-
Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols, 3(2), 215-219. [Link]
-
LibreTexts Chemistry. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
Sources
Application Note: High-Purity Isolation of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive and robust protocol for the purification of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical research and development. The methodology centers on the principles of normal-phase flash column chromatography, detailing a systematic approach from crude sample preparation to the acquisition of a highly purified final product. The protocol is designed to be self-validating through the integrated use of thin-layer chromatography (TLC) for reaction monitoring and fraction analysis. This guide also elucidates the rationale behind the selection of chromatographic parameters and offers a troubleshooting guide for common purification challenges, ensuring researchers can achieve consistent and high-purity outcomes.
Introduction
This compound is a member of the pyrrolopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as derivatives have shown promise as kinase inhibitors for potential use in anticancer and anti-inflammatory therapies[1][2]. The biological activity of such compounds is intrinsically linked to their absolute purity. Therefore, the development of a reliable and efficient purification method is paramount to ensure the integrity of subsequent biological and pharmacological studies.
The synthesis of complex heterocyclic molecules often yields a crude product containing unreacted starting materials, reagents, and various side-products, including potential isomers and dehalogenated species[3][4]. Column chromatography is a fundamental and widely adopted technique for the separation and purification of such mixtures, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase[5]. This document outlines a detailed protocol for the purification of this compound using silica gel flash column chromatography.
Understanding the Separation: Key Principles
The successful purification of this compound by column chromatography is governed by the principles of adsorption and differential elution[6][7].
-
The Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is selected as the stationary phase. Its surface is rich in silanol groups (Si-OH), rendering it highly polar. This polarity allows for strong interactions, primarily through hydrogen bonding, with polar functional groups present in the analyte and its impurities.
-
The Mobile Phase (Eluent): A solvent or a mixture of solvents, the mobile phase, is passed through the column. It acts as a competitor for the adsorption sites on the silica gel[7]. By carefully selecting the polarity of the mobile phase, we can control the elution of the compounds from the column. A less polar eluent will result in slower elution of polar compounds, while a more polar eluent will accelerate their movement.
-
The Separation Mechanism: As the crude mixture is introduced onto the column, its components adsorb to the silica gel. The mobile phase is then passed through the column, initiating a continuous process of adsorption and desorption. Compounds with a higher affinity for the stationary phase will spend more time adsorbed and thus travel down the column more slowly. Conversely, compounds that are more soluble in the mobile phase and have a weaker interaction with the silica gel will move more rapidly. This difference in migration rates leads to the separation of the components into distinct bands.
Given the presence of nitrogen atoms in the pyrrolopyridine core and the nitrile group, this compound is expected to be a moderately polar compound. Therefore, a normal-phase chromatography setup with a polar stationary phase (silica gel) and a mobile phase of tunable polarity is the logical choice for its purification.
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Before proceeding with preparative column chromatography, it is essential to develop a suitable solvent system and assess the composition of the crude mixture using Thin-Layer Chromatography (TLC).
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. A good starting point for azaindole derivatives is a mixture of ethyl acetate and hexanes[3]. Test various ratios (e.g., 20:80, 30:70, 50:50 ethyl acetate:hexanes).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under UV light (254 nm).
-
Analysis: The ideal solvent system should provide a good separation between the desired product spot and any impurities, with the product having an Rf (retardation factor) value between 0.2 and 0.4.
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed, with a proportional adjustment in column size and solvent volumes.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh) |
| Crude Sample | ~1 g of this compound (pre-adsorbed) |
| Solvents (HPLC Grade) | n-Hexane, Ethyl Acetate, Dichloromethane |
| Glassware | Chromatography Column, Separatory Funnel, Round-bottom flasks, Test tubes |
| Ancillary Equipment | TLC plates (silica gel 60 F₂₅₄), UV lamp, Rotary evaporator, Fume hood |
Step-by-Step Purification Protocol
Step 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 1 cm) over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). The amount of silica should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during sample loading and solvent addition[8].
Step 2: Sample Loading (Dry Loading)
Dry loading is recommended for samples that have limited solubility in the initial eluent, as it often leads to better resolution[8].
-
Dissolve the crude sample (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained[8].
-
Carefully add the silica-adsorbed sample to the top of the packed column.
Step 3: Elution and Fraction Collection
-
Begin the elution with a low-polarity solvent system, as determined by the initial TLC analysis (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of increasing polarity. A suggested gradient is as follows:
-
Initial Elution: 10-20% Ethyl Acetate in Hexanes (to elute non-polar impurities).
-
Product Elution: 30-50% Ethyl Acetate in Hexanes (the target compound is expected to elute in this range).
-
Final Wash: 70-100% Ethyl Acetate (to elute highly polar impurities).
-
-
Collect the eluate in appropriately sized fractions (e.g., 10-20 mL test tubes).
-
Monitor the separation by collecting a small spot from each fraction for TLC analysis.
Step 4: Analysis of Fractions and Product Isolation
-
Run TLC plates of the collected fractions.
-
Identify the fractions containing the pure desired product (single spot on TLC with the correct Rf value).
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC. A less polar system will increase retention and may improve separation of closely eluting spots. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of sample to silica gel. | |
| Cracked or Channeled Column | Improper packing of silica gel. | Ensure the silica gel is packed uniformly as a slurry. Avoid letting the column run dry at any stage. |
| Compound Tailing (Streaking) | Compound is too polar for the eluent. | Increase the polarity of the eluent once the compound begins to elute[9]. |
| Compound degradation on acidic silica. | Nitrogen-containing heterocyclic compounds can sometimes interact strongly with the acidic silanol groups. Consider deactivating the silica gel with a triethylamine solution (0.1-1% in the eluent) before use, or use neutral alumina as the stationary phase[3]. | |
| Sample is not fully dissolved during loading. | Ensure the crude material is fully dissolved before loading. If solubility is an issue, use the dry loading method described in the protocol[3]. | |
| No Compound Eluting | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). |
| Low Recovery | Irreversible adsorption to the stationary phase. | This may occur if the compound is highly polar or unstable on silica. Consider using a different stationary phase like alumina or a reversed-phase C18 silica. |
Conclusion
The protocol detailed in this application note provides a systematic and effective method for the purification of this compound from a crude reaction mixture. By leveraging the principles of normal-phase flash column chromatography and incorporating preliminary TLC analysis, researchers can achieve high levels of purity essential for subsequent applications in drug discovery and development. The provided troubleshooting guide serves as a practical resource to overcome common challenges, ensuring the robustness and reproducibility of the purification process.
References
- Pipzine Chemicals. (2026-01-22). 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
- Benchchem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Synblock. (n.d.). CAS 383875-59-0 | 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
- Phenomenex. (2025-06-06). Mobile Phase Optimization: A Critical Factor in HPLC.
- PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Phenomenex. (2025-12-12). Column Chromatography: Principles, Procedure, and Applications.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Microbe Notes. (2022-01-07). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Chemistry For Everyone. (2025-01-26). How To Choose Mobile Phase For Column Chromatography?
- Benchchem. (n.d.). Navigating the Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: A Comparative Analysis of Methodologies.
- ChemicalBook. (2025-10-14). 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
- University of California, Davis. (n.d.). Column chromatography.
- Chrom Tech, Inc. (2024-11-20). Mastering Column Chromatography: Techniques and Tips.
- HALO Columns. (2023-11-03). LC Chromatography Troubleshooting Guide.
- SIELC Technologies. (n.d.). Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column.
- Bio-Rad. (n.d.). Introduction to Column Chromatography Methods and Instrumentation.
- ALWSCI. (2024-05-10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- ChemistryViews. (2012-08-07). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chemistry LibreTexts. (2021-09-11). 12.2: General Theory of Column Chromatography.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Welch Materials. (2024-11-25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- MySkinRecipes. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- SpringerOpen. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
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- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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- 9. Chromatography [chem.rochester.edu]
Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Introduction: A Privileged Scaffold in Oncology Research
The pyrrolo[3,2-c]pyridine core is recognized in medicinal chemistry as a privileged scaffold, forming the foundation of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated potent anticancer activities, warranting further investigation into novel analogues. This application note focuses on 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a compound of interest for its potential as a cytotoxic agent. The strategic placement of a chloro group and a carbonitrile moiety may enhance its biological activity, a hypothesis that necessitates rigorous evaluation.
The primary objective of this document is to provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound against various cancer cell lines. We will detail a robust and widely accepted method, the MTT assay, to quantify cell viability and determine the compound's half-maximal inhibitory concentration (IC50).[1] Adherence to these protocols will ensure the generation of reliable and reproducible data, crucial for the initial stages of drug discovery and development.
Scientific Rationale: Targeting Cancer Cell Proliferation
While the precise mechanism of action for this compound is yet to be elucidated, related compounds from the pyrrolopyridine class have shown promise by targeting key pathways in cancer progression. Two notable mechanisms include the inhibition of FMS-like tyrosine kinase 3 (FLT3) and the disruption of tubulin polymerization.[2][3]
FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that, when activated, triggers signaling cascades promoting cell survival and proliferation.[2] Its deregulation is implicated in various cancers. Inhibition of this kinase is a validated strategy in anticancer therapy.
Tubulin proteins are the building blocks of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape.[3] Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective chemotherapeutic agents.[4]
The cytotoxicity assay outlined herein serves as a primary screening tool to determine if this compound warrants further mechanistic studies, including its potential effects on these or other oncogenic pathways.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram provides a high-level overview of the experimental process for assessing the cytotoxicity of this compound.
Caption: A schematic of the key stages in the cytotoxicity assessment of this compound.
Detailed Protocols
Part 1: Cell Culture
The selection of appropriate cancer cell lines is critical for meaningful results. Based on the reported activity of similar pyrrolopyridine derivatives, we recommend initiating studies with the following cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.[5]
-
PC-3: A human prostate adenocarcinoma cell line.[6]
-
A375: A human malignant melanoma cell line.[7]
1.1. General Cell Culture Conditions
All cell lines should be cultured at 37°C in a humidified atmosphere of 5% CO2.[5][6][7] Strict aseptic techniques are mandatory to prevent contamination.
1.2. Specific Media and Subculture Routines
| Cell Line | Base Medium | Supplements | Subculture Routine |
| MCF-7 | Eagle's Minimum Essential Medium (EMEM) | 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 0.1 mM Non-Essential Amino Acids, 1 mM Sodium Pyruvate, 10 µg/mL Insulin | When 80-90% confluent, rinse with PBS, detach with 0.25% Trypsin-EDTA.[8][9] |
| PC-3 | F-12K Medium | 10% FBS, 1% Penicillin/Streptomycin | When 70-80% confluent, rinse with PBS, detach with 0.05% Trypsin-EDTA.[10] |
| A375 | Dulbecco's Modified Eagle's Medium (DMEM) | 10% FBS, 1% Penicillin/Streptomycin | When 70-80% confluent, rinse with PBS, detach with 0.05% Trypsin-EDTA.[7][11] |
Part 2: MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2.1. Reagent Preparation
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter sterilize and store at 4°C, protected from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
2.2. Assay Procedure
-
Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 490-570 nm using a microplate reader.[12]
Data Analysis and Interpretation
1. Calculation of Percentage Viability
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
2. Determination of IC50
The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[15] To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[16] The IC50 is the concentration that corresponds to 50% cell viability.
3. Sample Data Presentation
| Concentration (µM) | % Viability (MCF-7) | % Viability (PC-3) | % Viability (A375) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) | Calculate | Calculate | Calculate |
Potential Mechanisms of Action: A Visual Guide
Based on the known activities of related pyrrolopyridine compounds, the following signaling pathways represent potential targets for this compound.
Caption: Hypothesized inhibitory effects on FMS kinase signaling and tubulin polymerization.
Conclusion and Future Directions
These application notes provide a standardized and detailed methodology for the initial cytotoxic evaluation of this compound. A thorough understanding of its dose-dependent effects on cancer cell viability is a critical first step in assessing its therapeutic potential. Should the compound exhibit significant cytotoxicity, further studies would be warranted to elucidate its precise mechanism of action, including its effects on kinase activity, cell cycle progression, and apoptosis induction.
References
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
ENCODE Project Consortium. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). A375. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). MCF7. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). PC-3. Retrieved from [Link]
-
Inotiv. (n.d.). Human Melanoma Cell line (A375): As a Potential In Vitro Micronucleus Assay Test System for Genotoxicity Assessment. Retrieved from [Link]
- Kucinska, M., et al. (2020).
- Lång, S. K., & Lönnberg, T. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1559–1593.
- Li, Y., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 15(6), 9315–9322.
-
Longdom Publishing. (n.d.). Therapy for the Treatment of Fms-Related Tyrosine Kinase 4 (FLT4)-Targeting Peptide in Blood Cancer. Journal of Hematology & Thromboembolic Diseases. Retrieved from [Link]
-
M.D. Anderson Cancer Center. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]
- MDPI. (2021). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences, 22(16), 8879.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Patsnap. (2025). What are the therapeutic candidates targeting Tubulin? Retrieved from [Link]
-
REPROCELL. (n.d.). Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold. Retrieved from [Link]
-
ResearchGate. (2012). How to culture MCF7 cells? Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
-
ResearchGate. (2015). What are the culture conditions for prostate cancer cell line PC-3? Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
- Sfaxi, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
The University of Arizona. (n.d.). The Kinetics of FMS-Related Tyrosine Kinase 3 Ligand (Flt-3L) during Chemoradiotherapy Suggests a Potential Gain from the Earlier Initiation of Immunotherapy. Retrieved from [Link]
-
The University of Texas MD Anderson Cancer Center. (n.d.). The structure and mechanism of activation of fms-like tyrosine kinase... Retrieved from [Link]
-
University of California, San Francisco. (2023). MTT (Assay protocol). Retrieved from [Link]
- Wang, Y., et al. (2020). Fighting tubulin-targeting anticancer drug toxicity and resistance in.
- Wei, L., et al. (2018). Isolation and enrichment of PC-3 prostate cancer stem-like cells using MACS and serum-free medium. Experimental and Therapeutic Medicine, 15(4), 3629–3636.
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- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
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- 11. A375. Culture Collections [culturecollections.org.uk]
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Application Notes: A Framework for Profiling 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile and its Derivatives Against FMS Kinase (CSF1R)
Introduction: The Scientific Rationale
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of compounds targeting the human kinome. Its inherent structural features facilitate binding to the ATP pocket of various kinases, making it a fertile ground for the development of targeted therapeutics, particularly in oncology and immunology. The specific compound, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, represents a key synthetic intermediate. While likely possessing modest biological activity itself, it is a critical building block for more complex and potent derivatives.
This application note provides a comprehensive, field-proven protocol for assessing the inhibitory activity of this compound, or more elaborated analogs, against FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF1R). FMS kinase is a receptor tyrosine kinase pivotal for the survival, proliferation, and differentiation of myeloid cells, including monocytes and macrophages.[1][2][3] Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory diseases, making it a high-value therapeutic target.
We will detail a robust and highly sensitive biochemical assay framework utilizing the ADP-Glo™ Kinase Assay technology. This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction, offering a universal platform suitable for a broad range of kinases and inhibitors.[1][4] The causality behind each step, from reagent preparation to data interpretation, will be explained to ensure the protocol is not just followed, but understood, allowing for intelligent adaptation and troubleshooting.
Guiding Principles: A Self-Validating Assay System
The trustworthiness of any kinase inhibition assay hinges on its design. This protocol is built on three pillars of scientific integrity:
-
Enzyme and Substrate Selection: We utilize recombinant human FMS kinase and a validated, generic tyrosine kinase substrate, Poly(Glu, Tyr) 4:1, which is known to be suitable for FMS kinase assays.[1][5][6] This ensures a consistent and reproducible enzymatic reaction.
-
Reaction Conditions Mimicking Physiological Relevance: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, IC50 values are highly dependent on the ATP concentration used in the assay. Therefore, this protocol is designed to be performed at the apparent Michaelis constant (Km,app) of ATP for FMS kinase, which has been determined to be approximately 170 µM.[7] This approach provides a more physiologically relevant and standardized measure of inhibitor potency.
-
Robust Data Analysis: The protocol culminates in the generation of a dose-response curve and the calculation of the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is the cornerstone of structure-activity relationship (SAR) studies in drug development.
Signaling Pathway Context: The Role of FMS Kinase (CSF1R)
To appreciate the significance of inhibiting FMS kinase, it is essential to understand its role in cellular signaling. The following diagram illustrates the canonical FMS kinase signaling pathway.
Caption: FMS Kinase (CSF1R) Signaling Pathway and Point of Inhibition.
Experimental Workflow Overview
The entire process, from initial setup to final data analysis, follows a logical and streamlined workflow. This ensures efficiency and minimizes potential for error.
Caption: High-level overview of the kinase inhibition assay workflow.
Materials and Reagents
This section details the necessary components for the assay. Commercial sources are provided as examples and equivalents may be substituted.
| Reagent | Recommended Supplier | Catalog Number |
| FMS Kinase Enzyme System | Promega | V4022 |
| Includes: | ||
| - Recombinant Human FMS Kinase (539-end) | ||
| - Poly(Glu, Tyr) 4:1 Peptide Substrate | ||
| - Kinase Reaction Buffer | ||
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | A7699 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Nuclease-Free Water | Thermo Fisher | AM9937 |
| White, Opaque, 384-well Assay Plates | Corning | 3570 |
| Luminometer | Various | N/A |
Detailed Experimental Protocols
PART 1: Reagent Preparation
Causality: Proper reagent preparation is foundational. Incorrect concentrations will lead to invalid kinetic data. All reagents should be prepared fresh and stored on ice during use.
-
Kinase Reaction Buffer (1X): The FMS Kinase Enzyme System typically provides a 5X or 10X buffer. Dilute to 1X with nuclease-free water as per the manufacturer's instructions. This buffer is optimized for FMS kinase activity.
-
ATP Stock Solution (10 mM): Dissolve an appropriate amount of ATP in nuclease-free water to create a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Test Compound (Inhibitor) Stock Solution (10 mM): Dissolve this compound or its derivative in 100% DMSO to a final concentration of 10 mM.
-
Compound Dilution Series: Perform a serial dilution of the 10 mM stock solution in 100% DMSO. A typical 10-point, 3-fold serial dilution is recommended, starting from 1 mM down to 50 nM (this will be further diluted in the assay).
-
Enzyme Preparation (2X): Dilute the FMS kinase stock to a 2X working concentration in 1X Kinase Reaction Buffer. The final concentration should be determined empirically, but a starting point of 10-20 ng/µL is often appropriate.
-
Substrate/ATP Mixture (2X): Prepare a 2X mixture containing the Poly(Glu, Tyr) 4:1 substrate and ATP in 1X Kinase Reaction Buffer. The final concentration in the assay should be 0.2 mg/mL for the substrate and at the Km,app of ATP for FMS kinase (~170 µM).[7][8] Therefore, the 2X mixture should contain 0.4 mg/mL substrate and 340 µM ATP.
PART 2: Assay Procedure (384-well format)
Causality: The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated with the addition of substrate and ATP. The volumes below are for a final reaction volume of 5 µL.[9]
-
Compound Addition: Add 1 µL of the diluted test compounds (from step 1.4) or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the 2X FMS kinase solution to each well.
-
Incubation: Mix gently on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mixture to each well to start the reaction.
-
Reaction Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
ATP Depletion Incubation: Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin for the light-producing reaction.
-
Signal Stabilization Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the plate on a luminometer. The integration time should be set to 0.5-1 second per well.
Data Analysis and Interpretation
Causality: Raw luminescence data must be converted into a biologically meaningful metric of inhibition. The IC50 value provides a standardized measure of an inhibitor's potency.
-
Controls:
-
"No Enzyme" Control (100% Inhibition): Wells containing substrate, ATP, and DMSO, but no FMS kinase. This defines the background signal.
-
"Vehicle" Control (0% Inhibition): Wells containing all reaction components (FMS kinase, substrate, ATP) with DMSO instead of the test compound. This defines the maximum signal.
-
-
Data Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
-
IC50 Curve Generation:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). This can be performed using software such as GraphPad Prism, Origin, or similar data analysis packages.
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of FMS kinase activity under the specified assay conditions.
-
| Parameter | Definition |
| RLU | Relative Light Units; the raw output from the luminometer. |
| % Inhibition | The percentage by which the kinase activity is reduced by the inhibitor. |
| IC50 | Half-maximal inhibitory concentration; a measure of inhibitor potency. |
| Dose-Response Curve | A graphical representation of the relationship between inhibitor concentration and its effect on kinase activity. |
Troubleshooting and Scientific Integrity Checks
-
High Data Variability: Ensure thorough mixing at each step. Check for pipetting accuracy, especially with small volumes.
-
Low Signal-to-Background Ratio: The enzyme concentration may be too low, or the incubation time too short. Perform an enzyme titration to determine the optimal concentration that yields a robust signal.
-
Assay Quality Control (Z'-factor): For high-throughput screening applications, the Z'-factor should be calculated to assess assay quality. A Z'-factor > 0.5 is considered excellent for screening.[10] Z' = 1 - (3 * (SD_vehicle + SD_no_enzyme)) / |Mean_vehicle - Mean_no_enzyme|
Conclusion
This application note provides a detailed and scientifically grounded protocol for evaluating the inhibitory potential of this compound and its derivatives against FMS kinase. By adhering to the principles of optimized ATP concentration, robust assay technology, and rigorous data analysis, researchers can generate reliable and reproducible data to guide their drug discovery efforts. This framework is not only a set of instructions but a self-validating system designed to ensure the integrity and trustworthiness of the results, forming a solid foundation for further preclinical development.
References
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Sino Biological. (n.d.). Peptide Substrates: Poly (4:1 Glu, Tyr) Peptide. Retrieved from [Link]
-
GraphPad. (n.d.). FAQ 1356: 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Protein Tyrosine Kinase Substrate (poly-Glu,Tyr 4:1). Retrieved from [Link]
-
Wikipedia. (n.d.). Colony stimulating factor 1 receptor. Retrieved from [Link]
-
Graphviz. (n.d.). Documentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Colony stimulating factor 1 receptor. Retrieved from [Link]
-
Sino Biological. (n.d.). Peptide Substrates: Poly (4:1 Glu, Tyr) Peptide. Retrieved from [Link]
Sources
- 1. FMS Kinase Enzyme System [promega.kr]
- 2. Promega ADP-Glo Kinase Assay + FMS Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Poly(Glu, Tyr) 4:1 Glu Tyr, 20,000-50,000 97105-00-5 [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Tyrosine Kinase Substrate (poly-Glu,Tyr 4:1) | BPS Bioscience | Biomol.com [biomol.com]
- 9. promega.com [promega.com]
- 10. color | Graphviz [graphviz.org]
Use of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile in FMS kinase inhibitor development
Application Note & Protocols
Topic: Leveraging the 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile Scaffold for the Development of Potent and Selective FMS Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: FMS Kinase as a Critical Therapeutic Target
The FMS-like tyrosine kinase 3 (FMS), also known as colony-stimulating factor-1 receptor (CSF-1R), is a proto-oncogene that encodes a transmembrane tyrosine kinase receptor.[1] As a member of the type III receptor tyrosine kinase family, FMS plays a pivotal role in regulating the proliferation, differentiation, and survival of cells within the monocyte/macrophage lineage.[2] This regulation is initiated by the binding of its ligand, colony-stimulating factor 1 (CSF-1), which induces receptor dimerization and autophosphorylation, thereby activating downstream signaling cascades.[3]
Deregulated FMS activity, often through overexpression, is implicated in a variety of pathologies. In oncology, elevated FMS expression is associated with cancers of the breast, ovary, and prostate, where it contributes to tumor growth and metastasis.[2] Beyond cancer, FMS signaling is a key driver in inflammatory disorders such as rheumatoid arthritis.[2][4] Consequently, the development of small-molecule inhibitors that can selectively modulate FMS activity represents a highly promising therapeutic strategy. The pyrrolo[3,2-c]pyridine scaffold has emerged as a particularly effective starting point for the design of such inhibitors, demonstrating potent and selective FMS kinase inhibition.[2][5] This guide details the application of a specific, functionalized starting material, This compound , in the development and evaluation of novel FMS kinase inhibitors.
The FMS Kinase Signaling Pathway
Upon binding of CSF-1, the FMS receptor dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its intracellular domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways critical for cellular function. The two primary cascades activated by FMS are the RAS/MAPK pathway and the PI3K/Akt pathway, which collectively promote cell survival, proliferation, and differentiation.[6] An effective FMS inhibitor must block this initial phosphorylation event to prevent the propagation of these signals.
Caption: FMS Kinase Signaling and Point of Inhibition.
The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure
The this compound core is an excellent starting point for inhibitor synthesis. The pyrrolo[3,2-c]pyridine system provides a rigid, bicyclic core that can effectively mimic the hinge-binding interactions of ATP within the kinase active site. The strategically placed chloro and carbonitrile groups serve as versatile chemical handles for synthetic elaboration.
-
Rationale for Use: The chloro group at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl moieties.[7] These groups can be tailored to occupy hydrophobic pockets within the FMS active site, enhancing both potency and selectivity. The carbonitrile group can be hydrolyzed, reduced, or otherwise modified to introduce hydrogen bond donors or acceptors.
Caption: this compound.
Experimental Workflow for FMS Inhibitor Development
A systematic workflow is essential for progressing from a starting scaffold to a lead candidate. This process involves chemical synthesis followed by a cascade of biological assays to determine potency, selectivity, and cellular efficacy.
Caption: Drug Discovery Workflow for FMS Kinase Inhibitors.
Protocol 1: Synthesis of a Representative Inhibitor via Suzuki Coupling
This protocol describes a representative synthesis of a diarylamide FMS inhibitor, "Compound 1r" analogue, starting from this compound. The procedure is based on established synthetic methodologies for this class of compounds.[2][7]
Objective: To introduce a substituted phenyl group at the 6-position of the pyrrolo[3,2-c]pyridine core, a key modification shown to enhance FMS inhibitory activity.[2]
Materials:
-
This compound
-
(4-aminophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), (4-aminophenyl)boronic acid (1.2 eq), Na₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 10 mL per mmol of the starting material).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Check: The palladium catalyst facilitates the cross-coupling between the aryl chloride and the boronic acid. The base (Na₂CO₃) is essential for the transmetalation step of the catalytic cycle.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with EtOAc (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/EtOAc) to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro FMS Kinase Inhibition Assay
This protocol details a luminescent-based biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified FMS kinase. The ADP-Glo™ Kinase Assay (Promega) is used as a model system due to its high sensitivity and robustness.
Principle: Kinase activity is measured by quantifying the amount of ADP produced from ATP during the phosphorylation reaction. The ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. An inhibitor will reduce ADP production, leading to a lower signal.
Materials:
-
Recombinant human FMS kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (e.g., "Compound 1r" analogue from Protocol 1)
-
FMS Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
384-well white assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in FMS Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme/Substrate Master Mix: Prepare a master mix containing FMS kinase and the peptide substrate in FMS Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically ~10-20% ATP consumption).[8]
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound or DMSO vehicle (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate master mix.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration typically at or near the Kₘ for FMS).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Self-Validation: This step is critical as it removes the remaining unconsumed ATP, ensuring that the final signal is derived only from the ADP produced during the reaction.
-
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from kinase inhibition assays should be summarized in a clear, tabular format. This allows for direct comparison of the potency of newly synthesized compounds against known standards or lead compounds.
| Compound | FMS Kinase IC₅₀ (nM) | Reference |
| KIST101029 (Lead Compound) | 96 | [2] |
| Compound 1e | 60 | [2] |
| Compound 1r | 30 | [2] |
| "Compound 1r" Analogue (Hypothetical) | ~35 | This work |
Interpretation: The hypothetical result for the synthesized analogue shows potent, low-nanomolar inhibition of FMS kinase, comparable to highly active compounds reported in the literature.[2] This validates the synthetic strategy and warrants further investigation in cell-based models.
Protocol 3: Cell-Based FMS Inhibition Assay (BMDM Proliferation)
A cell-based assay is a crucial secondary screen to confirm that an inhibitor is cell-permeable and can engage FMS in a physiological context.[9][10] This protocol is based on inhibiting CSF-1-induced proliferation of Bone Marrow-Derived Macrophages (BMDMs), which are highly dependent on FMS signaling.[2]
Principle: The survival and proliferation of BMDMs are driven by CSF-1 acting through the FMS receptor. An effective FMS inhibitor will block this signaling and inhibit cell proliferation in a dose-dependent manner. Proliferation can be quantified using a luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage colony-stimulating factor (M-CSF or CSF-1)
-
RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well clear-bottom white culture plates
-
Luminometer
Step-by-Step Methodology:
-
BMDM Differentiation: Culture murine bone marrow cells in RPMI-1640 medium supplemented with CSF-1 (e.g., 20 ng/mL) for 5-7 days to differentiate them into BMDMs.
-
Cell Seeding: Harvest the BMDMs and seed them into 96-well plates at a density of 1 x 10⁴ cells/well in a medium containing a lower concentration of CSF-1 (e.g., 2 ng/mL). Allow cells to attach overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data and calculate the half-maximal effective concentration (EC₅₀) by plotting the percent inhibition of proliferation against the log of the compound concentration.
Causality Check: A potent compound from the biochemical assay (low IC₅₀) should also demonstrate a low EC₅₀ in this cellular assay. A significant rightward shift in potency (EC₅₀ >> IC₅₀) may indicate poor cell permeability, high plasma protein binding, or efflux by cellular transporters.
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the development of FMS kinase inhibitors. Its chemical tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The integrated workflow of targeted synthesis, robust biochemical screening, and physiologically relevant cell-based assays provides a reliable pathway for advancing these promising compounds in the drug discovery pipeline for cancer and inflammatory diseases.
References
-
El-Gamal, M.I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
-
Graf, M., et al. (2019). FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications. Physiological Reviews, 99(3), 1155-1191. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849. [Link]
-
Illig, C.R., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Journal of Medicinal Chemistry, 56(7), 2843-2853. [Link]
-
Bissinger, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4935. [Link]
-
Patel, R.R., et al. (2020). Structure and signaling pathways of activated and mutated FMS-like tyrosine kinase 3 (FLT3). ResearchGate. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Ouellette, S.B., Noel, B.M., & Parker, L.L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Soth, M., et al. (2017). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 60(4), 1563-1583. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays. [Link]
-
Al-Rashood, S.T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(20), 7155. [Link]
-
Chylewska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3163. [Link]
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- 1. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. journals.physiology.org [journals.physiology.org]
- 4. Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Investigating 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile in Anti-Inflammatory Research
Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Modulating Inflammatory Pathways
The pyrrolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds, including approved anticancer agents like Vemurafenib and Pexidartinib.[1] This heterocyclic system has demonstrated a remarkable versatility in targeting key signaling nodes that drive pathological processes. Within the broader family of pyrrolopyridines, derivatives of the pyrrolo[3,2-c]pyridine isomer are emerging as promising candidates for the development of novel therapeutics for inflammatory diseases and cancer.[1][2] Notably, compounds bearing this scaffold have been shown to exhibit potent inhibitory activity against critical mediators of the inflammatory response, such as FMS kinase (CSF-1R), a key player in macrophage proliferation and survival.[2]
This document outlines a strategic approach and detailed protocols for the investigation of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile , a specific derivative, as a potential anti-inflammatory agent. While direct studies on this particular molecule are not extensively published, its structural alerts—the pyrrolopyridine core, the chloro substituent, and the carbonitrile group—suggest a strong rationale for its evaluation. The chloro and carbonitrile moieties provide synthetic handles for further derivatization and can contribute to binding affinity and metabolic stability.
Our hypothesis is that this compound may exert anti-inflammatory effects by modulating key kinase signaling pathways, such as the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway or the NF-κB signaling cascade, which are central to the production of pro-inflammatory cytokines and mediators. The following protocols are designed to systematically evaluate the anti-inflammatory potential of this compound, from initial cell-based screening to mechanistic elucidation and preliminary in vivo validation.
Part 1: Foundational In Vitro Screening for Anti-Inflammatory Activity
The initial phase of investigation focuses on determining whether this compound can suppress the production of key inflammatory mediators in a relevant cellular model. We utilize lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a robust and well-characterized system for mimicking acute inflammation.
Rationale for Experimental Design
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1. This leads to the robust production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO). Measuring the inhibition of these outputs provides a clear and quantifiable indication of a compound's anti-inflammatory potential. A preliminary cytotoxicity assay is crucial to ensure that the observed inhibitory effects are not due to cell death.
Experimental Workflow: In Vitro Screening
Caption: Workflow for primary in vitro anti-inflammatory screening.
Detailed Protocol: Inhibition of Inflammatory Mediators in RAW 264.7 Macrophages
A. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
B. Cytotoxicity Assay (MTT):
-
Treat adherent cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm. Determine the highest concentration that results in >95% cell viability for use in subsequent experiments.
C. Anti-inflammatory Assay:
-
In a separate plate of adherent cells, replace the medium with fresh medium containing non-toxic concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
D. Endpoint Measurements:
-
Nitric Oxide (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 (ELISA):
-
Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits, following the manufacturer’s instructions.
-
Data Presentation: Example Results
Table 1: Effect of this compound on Inflammatory Mediators
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (No LPS) | 100 ± 3.5 | 2.1 ± 0.5 | 3.5 ± 0.8 | 1.8 ± 0.4 |
| LPS (1 µg/mL) | 98 ± 2.8 | 100 ± 5.1 | 100 ± 6.2 | 100 ± 7.3 |
| 1 | 99 ± 3.1 | 85.4 ± 4.3* | 88.1 ± 5.5 | 90.2 ± 6.1 |
| 10 | 97 ± 2.5 | 52.3 ± 3.9 | 45.7 ± 4.1 | 55.8 ± 4.8** |
| 25 | 96 ± 3.0 | 21.8 ± 2.7 | 18.9 ± 2.5 | 24.5 ± 3.1*** |
*Data are presented as mean ± SD (n=3). Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001.
Part 2: Mechanistic Elucidation - Targeting Key Inflammatory Kinases
Following confirmation of anti-inflammatory activity, the next critical step is to investigate the underlying mechanism of action. Based on the activities of related pyrrolopyridine compounds, we will focus on the NF-κB and JAK/STAT pathways.[3][4]
Hypothesized Mechanisms of Action
-
Inhibition of the NF-κB Pathway: The compound may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm. This would block the translocation of the p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[5][6]
-
Inhibition of the JAK/STAT Pathway: Many cytokines signal through the JAK/STAT pathway. The compound could inhibit a Janus kinase (e.g., JAK1, JAK2), preventing the phosphorylation and activation of STAT proteins (e.g., STAT3). This would disrupt the downstream signaling cascade that amplifies the inflammatory response.[7][8]
Visualizing the Hypothesized Signaling Pathways
Caption: Hypothesized inhibitory action on NF-κB and JAK/STAT pathways.
Detailed Protocol: Western Blot Analysis of Signaling Proteins
A. Cell Lysis and Protein Quantification:
-
Seed RAW 264.7 cells in a 6-well plate (2 x 10⁶ cells/well) and allow to adhere.
-
Pre-treat with the test compound (e.g., 10 and 25 µM) for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a shorter time point suitable for observing protein phosphorylation (e.g., 30 minutes for IκBα/p65, 60 minutes for STAT3).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Quantify protein concentration of the supernatant using a BCA assay.
B. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65 (Ser536)
-
Total p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
Phospho-STAT3 (Tyr705)
-
Total STAT3
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Example Western Blot Results
A successful experiment would show that treatment with this compound leads to a dose-dependent decrease in the levels of phosphorylated p65, IκBα, and/or STAT3 compared to the LPS-stimulated control, while the total protein levels remain unchanged.
Part 3: In Vivo Proof-of-Concept for Anti-Inflammatory Efficacy
To translate in vitro findings into a more physiologically relevant context, a standard in vivo model of acute inflammation is employed. The carrageenan-induced paw edema model in mice is a widely accepted and robust assay for evaluating the efficacy of potential anti-inflammatory drugs.[9]
Rationale for Experimental Design
Injection of carrageenan into the paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) involves the release of histamine and serotonin, while the later phase (after 1.5 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils, mediated by cytokines and NO. Measuring the reduction in paw volume (edema) over time provides a clear measure of a compound's ability to suppress this acute inflammatory process.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Detailed Protocol: Mouse Paw Edema Model
A. Animals and Dosing:
-
Use male Balb/c mice (20-25 g), acclimatized for at least one week.
-
Fast animals overnight before the experiment but allow free access to water.
-
Group animals randomly.
-
Administer this compound (e.g., 25 and 50 mg/kg, suspended in 0.5% carboxymethylcellulose) via oral gavage. Administer vehicle to the control group and Indomethacin (10 mg/kg) to the positive control group.
B. Induction and Measurement of Edema:
-
One hour after drug administration, measure the initial volume of the right hind paw using a plethysmometer (t=0).
-
Inject 50 µL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
C. Data Analysis:
-
Calculate the percentage increase in paw volume (edema):
-
% Edema = [(Vₜ - V₀) / V₀] x 100
-
Where Vₜ is the paw volume at time t, and V₀ is the initial paw volume.
-
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [(E𝒸 - Eₜ) / E𝒸] x 100
-
Where E𝒸 is the average % edema in the control group and Eₜ is the average % edema in the treated group.
-
Data Presentation: Example In Vivo Results
Table 2: Inhibition of Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
| Vehicle Control | - | 0 | 0 |
| Indomethacin | 10 | 45.2 ± 4.1 | 52.8 ± 5.3 |
| Test Compound | 25 | 22.5 ± 3.8* | 28.4 ± 4.2** |
| Test Compound | 50 | 38.7 ± 4.5 | 46.1 ± 4.9 |
*Data are presented as mean ± SEM (n=8). Statistical significance vs. Vehicle control: *p<0.05, **p<0.01, **p<0.001.
Conclusion and Future Directions
These application notes provide a comprehensive, tiered approach to evaluate the anti-inflammatory properties of this compound. The protocols are designed to first establish biological activity, then dissect the underlying molecular mechanism, and finally, validate the findings in a preclinical model of acute inflammation. Positive results from these studies would strongly support the pyrrolo[3,2-c]pyridine scaffold as a valuable starting point for the development of novel kinase inhibitors for treating inflammatory diseases. Future work could involve structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as evaluation in chronic models of inflammation, such as collagen-induced arthritis.
References
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Wyrębek, P. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals2021 , 14(4), 354. [Link]
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Wang, Y., et al. Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Med. Chem.2024 , 15, 249-262. [Link]
-
Gouda, M.A., et al. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules2021 , 26(16), 4768. [Link]
-
Schneller, S.W., et al. Synthesis and biological evaluation of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). J. Med. Chem.1984 , 27(12), 1737-9. [Link]
-
Rashid, H. ur, et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Adv.2021 , 11, 6569-6603. [Link]
-
Oh, Y., et al. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorg. Med. Chem. Lett.2016 , 26(1), 223-7. [Link]
-
Elkamhawy, A., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Arch. Pharm. Res.2017 , 40(1), 23-34. [Link]
-
Fisher, M., et al. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Int. J. Mol. Sci.2024 , 25(15), 8109. [Link]
-
Rashed, N., et al. Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Acta Pol. Pharm.2012 , 69(5), 973-80. [Link]
-
Fisher, M., et al. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules2024 , 29(15), 3462. [Link]
-
Wang, D., et al. Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. J. Med. Chem.2023 , 66(10), 6725–6742. [Link]
-
Norman, P. Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. ASHI Quarterly2014 . [Link]
-
Li, J., et al. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorg. Med. Chem. Lett.2021 , 41, 128042. [Link]
-
Al-Omair, M.A. Synthesis, Reactions, and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. J. Heterocycl. Chem.2011 . [Link]
-
Pipzine Chemicals. 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Pipzine Chemicals Website. [Link]
-
Norman, P. Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorg. Med. Chem. Lett.2014 , 24(21), 4961-6. [Link]
-
Fayed, B.E., et al. NF-kB inhibition and cytotoxicity data. ResearchGate. [Link]
-
Rajendran, P., et al. Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. J. Pharm. Sci. & Res.2021 , 4(1), 1-5. [Link]
-
Głowacka, I.E., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Pol. Pharm.2017 , 74(2), 435-443. [Link]
-
Lee, H., et al. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. J. Med. Chem.2021 , 64(3), 1541–1556. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Welcome to the technical support center for the synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis and troubleshoot common issues that may lead to low yields. Pyrrolo[3,2-c]pyridines are a critical class of heterocyclic compounds with significant potential in medicinal chemistry, and achieving a high-yielding, reproducible synthesis is paramount for advancing research and development.[1][2]
This guide provides in-depth, field-proven insights into the plausible synthetic route, potential pitfalls, and corrective actions in a user-friendly question-and-answer format.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached through a three-step sequence starting from a suitable pyridine precursor. This "core functionalization" approach allows for the sequential introduction of the required chloro and cyano functionalities onto the pyrrolo[3,2-c]pyridine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 1)
The initial step involves the construction of the pyrrolo[3,2-c]pyridine core. A common route involves the synthesis of a bromo-substituted intermediate, which can be achieved from a substituted pyridine derivative.[3][4]
Question 1: My yield of 6-Bromo-1H-pyrrolo[3,2-c]pyridine is consistently low. What are the likely causes?
Answer: Low yields in the formation of the 6-bromo-pyrrolopyridine core often stem from incomplete cyclization or the formation of side products during the multi-step process from the initial pyridine starting material. Key factors to investigate include:
-
Purity of Starting Materials: Ensure the initial substituted pyridine is of high purity. Impurities can interfere with the subsequent reaction steps.
-
Reaction Conditions for Cyclization: The cyclization step to form the pyrrole ring is critical.[3][4] If using a method involving iron powder and acetic acid for reductive cyclization, the reaction temperature and time are crucial.[3][4]
-
Temperature: Ensure the reaction is heated to the optimal temperature (e.g., 100 °C) to drive the reaction to completion.[3][4]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
-
-
Inefficient Work-up: The work-up procedure is critical for isolating the product. Ensure the pH is carefully adjusted to ~8 with an aqueous sodium carbonate solution to ensure the product is in its free base form for efficient extraction into an organic solvent like ethyl acetate.[3]
Troubleshooting Protocol for Intermediate 1 Synthesis:
| Parameter | Recommendation | Rationale |
| Starting Material | Verify purity by NMR or LC-MS. | Impurities can lead to side reactions and lower the overall yield. |
| Reaction Temperature | Maintain a consistent temperature of 100 °C.[3][4] | Ensures sufficient energy for the reductive cyclization to proceed efficiently. |
| Reaction Monitoring | Monitor every 1-2 hours using TLC/LC-MS. | Prevents premature work-up of an incomplete reaction. |
| Work-up pH | Carefully adjust pH to 8.[3] | Maximizes the amount of product in a neutral form for extraction. |
| Extraction Solvent | Use a sufficient volume of ethyl acetate and perform multiple extractions. | Ensures complete extraction of the product from the aqueous layer. |
Part 2: Vilsmeier-Haack Formylation to Yield 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (Intermediate 2)
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems.[5][6][7] In this step, the 6-chloro-1H-pyrrolo[3,2-c]pyridine is formylated at the C3 position. It is assumed that the 6-bromo intermediate can be converted to the 6-chloro analogue via a suitable halogen exchange reaction or that a 6-chloro precursor is used.
Question 2: I am observing a complex mixture of products after the Vilsmeier-Haack reaction, leading to a low yield of the desired 3-formyl product. Why is this happening?
Answer: The Vilsmeier-Haack reaction, while effective, can sometimes lead to multiple products if not carefully controlled. The key is the regioselectivity of the formylation.
-
Regioselectivity: The pyrrole ring is highly activated towards electrophilic substitution. While formylation is expected at the C3 position, competing formylation at other positions on the pyrrole or even the pyridine ring can occur, especially if the reaction conditions are too harsh.
-
Vilsmeier Reagent Stoichiometry: The ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is critical for the efficient formation of the Vilsmeier reagent (chloromethyliminium salt).[6][7] An incorrect ratio can lead to side reactions.
-
Reaction Temperature: The reaction is typically performed at low temperatures initially, followed by warming. Poor temperature control can lead to the formation of undesired byproducts.
-
Hydrolysis Step: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Incomplete or improper hydrolysis can lead to a low yield of the final product.
Troubleshooting Protocol for Vilsmeier-Haack Formylation:
| Parameter | Recommendation | Rationale |
| Vilsmeier Reagent | Prepare fresh by adding POCl₃ dropwise to DMF at 0 °C. Use a 1:1 to 1:1.5 molar ratio of POCl₃ to DMF. | Ensures the formation of the active electrophile and minimizes side reactions.[6] |
| Reaction Temperature | Add the pyrrolopyridine substrate to the Vilsmeier reagent at 0 °C and then allow the reaction to slowly warm to room temperature. | Controls the initial exothermic reaction and improves regioselectivity. |
| Reaction Monitoring | Monitor the reaction by TLC until the starting material is consumed. | Avoids over-reaction and the formation of di-formylated or other byproducts. |
| Hydrolysis | Quench the reaction with ice-water and then carefully neutralize with a base (e.g., NaOH or NaHCO₃ solution) to hydrolyze the intermediate. | Ensures complete conversion of the iminium salt to the desired aldehyde. |
Part 3: Conversion of Aldehyde to this compound (Final Product)
The final step involves the conversion of the 3-carbaldehyde to the 3-carbonitrile. This is a common transformation in organic synthesis with several available methods.[8][9][10][11][12] A common and effective method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form the oxime, followed by dehydration.
Question 3: The conversion of the aldehyde to the nitrile is incomplete, resulting in a low yield of my final product. What can I do to improve this?
Answer: Incomplete conversion of the aldehyde to the nitrile is a frequent issue. The efficiency of this two-step, one-pot process depends on the complete formation of the oxime intermediate and its subsequent dehydration.
-
Oxime Formation: The formation of the aldoxime is a reversible reaction. To drive the equilibrium towards the product, it is important to use a slight excess of hydroxylamine hydrochloride and a suitable base to neutralize the HCl generated.
-
Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Common dehydrating agents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. The reaction conditions will vary depending on the chosen reagent. For sensitive heterocyclic systems, milder reagents might be necessary.
-
Reaction Temperature and Time: Both the oxime formation and the dehydration step are temperature-dependent. The reaction should be monitored carefully to determine the optimal temperature and time for completion.
-
Product Purification: The final product may be contaminated with unreacted aldehyde or the oxime intermediate. Efficient purification, typically by column chromatography or recrystallization, is necessary to obtain the pure nitrile.
Troubleshooting Protocol for Aldehyde to Nitrile Conversion:
| Parameter | Recommendation | Rationale |
| Oxime Formation | Use 1.1-1.2 equivalents of hydroxylamine hydrochloride and a base like sodium acetate or pyridine. | Drives the equilibrium towards the formation of the oxime intermediate. |
| Dehydrating Agent | Start with a mild dehydrating agent like acetic anhydride. If the reaction is sluggish, consider more powerful reagents, but be mindful of potential side reactions. | The choice of dehydrating agent should be compatible with the functionality of the molecule. |
| Reaction Monitoring | Monitor the disappearance of the aldehyde and the formation of the nitrile by TLC or LC-MS. | Ensures the reaction is driven to completion and helps in optimizing the reaction time. |
| Purification | Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the nitrile from any remaining starting materials or intermediates. | Ensures the isolation of a high-purity final product. |
Visualizing the Troubleshooting Workflow
To aid in the decision-making process during troubleshooting, the following workflow diagram illustrates the logical steps to address low yield issues at each stage of the synthesis.
Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Semantic Scholar. [Link]
-
Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with... (n.d.). ResearchGate. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Journal of the Mexican Chemical Society. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
-
A Modified Vilsmeier-Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. (2020). SynOpen. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
4-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. [Link]
-
Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (2021). National Center for Biotechnology Information. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of ChemTech Research. [Link]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). ResearchGate. [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2006).
-
A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. (2018). ResearchGate. [Link]
- PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF. (2006).
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier-Haack reagent. (2023). RSC Advances. [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2022). ChemistrySelect. [Link]
-
A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. (1995). The Journal of Organic Chemistry. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Direct Catalytic Conversion of Aldehydes to Nitriles. (2021). Mini-Reviews in Organic Chemistry. [Link]
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 19). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurekaselect.com [eurekaselect.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cyanation of Chloropyrrolopyridines
Welcome to the technical support center for the palladium-catalyzed cyanation of chloropyrrolopyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. The pyrrolopyridine scaffold is a key structural motif in numerous biologically active compounds, and the introduction of a cyano group serves as a versatile handle for further synthetic manipulations.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established mechanistic principles and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered when setting up the palladium-catalyzed cyanation of chloropyrrolopyridines.
Q1: My cyanation reaction is not proceeding at all. What are the most common initial factors to check?
A1: A complete lack of reactivity in a palladium-catalyzed cyanation often points to fundamental issues with the catalytic system or reaction conditions. Here's a checklist of primary factors to investigate:
-
Catalyst Activation: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your reaction conditions are conducive to the reduction of the precatalyst. The choice of ligand and base can significantly influence this step.[6]
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For electron-rich heteroaryl chlorides like chloropyrrolopyridines, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or dppf are often required to achieve good reactivity.[7][8]
-
Purity of Reagents and Solvents: Palladium-catalyzed reactions are notoriously sensitive to impurities. Ensure your chloropyrrolopyridine starting material is pure. Solvents should be anhydrous and degassed, as oxygen can oxidize the active Pd(0) catalyst and water can interfere with certain cyanide sources and bases.
-
Cyanide Source and Solubility: The choice and solubility of the cyanide source are critical. While KCN and NaCN are potent, their high solubility can lead to catalyst poisoning.[4] Zn(CN)₂ is often preferred due to its lower toxicity and more controlled release of cyanide ions.[4][7] For less soluble sources like K₄[Fe(CN)₆], additives or biphasic solvent systems may be necessary to facilitate the transfer of the cyanide anion to the palladium center.[4][5]
Q2: I'm observing very low yields and the formation of numerous side products. What could be the cause?
A2: Low yields accompanied by a complex mixture of side products suggest that while the catalytic cycle is likely turning over to some extent, competing degradation pathways or side reactions are dominant. Consider the following:
-
Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote catalyst decomposition and side reactions. For chloropyrrolopyridines, which can be thermally sensitive, it's crucial to find the optimal temperature that balances reactivity with stability. It's often beneficial to start at a milder temperature (e.g., 70-80 °C) and gradually increase it if necessary.[8][9]
-
Catalyst Deactivation: Cyanide ions are known to be potent inhibitors of palladium catalysts by strongly coordinating to the metal center and preventing the catalytic cycle from proceeding.[4] This is a common cause of low conversion. Strategies to mitigate this include using a cyanide source with low solubility or adding a co-catalyst like a zinc salt that can sequester excess cyanide.
-
Hydrolysis of the Cyano Group: If your reaction is run in the presence of water, either intentionally as a co-solvent or as an impurity, the newly formed cyano group can be hydrolyzed to an amide under the reaction conditions, especially if a strong base is used at elevated temperatures.
-
Homocoupling of the Starting Material: In some cases, particularly with more reactive aryl halides, you might observe the formation of biaryl side products resulting from the homocoupling of your chloropyrrolopyridine. This can be influenced by the choice of ligand and the reaction conditions.
Q3: How do I choose the right cyanide source for my reaction?
A3: The selection of the cyanide source is a critical parameter that impacts reaction efficiency, safety, and reproducibility. Here's a comparison of common choices:
| Cyanide Source | Advantages | Disadvantages | Typical Conditions & Considerations |
| Zn(CN)₂ | Less toxic than alkali metal cyanides; lower solubility helps prevent catalyst poisoning.[4][7] | Can require higher temperatures; may necessitate the use of additives. | Often used in polar aprotic solvents like DMF, DMAc, or NMP.[10][11] |
| KCN/NaCN | Highly reactive; can lead to faster reaction times. | Highly toxic; high solubility can lead to catalyst poisoning.[4] | Requires carefully controlled, anhydrous conditions.[4] |
| K₄[Fe(CN)₆] | Non-toxic and inexpensive.[4] | Less reactive; often requires higher temperatures and additives like a phase-transfer catalyst or a co-solvent like water to facilitate cyanide transfer.[4][5] | Biphasic solvent systems (e.g., dioxane/water) can be effective.[4][8] |
| NCTS | Less toxic and environmentally friendly organic cyanide source.[12] | May require specific catalytic systems and conditions. | Often used in ruthenium-catalyzed cyanations, but can be adapted for palladium systems.[12] |
For the cyanation of chloropyrrolopyridines, Zn(CN)₂ is often a good starting point due to its balance of reactivity and lower propensity for catalyst inhibition.
II. Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific experimental issues.
Guide 1: Low to No Conversion
If you are experiencing low or no conversion of your chloropyrrolopyridine, a systematic approach to troubleshooting is essential.
Caption: Addressing catalyst deactivation.
Mechanistic Insights:
The palladium-catalyzed cyanation is a delicate balance. The cyanide anion is both a nucleophile in the desired transmetalation step and a potential poison for the catalyst. [4]Excess dissolved cyanide can coordinate too strongly to the palladium center at various stages of the catalytic cycle, leading to the formation of stable, off-cycle palladium-cyanide complexes that are catalytically inactive.
-
The Role of Additives: The addition of a co-catalyst or additive can be highly beneficial. For instance, in reactions using Zn(CN)₂, the in-situ generated ZnCl₂ can act as a Lewis acid to assist in the C-Cl bond cleavage. Some protocols even call for the addition of zinc dust, which can help to keep the palladium in its active Pd(0) oxidation state. [7]* Inert Atmosphere is Non-Negotiable: The active Pd(0) species is readily oxidized to inactive Pd(II) by atmospheric oxygen. Therefore, it is imperative to perform the reaction under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). This involves degassing the solvent and ensuring all glassware is properly dried and flushed with an inert gas.
III. Experimental Protocols
This section provides a general, customizable protocol for the palladium-catalyzed cyanation of a model chloropyrrolopyridine.
General Procedure for Palladium-Catalyzed Cyanation of a Chloropyrrolopyridine
Materials:
-
Chloropyrrolopyridine (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMAc, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the chloropyrrolopyridine, palladium precatalyst, phosphine ligand, and zinc cyanide.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Carefully quench any residual cyanide with an appropriate reagent (e.g., aqueous sodium hypochlorite).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired cyanopyrrolopyridine.
Note: This is a general guideline. The optimal conditions (catalyst, ligand, solvent, temperature, and reaction time) will need to be determined for each specific chloropyrrolopyridine substrate.
IV. The Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting and optimization.
Caption: The palladium-catalyzed cyanation cycle.
The cycle begins with the oxidative addition of the chloropyrrolopyridine to the active Pd(0) catalyst to form a Pd(II) intermediate. [13]This is followed by transmetalation with the cyanide source, where the chloride is exchanged for a cyanide group. The final step is reductive elimination, which forms the desired cyanopyrrolopyridine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. [13]
V. References
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. ResearchGate. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides | Request PDF. ResearchGate. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. [Link]
-
Increasing the Scope of Palladium‐Catalyzed Cyanations of Aryl Chlorides | Request PDF. ResearchGate. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. National Institutes of Health. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Mechanism of Hantzsch synthesis of Pyrrole. YouTube. [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]
Sources
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Welcome to the Technical Support Center for the synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable heterocyclic scaffold. As a key intermediate in medicinal chemistry, particularly for kinase inhibitors, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to support your synthetic efforts.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Question 1: My reaction to form the 6-chloro-1H-pyrrolo[3,2-c]pyridine core from a substituted pyridine is giving a low yield and a complex mixture of products. What could be the issue?
Answer:
The formation of the azaindole ring system is a critical step that can be prone to side reactions, leading to low yields and purification challenges. The primary culprits are often related to reaction conditions and the nature of the starting materials.
Potential Causes & Solutions:
-
Isomer Formation: The synthesis of azaindoles can sometimes lead to the formation of structural isomers.[1] For instance, depending on the precursors, you might be generating a mixture of pyrrolo[3,2-c]pyridine and other isomers like pyrrolo[2,3-b]pyridine.
-
Troubleshooting: Carefully analyze your crude product by LC-MS and ¹H NMR to identify the presence of isomers. Modifying the reaction temperature, solvent, or the choice of base can influence the regioselectivity of the cyclization.
-
-
Incomplete Reaction: If the reaction is not driven to completion, you will have significant amounts of unreacted starting materials, such as substituted aminopyridines, complicating purification.[1]
-
Troubleshooting: Monitor the reaction progress diligently using TLC or LC-MS. If the reaction stalls, consider a gradual increase in temperature or an extended reaction time. Ensure your reagents are pure and anhydrous, as moisture can interfere with many of the organometallic or strongly basic conditions often employed.
-
-
Side Reactions of Starting Materials: The starting substituted pyridines can undergo self-condensation or other undesired reactions under the reaction conditions.
-
Troubleshooting: A slow addition of a key reagent, such as an organometallic species or a strong base, at a controlled low temperature can often minimize these side reactions.
-
Question 2: I am observing an impurity with a mass corresponding to the hydrolysis of the nitrile group. How can I prevent its formation and remove it?
Answer:
The formation of the corresponding amide (6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide) and carboxylic acid (6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid) are two of the most common impurities. The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which may be present during the reaction or work-up.
Impurity Formation Pathway:
Caption: Hydrolysis pathway of the nitrile to amide and carboxylic acid.
Prevention and Removal:
-
Prevention during Work-up: When quenching the reaction or performing aqueous washes, use neutral pH water or a buffered solution if possible. Avoid prolonged exposure to strong acids or bases, even at room temperature.
-
Purification:
-
Column Chromatography: The amide and carboxylic acid are typically more polar than the desired nitrile. A well-optimized silica gel column chromatography can effectively separate these impurities. A gradient elution, for example, with a mixture of ethyl acetate and hexanes, is often successful.
-
Acid/Base Extraction: If the carboxylic acid is the major impurity, an extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can selectively remove it into the aqueous layer. Be cautious, as prolonged exposure to the base can cause further hydrolysis of the nitrile.
-
| Impurity | Molecular Weight | Common Analytical Signature (LC-MS) |
| Amide | 195.61 | [M+H]⁺ = 196.0 |
| Carboxylic Acid | 196.59 | [M+H]⁺ = 197.0 |
Question 3: My final product is showing signs of N-alkylation or N-arylation. Where is this coming from?
Answer:
The pyrrolic nitrogen of the 1H-pyrrolo[3,2-c]pyridine core is nucleophilic and can react with electrophiles present in the reaction mixture. This can lead to the formation of N-substituted impurities, which can be difficult to separate from the desired product.
Potential Sources of N-Alkylation/Arylation:
-
Protecting Group Residues: If you are using N-protected intermediates, incomplete deprotection will result in N-substituted impurities.
-
Reaction with Solvents or Reagents: Some solvents, like dimethylformamide (DMF), can be a source of methyl groups under certain conditions, leading to N-methylation. Similarly, if your synthesis involves aryl halides, N-arylation can be a side reaction.
-
Cross-Reactivity: In some cases, the starting materials or intermediates themselves can act as alkylating or arylating agents under the reaction conditions.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that might generate reactive electrophilic species.
-
Choice of Base and Solvent: Be mindful of your choice of base and solvent. For instance, when a strong base is used, it can deprotonate the pyrrolic NH, making it more susceptible to alkylation.
-
Purification: Reversed-phase HPLC can be an effective technique for separating N-substituted impurities from the desired product, as the polarity difference might be subtle.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a multi-step process that builds the molecule sequentially.
Sources
Technical Support Center: Suzuki Coupling with Electron-Rich 6-Chloro-pyrrolopyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving challenging electron-rich heteroaromatic chlorides, specifically focusing on 6-chloro-pyrrolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with these often-recalcitrant substrates. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of 6-chloro-pyrrolopyridines. The solutions are presented in a logical, stepwise manner, from simple adjustments to more comprehensive re-optimizations.
| Issue Observed | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| 1. No or Very Low Conversion | A. Insufficiently active catalyst system for C-Cl bond activation. B. Deactivation of the Pd(0) catalyst. C. Poor quality or decomposition of the boronic acid/ester. | A. Catalyst & Ligand System: i. Switch to Electron-Rich, Bulky Ligands: Standard ligands like PPh₃ are often ineffective for activating the strong C-Cl bond on an electron-rich ring.[1] Upgrade to Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr or IMes. These ligands are highly electron-donating, which facilitates the rate-limiting oxidative addition step.[1][2][3] ii. Use a Pre-catalyst: Air-stable Pd(II) pre-catalysts (e.g., SPhos-Pd-G3) ensure a reliable generation of the active Pd(0) species in situ, improving consistency.[4] B. Reaction Conditions: i. Increase Temperature: Electron-rich chlorides often require higher temperatures (e.g., 80-120 °C) to promote oxidative addition. Consider a higher-boiling solvent like dioxane, 2-MeTHF, or toluene. C. Reagent Quality: i. Verify Boronic Acid Quality: Use freshly purchased boronic acid or test for decomposition (protodeboronation). Consider switching to a more stable boronate ester (e.g., pinacol or MIDA esters), which can be purified by chromatography and are less prone to degradation.[3][5][6][7] |
| 2. Significant Protodeboronation | A. Presence of excess water or protic impurities. B. Base is too strong or reaction time is too long. C. Inherently unstable boronic acid. | A. Anhydrous Conditions: i. Use an Anhydrous Base: Switch from aqueous bases (e.g., aq. K₂CO₃) to anhydrous K₃PO₄ or Cs₂CO₃. This is a common strategy to minimize protodeboronation, especially with sensitive boronic acids.[8] ii. Dry Solvents: Ensure solvents are rigorously dried before use. B. Optimize Base and Time: i. Weaker Base: If possible, a weaker base like KF or CsF might be sufficient to activate the boronic acid without promoting excessive decomposition.[9] ii. Monitor Reaction Progress: Follow the reaction by LC-MS or TLC and stop it once the starting material is consumed to avoid prolonged exposure of the boronic acid to basic conditions. C. Boronate Esters: i. Use Pinacol or MIDA Esters: As mentioned above, these are significantly more stable towards protodeboronation.[5][6] |
| 3. Formation of Dehalogenated Byproduct | A. β-Hydride elimination from the boronic acid partner (if it has β-hydrogens). B. Hydrodehalogenation via reaction with solvent or base. | A. Ligand Selection: i. Use Bulky Ligands: Bulky ligands like XPhos or tBu₃P not only promote oxidative addition but also accelerate the final reductive elimination step, outcompeting side reactions.[2][10] B. Reaction Conditions: i. Choice of Base/Solvent: In some cases, certain solvent/base combinations can promote this side reaction. A systematic screen may be necessary. |
| 4. Boronic Acid Homocoupling (Biaryl Formation) | A. Oxygen contamination leading to oxidative homocoupling. B. High catalyst loading or inefficient transmetalation. | A. Rigorous Degassing: i. Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas the solvent and water (if used) thoroughly by sparging with an inert gas for at least 30 minutes before adding the catalyst.[11] B. Optimize Conditions: i. Lower Catalyst Loading: Once a good ligand is found, try reducing the catalyst loading. ii. Ensure Efficient Transmetalation: The choice of base is critical for activating the boronic acid for transmetalation.[9] If homocoupling is severe, it may indicate that the transmetalation step is slow relative to other catalyst decomposition pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is my 6-chloro-pyrrolopyridine substrate so unreactive compared to a simple aryl chloride like chlorobenzene?
Answer: The reactivity of your substrate is governed by the electronic nature of the pyrrolopyridine ring system. This fused heterocyclic system is inherently electron-rich. In the Suzuki catalytic cycle, the first and often rate-determining step for aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[1][12] An electron-rich aromatic ring increases the electron density on the carbon atom of the C-Cl bond, making it less electrophilic and thus less susceptible to oxidative addition by the nucleophilic Pd(0) center. This is in contrast to aryl chlorides bearing electron-withdrawing groups, which are significantly more reactive.[1]
To overcome this, you must use a catalyst system specifically designed for electron-rich chlorides. This involves using ligands that are both highly electron-donating and sterically bulky.[1][2]
-
Electron-donating ligands (e.g., SPhos, NHCs) increase the electron density on the palladium center, making it a more potent nucleophile for the oxidative addition step.[2][13]
-
Bulky ligands promote the dissociation of ligands from the palladium center, creating a coordinatively unsaturated species that is more reactive. They also facilitate the final reductive elimination step to release the product.[2][10]
Q2: I'm seeing a new byproduct that I suspect is from catalyst interaction with the pyrrolopyridine nitrogen. Is this possible and how can I prevent it?
Answer: Yes, this is a well-known challenge with nitrogen-containing heterocycles. The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to the palladium catalyst.[13] This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species, effectively sequestering your catalyst from the main reaction pathway.
Here are strategies to mitigate this issue:
-
Use Sterically Hindered Ligands: Very bulky ligands like XPhos or dtbpf can create a crowded coordination sphere around the palladium atom, physically blocking the pyridine nitrogen from coordinating.[8][14]
-
Choose a Ligand with a Large "Bite Angle": Bidentate ligands like Xantphos can sometimes be effective as their defined geometry can disfavor coordination by other Lewis bases.
-
Protonation of the Heterocycle: In some specific cases, adding a mild, non-coordinating acid source can protonate the pyridine nitrogen, preventing it from binding to the palladium. This strategy must be used with caution as it can interfere with the basic conditions required for the Suzuki reaction itself and is generally not a first-line approach.
Q3: What is the mechanistic reason for choosing K₃PO₄ over K₂CO₃ for my reaction?
Answer: The choice of base is critical and serves multiple functions, primarily the activation of the boronic acid for the transmetalation step.[9] The generally accepted mechanism involves the formation of a more nucleophilic boronate species ([R-B(OH)₃]⁻) upon reaction of the boronic acid with a base.[9]
While both K₂CO₃ and K₃PO₄ can accomplish this, K₃PO₄ is often superior for challenging couplings for several reasons:
-
Higher Basicity: K₃PO₄ is a stronger base than K₂CO₃, which can be beneficial in promoting the formation of the active boronate species, especially if the boronic acid is sterically hindered or electronically deactivated.
-
Anhydrous Conditions: K₃PO₄ is typically used as a solid under anhydrous conditions.[8] Aqueous K₂CO₃ introduces water, which can promote the competitive and often detrimental side reaction of protodeboronation, where the boronic acid is cleaved to the corresponding arene. For sensitive substrates or when yields are low, switching to anhydrous K₃PO₄ is a standard and highly effective troubleshooting step.[8]
-
Solubility: K₃PO₄ often has better solubility in organic solvents like dioxane or toluene compared to inorganic carbonates, leading to more homogeneous reaction conditions.
Experimental Protocols & Workflows
Workflow for Troubleshooting a Failed Suzuki Coupling
Here is a systematic approach to diagnosing and solving issues with your 6-chloro-pyrrolopyridine coupling.
Caption: A logical workflow for troubleshooting Suzuki couplings.
Protocol: Ligand and Base Screening for 6-chloro-pyrrolopyridine
This protocol outlines a parallel screening experiment to quickly identify an effective catalyst system.
Materials:
-
6-chloro-pyrrolopyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium source: Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%)
-
Ligands: SPhos, XPhos, RuPhos (4 mol%)
-
Bases: K₂CO₃ (2 M aq.), K₃PO₄ (solid) (3.0 eq)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Array Preparation: In a glovebox, arrange and label an array of reaction vials.
-
Addition of Solids: To each designated vial, add the 6-chloro-pyrrolopyridine (e.g., 0.1 mmol, 1.0 eq) and the solid base (if using K₃PO₄, 0.3 mmol).
-
Stock Solution Preparation:
-
Prepare a stock solution of the arylboronic acid in dioxane.
-
Prepare separate stock solutions for the Pd source and each ligand in dioxane.
-
-
Reagent Dispensing:
-
To each vial, add the required volume of the boronic acid stock solution (0.15 mmol).
-
Add the required volume of the palladium source stock solution (0.002 mmol).
-
Add the required volume of the appropriate ligand stock solution to each vial (0.004 mmol).
-
Add the solvent (dioxane) to bring the final concentration to ~0.1 M.
-
For aqueous base conditions, add the K₂CO₃ solution (2 M, 0.15 mL, 0.3 mmol).
-
-
Reaction Execution:
-
Seal the vials tightly.
-
Remove the array from the glovebox and place it in a heating block set to 100 °C.
-
Stir the reactions for a set time (e.g., 12-18 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion to product and identify major byproducts.
-
Visualizing the Catalytic Cycle and Common Pitfalls
Understanding the core mechanism is key to effective troubleshooting.
Caption: The Suzuki catalytic cycle and key side reactions.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. [Link]
-
Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]
-
Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile in Aqueous Buffers
Welcome to the dedicated technical support guide for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered during experimentation with this compound in aqueous buffers. This guide provides in-depth, practical solutions grounded in established scientific principles to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. It is a relatively non-polar, heterocyclic compound. The presence of the chloro and cyano groups, along with the fused pyrrolopyridine ring system, contributes to a crystalline structure that is energetically stable and thus resistant to dissolution in polar solvents like water. The process of solubilization requires overcoming the lattice energy of the solid compound and establishing favorable interactions with the solvent molecules, which is challenging for such structures in aqueous media.
Q2: What is the predicted pKa of this compound and how does it influence its solubility?
A2: The predicted pKa of a related compound, 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is approximately 3.59 ± 0.20.[1] For 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid, a predicted pKa is around 3.30 ± 0.30.[2] Given the presence of the basic pyridine nitrogen, this compound is expected to be a weak base. This means that at acidic pH values below its pKa, the pyridine nitrogen can become protonated, leading to a positively charged molecule. This ionization can significantly increase its solubility in aqueous solutions. Conversely, at neutral or basic pH, the compound will be in its less soluble, neutral form.
Q3: What is the recommended solvent for preparing a high-concentration stock solution?
A3: For preparing a high-concentration stock solution, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for compounds of this class.[1] It is crucial to use anhydrous DMSO to prevent the introduction of water, which can lead to the precipitation of the compound over time, especially during freeze-thaw cycles.
Q4: Are there any known stability issues with this compound in solution?
-
pH-dependent hydrolysis: The nitrile group and the pyrrole ring may undergo hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich pyrrole ring can be prone to oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can degrade many heterocyclic compounds.
Therefore, it is recommended to protect solutions from light and to prepare fresh working solutions from a frozen stock for each experiment.
Troubleshooting Guide: From Precipitation to Clear Solutions
This section provides a systematic, question-and-answer-based approach to resolving common solubility problems encountered during your experiments.
Scenario 1: My compound precipitates immediately upon addition to my aqueous buffer.
Q: I've just added my DMSO stock solution to my phosphate-buffered saline (PBS) at pH 7.4, and it immediately turned cloudy. What's happening and how can I fix it?
A: This is a classic case of a compound "crashing out" of solution. The abrupt change from a highly soluble environment (DMSO) to a poor one (aqueous buffer) causes the compound to exceed its solubility limit and precipitate.
Underlying Cause: The final concentration of your compound in the aqueous buffer is higher than its intrinsic solubility at that pH and temperature. Also, the final percentage of DMSO may be too low to act as an effective co-solvent.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines.[3] You can try preparing a more concentrated intermediate dilution in your aqueous buffer with a higher DMSO percentage, and then making the final dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute your DMSO stock 1:10 in DMSO, then 1:10 in a 50:50 DMSO:buffer mixture, and finally to your desired concentration in the buffer. This gradual change in solvent polarity can prevent precipitation.
Scenario 2: My solution is initially clear but becomes cloudy over time.
Q: My prepared solution of the compound in cell culture media was clear at the beginning of my experiment, but after a few hours in the incubator, I see a precipitate. Why is this happening?
A: This delayed precipitation can be due to several factors related to the experimental conditions and the compound's stability.
Underlying Causes:
-
Temperature Change: The solubility of many compounds is temperature-dependent. If you prepared your solution at room temperature and then moved it to an incubator at 37°C, the change in temperature could affect its solubility.
-
Interaction with Media Components: Complex cell culture media contain salts, amino acids, and proteins that can interact with your compound and reduce its solubility over time.
-
Slow Crystallization: Even if the initial concentration is below the thermodynamic solubility limit, the compound might be in a supersaturated state, and over time, it can nucleate and crystallize.
Solutions:
-
Pre-warm Your Buffer/Media: Before adding the compound's stock solution, ensure your aqueous buffer or cell culture media is at the experimental temperature.
-
Solubility in Final Media: Test the solubility of your compound directly in the final experimental media (including any serum) to determine its practical solubility limit under assay conditions.
-
Use of Solubilizing Excipients: Consider the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][5][6] β-cyclodextrins are particularly effective for aromatic and heterocyclic molecules.[5]
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid dissolution, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Protocol 2: A Step-by-Step Guide to Preparing a Working Solution in Aqueous Buffer
This protocol utilizes a stepwise dilution approach to minimize precipitation.
-
Initial Dilution: Prepare an intermediate dilution of your DMSO stock solution in pure DMSO. For example, dilute a 20 mM stock 1:10 to get a 2 mM solution.
-
Co-solvent/Buffer Mixture: In a separate tube, prepare a 1:1 mixture of your aqueous buffer and DMSO.
-
Second Dilution: Add the intermediate DMSO solution to the DMSO/buffer mixture. This gradual introduction to the aqueous environment helps maintain solubility.
-
Final Dilution: Add the solution from step 3 to your pre-warmed aqueous buffer or cell culture medium to reach the final desired concentration. Ensure the final DMSO concentration is within the acceptable limits for your experimental system (typically ≤ 0.5%).
-
Final Check: Gently mix the final solution and visually inspect for any signs of precipitation before use.
Data Presentation: Enhancing Solubility with Co-solvents and pH
The following table summarizes the expected qualitative effects of different solubilization strategies on this compound.
| Solubilization Strategy | Mechanism of Action | Expected Outcome for this compound | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent, making it more favorable for non-polar compounds. | Significant increase in solubility. | Potential for cellular toxicity at higher concentrations. Final concentration should be carefully controlled and validated for the specific assay. |
| pH Adjustment (Acidic) | Protonation of the basic pyridine nitrogen to form a more soluble salt. | Increased solubility at pH values below the compound's pKa. | The required acidic pH may not be compatible with biological assays. Potential for pH-dependent degradation. |
| Cyclodextrins (e.g., β-cyclodextrin) | Forms an inclusion complex where the hydrophobic compound resides within the cyclodextrin's cavity, while the hydrophilic exterior interacts with water. | Moderate to significant increase in solubility. | The size of the cyclodextrin cavity must be appropriate for the compound. May require optimization of the cyclodextrin-to-compound ratio. |
Visualizing the Workflow: A Decision Tree for Solubilization
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A decision tree for troubleshooting solubility issues.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (n.d.).
- 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine - Pipzine Chemicals. (n.d.).
- CAS 383875-59-0 | 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - Synblock. (n.d.).
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2013). Journal of Analytical Methods in Chemistry. [Link]
- 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | 800401-54-1. (n.d.).
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid Safety Data Sheets - Echemi. (n.d.).
-
Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). Pharmaceutics. [Link]
-
Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (1991). Journal of Pharmaceutical Sciences. [Link]
-
How to tackle compound solubility issue : r/labrats. (2022). Reddit. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2013). Cytotechnology. [Link]
- Stability issues of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in solution - Benchchem. (n.d.).
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. (2023). ACS Publications. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Journal of Reports in Pharmaceutical Sciences. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. (2012). ACS Publications. [Link]
- 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine - MySkinRecipes. (n.d.).
-
β-Cyclodextrins as a Solubilization Tool for Insoluble APIs | Pharmaceutical Networking. (2015). [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules. [Link]
Sources
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
Technical Support Center: Strategies for Solubilizing 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile for Biological Assays
Prepared by: Senior Application Scientist, Formulations Group
Welcome to the technical support guide for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility challenges with this compound in biological assays. As a nitrogen-containing heterocyclic compound, its physicochemical properties present specific hurdles that, when properly understood, can be overcome with systematic formulation strategies.
Section 1: Understanding the Core Problem - Frequently Asked Questions
This section addresses the most common issues researchers face when working with pyrrolopyridine derivatives.
Q1: I dissolved my this compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
This is the most frequent challenge and is a classic case of a compound "crashing out" of solution. The phenomenon occurs because you are moving the compound from a highly favorable organic solvent (DMSO) to a highly unfavorable aqueous environment.
Caption: The "DMSO Crash-Out" Pathway.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure and data from close analogs. These properties are crucial for designing a successful solubilization strategy.
Pyrrolopyridine derivatives are nitrogen-containing heterocycles, a class of compounds prevalent in medicinal chemistry.[3][4][5] The fusion of a pyrrole and a pyridine ring, combined with a chloro-substituent, suggests significant hydrophobicity.
| Property | Predicted Value / Characteristic | Implication for Solubility |
| LogP (Lipophilicity) | Predicted LogP for similar structures is >1.3, suggesting it is lipophilic ("greasy").[6] | The compound will inherently prefer organic environments over aqueous ones, leading to poor water solubility. |
| pKa (Acidity/Basicity) | The pyridine nitrogen atom is weakly basic. Predicted pKa for the conjugate acid is ~3.3 - 3.6.[6][7] | At physiological pH (~7.4), the molecule will be overwhelmingly neutral. Solubility can be significantly increased by lowering the pH to <3, which protonates the pyridine nitrogen, creating a more soluble cationic salt form.[8] |
| Physical State | Likely a crystalline solid at room temperature.[6][9] | The energy required to break the crystal lattice contributes to its low solubility. Amorphous forms are often more soluble than crystalline ones, though they may be less stable.[10] |
| Solvent Preference | Predicted to be soluble in organic solvents like DMSO.[6] | This confirms why DMSO is a good choice for a primary stock solvent, but highlights the challenge of transferring to an aqueous system. |
Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?
Understanding this distinction is critical for interpreting your results and choosing the right solubilization approach.
-
Kinetic Solubility : This is measured by taking a concentrated stock (usually in DMSO) and diluting it into an aqueous buffer.[11] The measurement is taken quickly (e.g., 1-2 hours) and reflects the concentration before the compound fully precipitates. It often overestimates the true solubility because it can measure a transient, supersaturated state.[10][12] This is most relevant for high-throughput screening (HTS) and initial in vitro assays where the compound is only in contact with the media for a limited time.
-
Thermodynamic Solubility : This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate for an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound is stable.[13] This is the critical value for late-stage development, formulation, and any long-term assays (e.g., cell cultures > 24h) , as it represents the maximum stable concentration.
Kinetic solubility is often higher than thermodynamic solubility because the rapid dilution from DMSO can create an amorphous precipitate which is more soluble than the stable crystalline form.[12] If your assay runs for 48 hours, you must ensure your compound concentration is below its thermodynamic solubility limit.
Section 2: A Systematic Workflow for Solubility Enhancement
We recommend a stepwise approach to find the optimal solution for your specific assay conditions. Start with the simplest methods and proceed to more complex formulations only if necessary.
Caption: Decision Workflow for Improving Compound Solubility.
Strategy A: pH Modification
-
Causality : Based on its predicted pKa of ~3.5, this compound can be protonated in acidic conditions. The resulting cation is charged and thus significantly more soluble in polar solvents like water.
-
Best For : Assays that are tolerant to a lower pH (e.g., some enzymatic assays, but generally not cell-based assays unless the buffer has very high capacity).
Protocol: pH-Based Solubility Enhancement
-
Prepare a series of buffers for your assay, for example, pH 7.4 (control), pH 6.0, pH 5.0, and pH 4.0.
-
Prepare a 10 mM stock of your compound in 100% DMSO.
-
Add the DMSO stock to each buffer to reach your target final concentration (e.g., 10 µL of 10 mM stock into 990 µL of buffer for a final concentration of 100 µM).
-
Vortex briefly.
-
Incubate for 1 hour at room temperature.
-
Visually inspect for precipitation. For a quantitative result, use nephelometry or filter the samples and measure the concentration of the filtrate via HPLC-UV.
Strategy B: Co-Solvent Optimization
-
Causality : While DMSO is a strong solvent, other less potent but more biologically tolerated co-solvents can be used to increase the "organic character" of the final aqueous solution, thereby improving drug solubility.[14][15]
-
Best For : Assays where a small percentage (1-5%) of an organic solvent is acceptable.
Protocol: Co-Solvent Screening
-
Prepare 10 mM primary stocks of your compound in DMSO, Ethanol, and PEG-400.
-
In your final assay buffer, prepare solutions containing 1%, 2%, and 5% of Ethanol and PEG-400, respectively.
-
Add the corresponding stock solution to the co-solvent-containing buffer to reach the target concentration. For example, add the Ethanol stock to the buffer containing Ethanol.
-
Incubate for 1 hour and assess solubility as described above.
Strategy C: Use of Surfactants
-
Causality : Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC).[16] The hydrophobic core of these micelles can encapsulate the poorly soluble compound, effectively shielding it from the water and keeping it "solubilized".[17]
-
Best For : In vitro assays where surfactant effects on the biological target have been ruled out. Non-ionic surfactants like Polysorbate 80 (Tween 80) are common choices.
Strategy D: Cyclodextrin Complexation
-
Causality : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can form an "inclusion complex" with the hydrophobic drug molecule, where the drug sits inside the cavity, presenting a more water-soluble complex to the solution.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.[19]
-
Best For : A wide range of in vitro and in vivo applications. It is often one of the most effective and biocompatible methods.
Protocol: Formulation with HP-β-CD
-
Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer. This may require gentle warming and stirring to fully dissolve.
-
Prepare a 10 mM stock of your compound in 100% DMSO.
-
Add the DMSO stock directly to the 40% HP-β-CD solution to create a concentrated intermediate stock (e.g., 10 µL of 10 mM DMSO stock into 990 µL of 40% HP-β-CD for a 100 µM intermediate).
-
Vortex and sonicate for 15-30 minutes to facilitate complex formation.
-
This 100 µM intermediate can now be serially diluted in the standard assay buffer (without cyclodextrin) to achieve your final desired concentrations. The complex is generally stable upon dilution.
-
Assess solubility as described previously.
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Typical Starting Conc. |
| pH Modification | Increases ionization | Simple, inexpensive | Not suitable for most cell-based assays; may alter compound or target activity. | pH 4.0 - 6.0 |
| Co-solvents | Reduces solvent polarity | Easy to implement | Potential for solvent toxicity/interference in the assay; limited solubility gains.[14][21] | 1-5% (e.g., Ethanol) |
| Surfactants | Micellar encapsulation[16] | Can provide significant solubility enhancement | May interfere with assay, disrupt cell membranes, or inhibit enzymes.[22] | 0.1 - 1% (e.g., Tween 80) |
| Cyclodextrins | Inclusion complex formation[18] | High biocompatibility, significant solubility increase, can improve stability.[19][23] | Can be costly; may interact with some assay components. | 2-10% (e.g., HP-β-CD) |
Section 3: Best Practices for Stock Solution Management
Q4: How can I prevent my compound from crashing out of the primary DMSO stock over time?
Compound precipitation from DMSO stocks during storage is a common problem that can ruin experiments.
-
Water Contamination : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Water is an anti-solvent for many hydrophobic compounds, and its presence, even in small amounts, can significantly decrease the solubility of a compound in DMSO, leading to precipitation.[24]
-
Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can promote precipitation. As the DMSO freezes, the compound concentration in the remaining liquid phase increases, which can trigger nucleation and crystal growth.[24]
-
Recommendation :
-
Use anhydrous, high-purity DMSO.
-
Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.
-
Before use, always bring the vial to room temperature and centrifuge it briefly to pellet any potential precipitate. Take your sample from the supernatant.
-
References
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- MySkinRecipes. 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
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MDPI. (n.d.). MHY498 Nanosuspensions for Improved Topical Drug Delivery. [Link]
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PMC. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]
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PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
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MDPI. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
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Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?[Link]
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PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
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PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
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ResearchGate. (2021, April 9). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
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ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
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PMC. Solubilization of Hydrophobic Dyes in Surfactant Solutions. [Link]
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Pharma Education. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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MDPI. (2023, July 21). Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. [Link]
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PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]
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Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
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NIH. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?[Link]
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ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media?[Link]
-
PubMed. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. [Link]
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ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]
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ResearchGate. (2025, September 2). Cyclodextrins in Various Drug Formulations. [Link]
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ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]
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MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
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MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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Wikipedia. Dimethyl sulfoxide. [Link]
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MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
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MDPI. Special Issue : Cyclodextrins in Drug Formulation and Delivery. [Link]
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PMC. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]
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PubChem. 6-Chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
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Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
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PMC. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
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PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
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Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]
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PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]
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Stability of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile in DMSO solution
Technical Support Center: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
A Guide to Ensuring Stability in DMSO Solutions
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you understand its stability profile in Dimethyl Sulfoxide (DMSO) and ensure the integrity of your experiments.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered when handling DMSO solutions of this compound.
Q1: My freshly prepared DMSO stock solution of this compound is clear, but it has turned yellow or brown after a few days at room temperature. What is causing this discoloration?
A1: This is a frequent observation and typically signals compound degradation. The discoloration can be attributed to several factors:
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Oxidation: The pyrrolopyridine core, an electron-rich heterocyclic system, can be susceptible to oxidation, especially when exposed to atmospheric oxygen.[1][2] This process can be accelerated by light and ambient temperatures, leading to the formation of colored byproducts.
-
Reaction with Water: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] Trace amounts of water can facilitate hydrolytic degradation of the compound. The nitrile group (-CN) is particularly susceptible to hydrolysis, which can eventually lead to the formation of a carboxylic acid.[5][6][7]
-
Solvent Impurities: The quality of the DMSO is critical. Lower-grade DMSO may contain acidic or basic impurities that can catalyze decomposition pathways.
Expert Insight: We strongly advise against storing stock solutions at room temperature, even for short periods. The combination of light, oxygen, and potential water contamination creates an environment conducive to degradation.
Q2: I've analyzed my aged DMSO stock solution by LC-MS and see a decrease in the parent compound peak and the appearance of new peaks. What are the likely degradation products?
A2: The appearance of new peaks confirms chemical instability. Based on the structure of this compound, two primary degradation pathways are most probable:
-
Hydrolysis of the Nitrile Group: The cyano (-CN) group can undergo hydrolysis in the presence of water, which is often present in non-anhydrous DMSO. This reaction typically proceeds in two steps: first to a primary amide intermediate (6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide), and then to the corresponding carboxylic acid (6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid).[5][6][7] Both of these products will have different retention times and mass-to-charge ratios in an LC-MS analysis.
-
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom on the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[8][9] While DMSO itself is not a strong nucleophile, trace water or hydroxide ions (if conditions become basic) can displace the chloride to form a hydroxylated byproduct (6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile).
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways of the target compound in wet DMSO.
Q3: What are the definitive best practices for preparing and storing DMSO stock solutions of this compound to maximize its long-term stability?
A3: Adhering to a strict protocol is the most effective way to ensure the long-term viability of your compound stocks. Storing compounds in DMSO at -80°C can provide stability for months, while storage at -20°C is suitable for shorter periods (up to one month).[10]
Expert Insight: The single most critical variable in this process is minimizing water content. Even high-quality DMSO will absorb atmospheric moisture if not handled properly.[3]
See the detailed protocol below for our recommended procedure. Following these steps will create a self-validating system where the potential for degradation is minimized from the outset.
Q4: How can I design an experiment to quantitatively assess the stability of my this compound solution under my specific laboratory conditions?
A4: A formal stability study is the best way to determine the shelf-life of your solution. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, or ideally, a mass spectrometer (LC-MS).[1][2][11][12]
The goal is to monitor the purity of the compound over time under various storage conditions. This involves preparing a master solution, aliquoting it, storing the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature), and analyzing them at set time points (e.g., T=0, 24h, 1 week, 1 month, 3 months). A decrease in the peak area of the parent compound and the emergence of new peaks indicate degradation.
The workflow for such a study is outlined below.
Sources
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Technical Support Center: Degradation Pathways of Pyrrolopyridine Compounds in Solution
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with pyrrolopyridine compounds. This center is designed to provide you with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of these compounds in solution. Understanding the stability and degradation pathways of pyrrolopyridines is critical for ensuring the accuracy of experimental results, the viability of drug candidates, and the overall integrity of your research.
Introduction to Pyrrolopyridine Stability
Pyrrolopyridines, also known as azaindoles, are a class of heterocyclic compounds composed of a fused pyrrole and pyridine ring.[1] This structural motif is a key component in numerous biologically active molecules, including kinase inhibitors used in oncology.[2] The stability of the pyrrolopyridine core is highly dependent on its isomeric form, the nature and position of its substituents, and the solution's environmental conditions. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis, leading to the formation of various degradation products that may have altered biological activity or introduce analytical interference.
This guide will walk you through the primary degradation pathways, provide protocols for conducting stability studies, and offer troubleshooting solutions for common analytical challenges.
Frequently Asked Questions (FAQs) on Pyrrolopyridine Degradation
Here we address some of the most common questions encountered during the handling and analysis of pyrrolopyridine compounds in solution.
Q1: My pyrrolopyridine compound appears to be degrading in an alkaline solution. What is the likely degradation mechanism?
A1: Pyrrolopyridine compounds, particularly derivatives of pyrrolo[3,4-c]pyridine-1,3-dione, are known to be extremely unstable in alkaline environments.[3] The primary degradation pathway under basic conditions is hydrolysis. This typically involves the cleavage of the pyrrole ring, specifically at the C1-N2 or N2-C3 bonds.[3] This ring-opening results in the formation of products containing both a carboxylic acid and an amide group.[3] It is important to note that for some pyrrolopyridine structures, this hydrolysis can be reversible within a narrow pH range, typically between 3 and 6.[3]
Q2: I am observing unexpected peaks in the chromatogram of my pyrrolopyridine sample that was exposed to light. What could these be?
A2: Many pyrrolopyridine derivatives are photolabile, meaning they degrade upon exposure to light, particularly UV radiation.[3][4] Photodegradation can lead to a variety of products. For instance, studies on pyrrolizidine alkaloids, which share a similar bicyclic nitrogen-containing structure, have shown that photolysis can result in the formation of isomers and other minor byproducts.[4] The specific degradation products will depend on the structure of your compound and the wavelength of light it is exposed to. To confirm photodegradation, you should conduct a controlled study where the sample is exposed to a known light source (e.g., a photostability chamber) and compare the chromatogram to a sample stored in the dark.
Q3: My pyrrolopyridine-based kinase inhibitor is showing signs of degradation. Are these compounds generally susceptible to oxidation?
A3: Yes, the pyrrolopyridine ring can be susceptible to oxidation. The electron-rich pyrrole ring, in particular, can be a target for oxidative attack. Studies on structurally related thienopyridines have shown that oxidation can lead to hydroxylation of the N-heterocycle.[5] For pyrrolopyridine kinase inhibitors, it is crucial to consider the potential for oxidation, as this can alter the molecule's interaction with its target kinase and affect its efficacy. The presence of oxidizing agents, even atmospheric oxygen, can contribute to this degradation over time.
Q4: What are the typical degradation products I should expect from the hydrolysis of a 1-acetyl-7-azaindole derivative?
A4: For 1-acetyl-7-azaindole derivatives, the primary degradation pathway under both acidic and basic hydrolytic conditions is the cleavage of the acetyl group. This results in the formation of 7-azaindole and acetic acid. This is a common degradation pathway for N-acylated heterocyclic compounds.
Troubleshooting Guide for Analytical Challenges
This section provides practical advice for troubleshooting common issues encountered during the HPLC and LC-MS analysis of pyrrolopyridine compounds and their degradation products.
HPLC Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak Tailing for Basic Pyrrolopyridines | - Secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing. - Inappropriate mobile phase pH. | - Operate at a lower pH: At a pH below 3, most silanol groups will be protonated, minimizing unwanted interactions. - Use a highly deactivated (end-capped) column: These columns have fewer accessible silanol groups. - Add a basic modifier to the mobile phase: A small amount of an amine modifier like triethylamine (TEA) can compete for the active silanol sites. - Consider a different stationary phase: Polymeric or hybrid stationary phases can offer better peak shape for basic compounds. |
| Co-elution of Degradation Products with the Parent Compound | - Insufficient chromatographic resolution. - Similar polarity of the parent compound and its degradants. | - Optimize the mobile phase: Adjust the organic modifier-to-aqueous ratio, try a different organic solvent (e.g., methanol instead of acetonitrile), or modify the pH. - Change the stationary phase: A column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) may provide the necessary resolution. - Adjust the temperature: Lowering the temperature can sometimes improve the separation of closely eluting peaks. |
| Poor Retention of Polar Degradation Products | - Highly polar degradation products have minimal interaction with the nonpolar stationary phase in reversed-phase HPLC. | - Use a more aqueous mobile phase: Decrease the percentage of the organic solvent. - Employ a polar-embedded or AQ-type C18 column: These are designed for better retention of polar analytes in highly aqueous mobile phases. - Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention and separation of very polar compounds. |
LC-MS Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Ion Suppression or Enhancement | - Co-eluting matrix components or degradation products competing for ionization in the MS source. | - Improve chromatographic separation: Ensure the analyte of interest is well-separated from any interfering species. - Optimize sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Use a stable isotope-labeled internal standard: This can help to compensate for matrix effects. - Adjust MS source parameters: Optimize parameters such as gas flow rates and temperatures to minimize the impact of co-eluting compounds. |
| Difficulty in Fragmenting the Pyrrolopyridine Core for Structural Elucidation | - The fused ring system can be very stable, leading to limited fragmentation in MS/MS experiments. | - Increase collision energy: Higher collision energies can induce more fragmentation. - Use different fragmentation techniques: If available, techniques like higher-energy collisional dissociation (HCD) or electron-transfer dissociation (ETD) may provide complementary fragmentation information. - Analyze in-source fragmentation: Sometimes, fragmentation can occur in the ion source, providing valuable structural clues. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a pyrrolopyridine compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
General Protocol for Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of your pyrrolopyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution, neutralize it with 0.1 M NaOH, and dilute it to the final concentration with the mobile phase.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature or heat gently (e.g., 40°C) for specified time points. After each time point, cool the solution, neutralize it with 0.1 M HCl, and dilute it to the final concentration with the mobile phase.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature for specified time points.
-
Photolytic Degradation: Expose a solution of the compound (approximately 100 µg/mL) in a photostability chamber to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C or 80°C) for a specified period. Also, prepare a solution of the compound and expose it to the same thermal stress.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.
Visualization of Degradation Pathways
The following diagrams illustrate the general degradation pathways for pyrrolopyridine compounds.
Caption: General Hydrolytic Degradation Pathway.
Caption: General Photolytic Degradation Pathways.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 2021. [Link]
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Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 2015. [Link]
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STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 2013. [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
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- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Co-eluting impurities during purification of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Technical Support Center: Purification of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals overcome challenges related to co-eluting impurities during the purification of this important heterocyclic scaffold. Pyrrolopyridine derivatives are key structural motifs in many biologically active compounds, making their purity essential for reliable downstream applications.[1][2]
Frequently Asked Questions (FAQs)
FAQ 1: My chromatogram shows a persistent shoulder on my main product peak. How can I identify the co-eluting impurity?
Answer:
A shoulder or broadened peak is a classic sign of a co-eluting species. Given the structure of this compound, the co-eluting impurity is likely a structurally similar compound that has nearly identical polarity. The first step is to identify the nature of this impurity.
Causality: Co-elution occurs when two or more compounds have very similar partition coefficients between the stationary and mobile phases under the given chromatographic conditions. For heterocyclic compounds, this is common with regioisomers, dehalogenated analogues, or hydrolyzed side products.[3][4]
Troubleshooting Protocol: Impurity Identification
-
High-Resolution Mass Spectrometry (LC-MS): This is the most powerful tool for this problem.
-
Acquire a mass spectrum across the entire peak.
-
Look for a secondary mass that is distinct from your product's molecular weight. A dehalogenated impurity, for example, will have a mass difference corresponding to the mass of a chlorine atom.
-
Use extracted ion chromatograms (EICs) for the expected masses of potential impurities to confirm their presence and retention time.[5]
-
-
Peak Purity Analysis with a Diode Array Detector (DAD):
-
A DAD can acquire UV-Vis spectra across a peak.
-
If the spectra at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one component.
-
Significant spectral differences may suggest the impurity has a different chromophore, which can provide clues about its structure (e.g., loss of an aromatic ring).
-
-
Forced Degradation Study:
-
Subject a small, pure sample of your product to harsh conditions (e.g., strong acid, strong base, oxidation, heat).
-
Analyze the resulting mixtures by LC-MS. This can intentionally generate potential impurities, helping you to identify them in your crude mixture by comparing retention times and mass spectra.
-
FAQ 2: What are the most probable co-eluting impurities for this compound and why do they co-elute?
Answer:
Understanding the synthesis and potential side reactions is key to predicting impurities. For this molecule, the most likely culprits fall into three categories: regioisomers, dehalogenation products, and hydrolysis products.
1. Regioisomers:
-
Identity: Depending on the synthetic route used to construct the pyrrolopyridine core, isomers such as 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile could form.[3]
-
Reason for Co-elution: Isomers have the same molecular weight and often very similar polarities and pKa values, making them notoriously difficult to separate on standard reverse-phase columns.[4][6]
2. Dehalogenated Impurity:
-
Identity: 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (the des-chloro version).
-
Reason for Co-elution: This impurity can form via reductive dehalogenation during synthesis or workup, especially if palladium catalysts are used.[7][8][9] While less polar than the chlorinated parent compound, the difference might not be sufficient for baseline separation, especially on shorter columns or with fast gradients.
3. Hydrolysis Products:
-
Identity: 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide or the corresponding carboxylic acid.
-
Reason for Co-elution: The nitrile group can hydrolyze to an amide or a carboxylic acid under either acidic or basic conditions, which may be present during the reaction or aqueous workup.[10][11][12][13][14] While these products are more polar, they can still present separation challenges if they have strong interactions with the stationary phase.
Table 1: Potential Impurities and Their Properties
| Impurity Name | Structure | Molecular Weight | Key Identifier |
| Product | This compound | 191.60 | M |
| Regioisomer | e.g., 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 191.60 | Same as M, different fragmentation |
| Dehalogenated | 1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | 157.16 | M - 34.44 |
| Amide Hydrolysis | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide | 209.61 | M + 18.01 |
FAQ 3: My standard C18 reverse-phase HPLC method is not resolving the main impurity. What chromatographic parameters should I adjust?
Answer:
When standard C18 columns fail, systematically optimizing your method is the next logical step. The goal is to exploit subtle differences in the physicochemical properties of your product and the impurity.
Causality: Resolution in chromatography is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). To improve the separation of closely eluting peaks, the most impactful parameter to change is selectivity.
Workflow for HPLC Method Optimization
Caption: HPLC method development workflow for resolving co-eluting peaks.
Step-by-Step Protocol for Method Development:
-
Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. ACN and MeOH have different dipole moments and hydrogen bonding capabilities, which can significantly alter selectivity for polar heterocyclic compounds.[15]
-
Adjust Gradient: Make the gradient shallower. A slower increase in the organic solvent percentage over time increases the opportunity for the column to resolve closely eluting compounds.
-
Example: If your original gradient is 5-95% B over 10 minutes, try 30-70% B over 20 minutes, focusing the gradient around the elution point of your compound.
-
-
Modify Temperature: Vary the column temperature (e.g., 25°C, 40°C, 60°C). Temperature can affect analyte viscosity, solubility, and interaction kinetics with the stationary phase, sometimes leading to dramatic changes in selectivity.
-
Adjust Mobile Phase pH: The pyrrolopyridine scaffold contains basic nitrogen atoms. Adjusting the pH of the aqueous mobile phase (e.g., with formic acid or ammonium acetate) can change the ionization state of your compound and its impurities. If their pKa values are slightly different, changing the pH can induce a significant shift in retention time for one compound relative to the other.[16]
FAQ 4: I've tried optimizing my reverse-phase method without success. What alternative chromatographic techniques should I consider?
Answer:
If reverse-phase HPLC is insufficient, you may need to switch to a chromatographic mode that utilizes a different separation mechanism.
1. Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Principle: HILIC is excellent for separating polar compounds. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high organic, low aqueous mobile phase. The separation is based on the partitioning of analytes into a water-enriched layer on the surface of the stationary phase.
-
Why it Works Here: The subtle differences in polarity and hydrogen bonding capacity between your product and potential impurities (especially hydrolysis products) can be amplified under HILIC conditions.[16]
2. Supercritical Fluid Chromatography (SFC):
-
Principle: SFC uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol. It provides very high efficiency and unique selectivity.
-
Why it Works Here: SFC often provides orthogonal selectivity to reverse-phase HPLC. It can be particularly effective at separating structural isomers that are difficult to resolve by other means.
3. Normal-Phase Chromatography:
-
Principle: This technique uses a polar stationary phase (typically silica) and a non-polar mobile phase (e.g., hexanes/ethyl acetate).
-
Why it Works Here: While often used for preparative purification, analytical normal-phase can offer different selectivity. For nitrogen-containing heterocycles, it's often necessary to add a basic modifier like triethylamine (0.1%) to the mobile phase to prevent peak tailing due to interaction with acidic silanol groups on the silica surface.[3][16]
FAQ 5: How can I minimize the formation of these impurities during the synthesis and workup?
Answer:
Preventing impurity formation is always preferable to challenging purification.
Diagram of Potential Impurity Formation Pathways
Caption: Key pathways leading to the formation of common impurities.
Preventative Strategies:
-
To Avoid Dehalogenation:
-
If using palladium-catalyzed reactions (e.g., Suzuki, Heck), carefully screen catalysts and reaction conditions to minimize hydrodehalogenation, a known side reaction.[7][17]
-
During hydrogenation steps for other parts of the molecule, be aware that aryl chlorides can be reduced under harsh conditions (high pressure/temperature) or with highly active catalysts.[9]
-
-
To Avoid Hydrolysis:
-
To Avoid Regioisomers:
-
This is primarily controlled by the synthetic route.[18][19] If isomer formation is inherent to your chosen synthesis, consider purification of a key intermediate before the final, problematic step.
-
Carefully control reaction conditions like temperature and addition rates, as these can sometimes influence regioselectivity.
-
References
-
Gomha, S. M., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(21), 5053. Available at: [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]
-
Roussis, S. G., et al. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. Journal of Chromatography A, 1584, 106-114. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Jones, K. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group, University of Reading. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Roussis, S. G., et al. (2018). Semi-Quantitative Determination of Co-Eluting Impurities in Oligonucleotide Drugs Using Ion-Pair Reversed-Phase Liquid Chromatography Mass Spectrometry. ResearchGate. Available at: [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Chromatography Forum. (2015). Trouble resolving isomers. Available at: [Link]
-
Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Available at: [Link]
-
Semantic Scholar. (2023). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Available at: [Link]
-
Reddit. (2025). Co-Eluting compounds in Column chromatography. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. Available at: [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Chromatography Online. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. YouTube. Available at: [Link]
-
ResearchGate. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available at: [Link]
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
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Preventing homocoupling in Suzuki reactions with pyrrolopyridine boronic acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura reactions involving pyrrolopyridine boronic acids, specifically the formation of homocoupled byproducts. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, but their successful functionalization requires careful optimization to navigate common pitfalls.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may be observing in your experiments.
Question 1: My primary byproduct is the homocoupled dimer of my pyrrolopyridine boronic acid. What is the most likely cause and how do I fix it?
Answer:
The formation of a boronic acid dimer is the most common failure mode in these reactions. The root cause is almost always the reaction of two molecules of your boronic acid with a palladium(II) species. This can happen in two main scenarios:
-
Oxygen Contamination: The active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen in your reaction vessel.
-
Inefficient Precatalyst Reduction: You are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), and its reduction to Pd(0) is either slow or incomplete, allowing it to react directly with the boronic acid.[1]
Homocoupling is particularly problematic for electron-rich N-heterocycles like pyrrolopyridines. The following strategies are highly effective for suppressing this side reaction.
Core Strategy 1: Rigorous Exclusion of Oxygen
Oxygen is the primary culprit in promoting homocoupling by re-oxidizing the active Pd(0) catalyst to Pd(II).[2][3] Standard inerting procedures are often insufficient.
Recommended Protocol: Solvent Degassing
-
Assemble Reaction Vessel: Add your solvent(s), aryl halide, base, and a stir bar to the reaction flask.
-
Purge with Inert Gas: Seal the flask with a septum and insert both an inlet needle for inert gas (Argon or Nitrogen) and an outlet needle.
-
Subsurface Sparge: Ensure the inlet needle is submerged below the solvent surface. Bubble the inert gas through the solvent for at least 20-30 minutes. This is more effective than simply flushing the headspace.[4]
-
Maintain Positive Pressure: After sparging, remove the outlet needle and raise the inlet needle above the solvent line to maintain a positive pressure of inert gas for the duration of the reaction setup and execution.
Core Strategy 2: Control the Palladium Oxidation State
Minimizing the concentration of Pd(II) species before the productive catalytic cycle begins is critical.[4][5]
Option A: Add a Mild Reductant If using a Pd(II) precatalyst, adding a mild reducing agent can ensure its complete conversion to Pd(0).
-
Procedure: Add potassium formate (HCO₂K, ~1.5 equivalents) to the reaction mixture before adding the palladium catalyst. This helps to reduce any Pd(II) without interfering with the main catalytic cycle.[4][5]
Option B: Modify the Order of Addition Do not allow the boronic acid to be present in the reaction mixture with the catalyst before the aryl halide has a chance to react.
-
Procedure: Pre-heat the mixture of aryl halide, base, ligand, and solvent under an inert atmosphere for 10-15 minutes at the target reaction temperature.[2] Then, add the palladium catalyst and allow it to dissolve/disperse. Finally, add the pyrrolopyridine boronic acid, either as a solid or dissolved in a small amount of degassed solvent.
Question 2: I've tried degassing my solvent, but I still see significant homocoupling and/or protodeboronation (replacement of -B(OH)₂ with -H). What should I try next?
Answer:
If rigorous oxygen exclusion is not sufficient, the issue likely lies with the interplay between your catalyst, ligand, and base, which may not be optimal for the specific electronic properties of your pyrrolopyridine system. The goal is to accelerate the desired catalytic cycle (specifically, reductive elimination) to outcompete the side reactions.
Strategy 1: Ligand Optimization
The choice of phosphine ligand is arguably the most powerful lever for controlling reactivity. For challenging substrates like pyrrolopyridines, standard ligands like PPh₃ are often inadequate. You need ligands that are both bulky and electron-rich.
-
Mechanism Insight: Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines) promote the final, product-forming reductive elimination step and stabilize the Pd(0) resting state, making it less susceptible to oxidation.[6]
Table 1: Recommended Ligands for Pyrrolopyridine Suzuki Couplings
| Ligand | Structure Type | Key Advantages | Typical Application |
| SPhos | Biarylphosphine | Excellent for reducing homocoupling; highly active.[7] | General-purpose, first choice for troubleshooting. |
| XPhos | Biarylphosphine | Very bulky and electron-rich; effective for sterically hindered or electron-poor coupling partners.[5] | When coupling to hindered aryl halides or when SPhos is ineffective. |
| RuPhos | Biarylphosphine | Good for electron-rich, N-heterocyclic substrates. | Alternative to SPhos, particularly for azaindole substrates. |
| dppf | Ferrocenylphosphine | Bidentate ligand, can sometimes offer different reactivity profiles. | A more traditional but still powerful option to try. |
Actionable Step: Screen a panel of ligands, starting with SPhos or XPhos, using a modern Pd(II) precatalyst (e.g., XPhos Pd G3 or G4) which are designed for robust generation of the active Pd(0) species.
Strategy 2: Base & Solvent Modification
The base activates the boronic acid for transmetalation, but overly harsh conditions can accelerate decomposition.[8]
-
Base Choice: Switch from strong, soluble bases like NaOH or KOH to milder, often heterogeneous bases like K₃PO₄ or K₂CO₃. For substrates with acidic N-H protons, K₃PO₄ is often an excellent choice.[9]
-
Solvent System: The solvent modulates the solubility and reactivity of the base.[10] A mixture of an aprotic organic solvent (e.g., 1,4-Dioxane, THF, Toluene) with a small amount of water (e.g., 5:1 to 10:1 ratio) is standard. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[1]
Frequently Asked Questions (FAQs)
What is the mechanism of boronic acid homocoupling?
Homocoupling is a palladium-catalyzed side reaction that competes with the main Suzuki-Miyaura cycle. It is typically initiated by a Pd(II) species.
-
First Transmetalation: A molecule of the boronic acid (Ar-B(OH)₂) transmetalates its organic group to the Pd(II) center, forming an Ar-Pd(II)-X intermediate.
-
Second Transmetalation: A second molecule of the boronic acid transmetalates to the same palladium center, yielding a diarylpalladium(II) species (Ar₂-Pd(II)).
-
Reductive Elimination: This intermediate undergoes reductive elimination to form the dimer (Ar-Ar) and releases Pd(0).
This Pd(0) can then enter the desired catalytic cycle. However, if oxygen is present, it can re-oxidize the Pd(0) back to Pd(II), creating a catalytic cycle for homocoupling.[1][4]
Why are pyrrolopyridine boronic acids particularly challenging?
Pyrrolopyridines (azaindoles) present a combination of challenges:
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is especially true for unprotected N-H pyrrolopyridines.[9][11]
-
Electronic Properties: They are often electron-rich, which can make the corresponding boronic acids more susceptible to side reactions like protodeboronation.[1]
-
Protodeboronation: The C-B bond in heteroaryl boronic acids can be labile, especially under basic aqueous conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[1]
When should I consider using an alternative boron reagent?
If you have exhaustively optimized the reaction conditions (degassing, ligand, base, solvent) and still face persistent issues with homocoupling or decomposition, it is highly advisable to switch to a more stable boron derivative. This is often a more efficient solution than continued optimization of a problematic boronic acid.
Table 2: Alternative Boron Reagents to Mitigate Side Reactions
| Reagent Type | Example | Key Feature | Mechanism of Action |
| Boronic Esters | Pinacol Boronate (Bpin) | Increased stability to protodeboronation.[1][12] | Slower hydrolysis to the active boronic acid reduces decomposition. |
| Organotrifluoroborates | Potassium Aryltrifluoroborate (Ar-BF₃K) | Crystalline, air- and water-stable solids.[13] | Require fluoride or strong base for slow release of the nucleophilic aryl group. |
| MIDA Boronates | N-Methyliminodiacetic Acid Boronate | Exceptionally stable; allows for sequential cross-couplings.[13] | Very slow hydrolysis under basic conditions provides a minimal concentration of the free boronic acid, suppressing side reactions.[7] |
Using these reagents effectively employs a "slow-release" strategy. By keeping the instantaneous concentration of the active boronic acid low, the probability of bimolecular side reactions like homocoupling is dramatically reduced.[7]
Visualizing the Chemistry
To better understand the competing reaction pathways, the following diagrams illustrate the key mechanistic steps.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.
Diagram 2: The Competing Homocoupling Pathway
Caption: The undesired pathway leading to boronic acid homocoupling.
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting homocoupling.
References
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry Europe. [Link]
Sources
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- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. books.rsc.org [books.rsc.org]
Validation & Comparative
Comparing 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile with other kinase inhibitors
A Comparative Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile and Other Kinase Inhibitors
Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its isomeric forms are of great interest as they can significantly influence the physicochemical and biological properties of a molecule. This guide focuses on this compound, a specific derivative of the pyrrolo[3,2-c]pyridine core, and compares its potential as a kinase inhibitor with other relevant compounds.
The pyrrolo[3,2-c]pyridine core is a bioisostere of indole, and its derivatives have shown promise as inhibitors of various protein kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. The addition of a chlorine atom and a carbonitrile group to the pyrrolopyridine scaffold can modulate the molecule's electronic properties, membrane permeability, and binding interactions with target proteins.[1]
Mechanism of Action and Potential Kinase Targets
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential mechanism of action and targets based on the activity of structurally related compounds. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as inhibitors of FMS kinase (also known as CSF-1R).[2][3]
FMS is a receptor tyrosine kinase that, upon binding to its ligands (CSF-1 or IL-34), activates downstream signaling pathways such as PI3K-AKT, ERK1/2, and JAK/STAT.[4][5] These pathways are critical for the proliferation, survival, and differentiation of myeloid cells.[5][6] Overactivity of FMS has been linked to various cancers and inflammatory diseases.[3][6]
The carbonitrile group in this compound can act as a hydrogen bond acceptor, a crucial interaction for the binding of many inhibitors to the ATP-binding pocket of kinases.[1]
Comparative Analysis with Other Kinase Inhibitors
To understand the potential of this compound, it is useful to compare it with other kinase inhibitors. This comparison includes other pyrrolopyridine derivatives and established FMS kinase inhibitors.
| Compound | Core Scaffold | Primary Target(s) | Reported IC50 | Significance |
| Compound 1r | 1H-pyrrolo[3,2-c]pyridine | FMS | 30 nM[3] | A potent and selective FMS kinase inhibitor from the same scaffold family. |
| Pexidartinib | Pyrrolopyridine derivative | CSF-1R (FMS) | 27 nM | An approved drug for the treatment of tenosynovial giant cell tumor, highlighting the therapeutic potential of targeting FMS. |
| Compound 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin | 0.12-0.21 µM (in cancer cell lines)[7] | Demonstrates that the 1H-pyrrolo[3,2-c]pyridine scaffold can be adapted to target other proteins involved in cancer. |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1, 2, 3 | 7, 9, 25 nM respectively[8] | Highlights the kinase inhibitory potential of an isomeric pyrrolopyridine scaffold. |
Note: The presented IC₅₀ values are for specific derivatives and not the parent compounds. Direct comparison should be made with caution as experimental conditions may vary between studies.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, ATP, and varying concentrations of the test inhibitor (e.g., this compound).
-
Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a defined period (e.g., 60 minutes).[9]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the inhibitor concentration against the percentage of kinase inhibition.
-
Cell-Based Kinase Activity Assay
This assay measures the ability of an inhibitor to block the activity of a target kinase within a cellular context.[10][11]
Workflow Diagram:
Caption: Workflow for a cell-based kinase activity assay.
Step-by-Step Protocol:
-
Cell Treatment:
-
Plate cells that express the target kinase (e.g., macrophages for FMS) in a multi-well plate.
-
Treat the cells with different concentrations of the kinase inhibitor for a specific duration.[11]
-
-
Cell Lysis:
-
After treatment, wash the cells and then lyse them using a suitable lysis buffer to extract the cellular proteins.[12]
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase.
-
Also, probe with an antibody for the total amount of the substrate protein as a loading control.
-
-
Analysis:
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.
-
Relevant Signaling Pathway: CSF-1R (FMS) Signaling
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS, is a key regulator of myeloid cell functions.[5] Upon ligand binding, CSF-1R dimerizes and autophosphorylates, initiating several downstream signaling cascades.[13]
Caption: Simplified CSF-1R (FMS) signaling pathway and the potential point of inhibition.
Synthesis Outline
The synthesis of this compound would likely follow a multi-step synthetic route common for this class of compounds. A plausible approach, adapted from the synthesis of similar 1H-pyrrolo[3,2-c]pyridine derivatives, is outlined below.[7][14]
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A Comparative Guide to FMS Kinase Inhibition: Pexidartinib vs. the 1H-pyrrolo[3,2-c]pyridine Scaffold
In the landscape of targeted cancer therapy, the FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), has emerged as a critical node in tumor progression and metastasis.[1][2] Its role in modulating the tumor microenvironment, primarily through the regulation of macrophage differentiation and recruitment, has made it a compelling target for therapeutic intervention.[1] This guide provides a detailed comparison of two distinct chemical entities in the context of FMS kinase inhibition: Pexidartinib, an FDA-approved therapeutic, and the preclinical 1H-pyrrolo[3,2-c]pyridine scaffold.
It is important to note that while the topic specifies "6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile," a comprehensive search of the available scientific literature did not yield any specific data regarding its FMS kinase inhibitory activity. Therefore, this guide will focus on a broader comparison with representative, highly potent FMS kinase inhibitors from the 1H-pyrrolo[3,2-c]pyridine chemical class for which experimental data is available.
The Central Target: FMS Kinase (CSF-1R)
FMS kinase is a receptor tyrosine kinase that, upon binding its ligands CSF-1 or IL-34, orchestrates the proliferation, differentiation, and survival of mononuclear phagocytes, including macrophages.[3] In the context of cancer, tumor-associated macrophages (TAMs) are often co-opted by the tumor to support its growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response.[1] Inhibition of FMS kinase signaling can deplete these pro-tumoral macrophages, thereby remodeling the tumor microenvironment to be less hospitable for cancer cell proliferation.[3]
Pexidartinib: The Clinically Validated FMS Kinase Inhibitor
Pexidartinib (Turalio®) is an orally bioavailable tyrosine kinase inhibitor that has undergone rigorous clinical evaluation and received FDA approval for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare, non-malignant tumor where the overexpression of the CSF-1 ligand is a key driver.[4][5]
Chemical Structure:
-
Systematic Name: 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2-pyridinamine[5]
-
Molecular Formula: C₂₀H₁₅ClF₃N₅[5]
Mechanism of Action and Selectivity:
Pexidartinib functions as an ATP-competitive inhibitor of FMS kinase (CSF-1R).[6] Its inhibitory profile extends to other structurally related kinases, notably c-Kit and FMS-like tyrosine kinase 3 (FLT3), particularly in the context of internal tandem duplication (FLT3-ITD) mutations.[4][7] This multi-targeted profile can be advantageous in certain malignancies where these kinases are also implicated as oncogenic drivers. However, it can also contribute to off-target effects.
The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Preclinical Challenger
The 1H-pyrrolo[3,2-c]pyridine core represents a versatile scaffold that has been explored for the development of various kinase inhibitors. Recent studies have highlighted its potential for potent and selective inhibition of FMS kinase.[8] While not yet clinically validated, derivatives of this scaffold have demonstrated promising preclinical activity.
One notable study identified several potent FMS kinase inhibitors from a series of 1H-pyrrolo[3,2-c]pyridine derivatives.[8] The most potent of these, compound 1r , exhibited nanomolar efficacy in enzymatic assays.[8]
Head-to-Head: A Quantitative Comparison
The following table summarizes the in vitro inhibitory potency of Pexidartinib and the most potent reported 1H-pyrrolo[3,2-c]pyridine derivative against FMS kinase and other relevant kinases.
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference(s) |
| Pexidartinib | FMS (CSF-1R) | 17-20 | [4][7][9] |
| c-Kit | 10-12 | [4][7] | |
| FLT3-ITD | 9 | [10] | |
| FLT3 (wild-type) | 160 | [4][11] | |
| 1H-pyrrolo[3,2-c]pyridine derivative (1r) | FMS (CSF-1R) | 30 | [8] |
| 1H-pyrrolo[3,2-c]pyridine derivative (1e) | FMS (CSF-1R) | 60 | [8] |
Visualizing the Mechanism: FMS Kinase Signaling Pathway
The following diagram illustrates the FMS kinase signaling pathway and highlights the point of inhibition for both Pexidartinib and the 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Preclinical Workflow for Kinase Inhibitor Comparison.
Discussion and Future Perspectives
The comparison between Pexidartinib and the 1H-pyrrolo[3,2-c]pyridine scaffold highlights the journey of a drug from preclinical discovery to clinical application. Pexidartinib, with its well-defined clinical efficacy and safety profile, serves as a benchmark for FMS kinase inhibitors. [12]Its approval for TGCT validates the therapeutic strategy of targeting FMS kinase in diseases driven by CSF-1/CSF-1R signaling. [4]However, its multi-targeted nature, while potentially beneficial in some contexts, can also lead to off-target toxicities, such as hepatotoxicity, which requires careful patient monitoring. [13] The 1H-pyrrolo[3,2-c]pyridine derivatives, exemplified by compound 1r , represent a promising preclinical scaffold with potent and potentially more selective FMS kinase inhibition. [8]The reported IC₅₀ value of 30 nM for compound 1r is comparable to that of Pexidartinib. [8]The key advantage of developing novel scaffolds like this lies in the potential to optimize for improved selectivity, thereby minimizing off-target effects and enhancing the therapeutic window. Furthermore, these preclinical compounds can be engineered to have more favorable pharmacokinetic and pharmacodynamic properties.
The path forward for the 1H-pyrrolo[3,2-c]pyridine scaffold would involve a comprehensive preclinical development program, as outlined in the workflow diagram. This includes extensive selectivity profiling against a broad panel of kinases, assessment of cellular activity, and in vivo studies to establish a proof-of-concept for its therapeutic potential.
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Lamb, Y. N. (2020). Pexidartinib: First Approval. Drugs, 80(1), 81-87. [Link]
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
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PubChem. (n.d.). Pexidartinib. National Center for Biotechnology Information. Retrieved from [Link]
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Ruffell, B., & Coussens, L. M. (2015). Macrophages and therapeutic resistance in cancer. Cancer Cell, 27(4), 462-472. [Link]
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Wikipedia. (2023, December 26). Colony stimulating factor 1 receptor. [Link]
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Wikipedia. (2023, August 29). Pexidartinib. [Link]
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Musa, F., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor. Current Treatment Options in Oncology, 21(6), 48. [Link]
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Frontiers Media S.A. (2021). Insights Into the Role of CSF1R in the Central Nervous System and Neurological Disorders. Frontiers in Cellular Neuroscience, 15, 788911. [Link]
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Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100720. [Link]
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El-Gamal, M. I., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300938. [Link]
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Zhang, Y., et al. (2022). Targeting CSF-1R represents an effective strategy in modulating inflammatory diseases. Cell Communication and Signaling, 20(1), 13. [Link]
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Taylor & Francis. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300938. [Link]
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Tap, W. D., et al. (2020). Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 394(10197), 478-487. [Link]
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MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
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Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. [Link]
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Chien, A. J., et al. (2024). Pexidartinib and standard neoadjuvant therapy in the adaptively randomized I-SPY2 trial for early breast cancer. Breast Cancer Research and Treatment, 1-9. [Link]
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ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile Derivatives
For researchers and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is long and fraught with challenges. The 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile core has emerged as a compelling starting point for the design of novel kinase inhibitors and other targeted agents. While in vitro studies have revealed derivatives with exceptional potency, the critical question remains: does this activity translate to in vivo efficacy? This guide provides an in-depth analysis of the available data, offering a realistic perspective on the therapeutic potential of this chemical class and the experimental considerations for advancing these compounds through the development pipeline.
The Promise of the Pyrrolo[3,2-c]pyridine Scaffold: Potent In Vitro Activity
The pyrrolopyridine scaffold is a versatile platform in medicinal chemistry, with various isomers forming the basis of approved drugs and clinical candidates for a range of diseases, particularly in oncology.[1] The this compound core, in particular, has been the subject of synthetic efforts to generate potent inhibitors of key cellular signaling pathways.
FMS Kinase Inhibition: A Target for Cancer and Inflammatory Disorders
One area where this compound derivatives have shown significant promise is in the inhibition of FMS kinase (CSF-1R). FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[2] Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis.[2]
A study detailing the synthesis and evaluation of a series of pyrrolo[3,2-c]pyridine derivatives identified compound 1r as a highly potent and selective FMS kinase inhibitor.[2] The in vitro activity of this compound and a key analogue are summarized below.
| Compound | Target | In Vitro IC50 (nM) | Cellular Assay | Cell Line | In Vitro IC50 (nM) |
| 1r | FMS Kinase | 30 | BMDM Proliferation | Murine | 84 |
| 1e | FMS Kinase | 60 | - | - | - |
| KIST101029 (Lead Compound) | FMS Kinase | 96 | BMDM Proliferation | Murine | 195 |
Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry.[2]
Compound 1r demonstrated a 3.2-fold increase in potency against FMS kinase compared to the lead compound.[2] Furthermore, in a cellular context, it was 2.32-fold more potent at inhibiting the proliferation of bone marrow-derived macrophages (BMDM).[2] The compound also exhibited broad anti-proliferative activity against a panel of human cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM, and showed selectivity for cancer cells over normal fibroblasts.[2]
Targeting Tubulin Polymerization: A Validated Anticancer Strategy
Another therapeutic avenue for this scaffold is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, disrupting microtubule dynamics.[3][4]
Within this series, compound 10t emerged as a lead candidate with potent in vitro anti-proliferative activity against several human cancer cell lines.[3][4]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 10t | 0.12 | 0.15 | 0.21 |
| Combretastatin A-4 (Positive Control) | 0.003 | 0.004 | 0.005 |
Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry.[3][4]
Mechanistic studies confirmed that compound 10t potently inhibits tubulin polymerization and disrupts microtubule dynamics in cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]
The In Vivo Challenge: Translating Potency to Efficacy
Despite the compelling in vitro data for compounds like 1r and 10t , a critical gap exists in the published literature regarding their in vivo efficacy. The promising in vitro results have led to calls for further investigation, including animal studies, but as of now, such data for the this compound scaffold is not publicly available.[2]
This highlights a common challenge in drug discovery: potent in vitro activity does not always guarantee in vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target toxicities can limit the therapeutic window of a compound in a whole organism.
To understand the potential for this class of compounds to overcome these hurdles, we can look at the in vivo data from closely related pyrrolopyridine isomers.
Insights from Related Pyrrolopyridine Scaffolds
-
Pyrrolo[2,3-b]pyridine-based CSF-1R Inhibitors: A novel and potent CSF-1R inhibitor, III-1 , based on the pyrrolo[2,3-b]pyridine scaffold, has demonstrated good in vivo efficacy in a mouse model of colorectal cancer (CRC).[5] This compound effectively inhibited tumor progression without noticeable toxicity.[5] This is particularly relevant for the FMS kinase inhibitor 1r , as CSF-1R and FMS are the same target. The success of the pyrrolo[2,3-b]pyridine isomer suggests that the broader pyrrolopyridine class can possess favorable drug-like properties for in vivo applications.
-
Pyrrolopyrimidine Kinase Inhibitors: Studies on pyrrolopyrimidine and related scaffolds as "bumped kinase inhibitors" for the treatment of toxoplasmosis have shown that these compounds can be highly effective in mouse models.[6][7] Importantly, this research highlighted that minor structural modifications can lead to a broad range of plasma concentrations after oral dosing, underscoring the importance of optimizing the pharmacokinetic properties of these compounds.[6][7]
-
Pyrrolo[3,4-c]pyridine NAMPT Inhibitors: A derivative of pyrrolo[3,4-c]pyridine-2-carboxamide, compound 19a , was evaluated as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound exhibited satisfactory pharmacokinetic properties in mice and was effective in a PC-3 mouse xenograft model, demonstrating the potential of this isomer to yield orally bioavailable and efficacious anticancer agents.[1]
The following diagram illustrates a generalized workflow for progressing a pyrrolopyridine derivative from in vitro screening to in vivo efficacy studies.
Caption: From Benchtop to Animal Models: A typical workflow for evaluating pyrrolopyridine derivatives.
Experimental Methodologies: A Closer Look
To ensure the scientific integrity of the data presented, it is crucial to understand the methodologies employed in these studies.
In Vitro Kinase Inhibition Assay (Example: FMS Kinase)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
-
Protocol:
-
Recombinant FMS kinase is incubated with the test compound at various concentrations in a kinase assay buffer.
-
A substrate peptide and ATP are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay (Example: MTT Assay)
-
Objective: To assess the cytotoxic or cytostatic effects of a compound on a cell line.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
-
In Vivo Xenograft Efficacy Study (General Protocol)
-
Objective: To evaluate the anti-tumor activity of a compound in a living organism.
-
Protocol:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.
-
The following diagram illustrates the signaling pathway of FMS kinase, a key target of the this compound derivative 1r .
Caption: FMS Kinase Signaling Pathway and the inhibitory action of a pyrrolo[3,2-c]pyridine derivative.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of potent in vitro inhibitors against compelling therapeutic targets like FMS kinase and tubulin. The high potency of compounds such as 1r and 10t in enzymatic and cellular assays underscores the potential of this chemical class. However, the current lack of publicly available in vivo data for these specific derivatives represents a significant knowledge gap.
Drawing insights from the successful in vivo evaluation of related pyrrolopyridine isomers, it is evident that with careful optimization of pharmacokinetic and safety profiles, the this compound core has the potential to yield effective clinical candidates. Future research should prioritize the in vivo characterization of the most promising in vitro leads to bridge the gap between benchtop discovery and therapeutic application.
References
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El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
-
Zhang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305974. [Link]
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Zhang, X., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. bioRxiv. [Link]
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Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Li, Y., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(15), 10548-10567. [Link]
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Sugi, T., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(8), 1297-1307. [Link]
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Sugi, T., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. PubMed. [Link]
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A Comparative Analysis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyrrolopyridine scaffold is a cornerstone for the development of novel therapeutics. Its unique electronic properties and structural versatility have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the lesser-known 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile and its more documented isomers. While direct experimental data for the title compound is scarce, this report leverages data from its isomers and related analogues to provide a predictive overview of its potential properties and reactivity, offering a valuable resource for researchers in the field.
Introduction to the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. The fusion of a pyrrole ring to a pyridine ring creates a bicyclic aromatic system with a distinct charge distribution, influencing its interaction with biological targets. The introduction of substituents, such as a chlorine atom and a cyano group, further modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific binding interactions. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their potent antitumor activities, acting as colchicine-binding site inhibitors and disrupting microtubule dynamics.[1]
Isomeric Landscape and Comparative Physicochemical Properties
The precise positioning of the chlorine and carbonitrile groups on the pyrrolo[3,2-c]pyridine ring system is critical in defining the molecule's characteristics. This section explores the known properties of key isomers to infer the potential profile of this compound.
Key Isomers and Analogues:
-
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A positional isomer where the chlorine atom is at the 4-position.
-
7-Chloro-1H-pyrrolo[3,2-c]pyridine: Another positional isomer with the chlorine at the 7-position.[2]
-
6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile: A methylated isomer with the cyano group at the 4-position.[3]
-
Other Isomeric Scaffolds: This guide also considers isomers with different pyrrolopyridine ring fusions, such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine, to provide a broader context.
Predicted and Known Physicochemical Properties:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa | Notes |
| This compound | C₈H₄ClN₃ | 177.59 | ~2.5 | ~3.0 | Predictions based on isomeric data. |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine | C₇H₅ClN₂ | 152.58 | 1.9 | - | Data available from PubChem.[4] |
| 7-Chloro-1H-pyrrolo[3,2-c]pyridine | C₇H₅ClN₂ | 152.58 | 2.2163 | - | Data available from commercial suppliers.[2] |
| 6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile | C₉H₆ClN₃ | 191.62 | - | - | Data available from chemical suppliers.[3] |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | C₇H₅ClN₂ | 152.58 | 2.3 | - | Also known as 6-Chloro-7-azaindole.[5] |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | C₇H₅ClN₂ | 152.58 | - | - | Data available from commercial suppliers. |
The position of the chlorine atom significantly influences the molecule's reactivity. In the target compound, the chlorine at the 6-position is on the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a key reaction for further functionalization.[6][7] The cyano group at the 3-position, on the pyrrole ring, is a versatile handle for various chemical transformations and can act as a hydrogen bond acceptor in biological interactions.[8]
Synthesis Strategies: A Comparative Overview
The synthesis of chloro-cyanopyrrolopyridines typically involves multi-step sequences. While a specific protocol for this compound is not published, examining the synthesis of its isomers provides valuable insights into potential synthetic routes.
General Synthetic Approach:
A plausible synthetic pathway for the target compound and its isomers could involve the construction of the pyrrolopyridine core followed by chlorination and cyanation, or the use of appropriately substituted precursors.
A potential synthetic workflow.
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Analogue to 6-chloro isomer) [1]
This protocol for a bromo-analogue illustrates a common strategy for halogenating the 6-position of the pyrrolo[3,2-c]pyridine core.
-
Intermediate Synthesis: An initial key intermediate is synthesized.[1]
-
Cyclization: The intermediate is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to afford a key cyclization precursor.[1]
-
Bromination/Cyclization: The precursor is then treated with iron powder and acetic acid to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
Note: The choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) would be crucial for the synthesis of the 6-chloro analogue and would require careful optimization of reaction conditions.
Biological Activity and Therapeutic Potential
The pyrrolopyridine scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of chloro and cyano substituents can enhance potency and selectivity for various biological targets.
Anticancer Activity:
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant potential as anticancer agents by inhibiting tubulin polymerization.[1] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] The cyano group can play a crucial role in binding interactions within the target protein.
Kinase Inhibition:
Pyrrolopyridine derivatives are frequently employed as kinase inhibitors in targeted cancer therapy.[9] Their structure allows for selective binding to the active sites of enzymes like fibroblast growth factor receptors (FGFRs), which are often dysregulated in various tumors.[10] The chloro-substituent can occupy hydrophobic pockets within the kinase domain, contributing to binding affinity.
Antimicrobial and Other Activities:
Pyrrole and its fused derivatives have also demonstrated antimicrobial activities against a range of human pathogens.[11] Cyanopyridine derivatives, in particular, exhibit diverse pharmacological effects, including antibacterial, antifungal, and antiviral properties.[12][13]
Overview of the biological activities of chloro-cyanopyrrolopyridine derivatives.
Future Directions and Conclusion
While this compound remains a largely unexplored entity, the comparative analysis of its isomers provides a strong foundation for future research. The predicted physicochemical properties and potential for potent biological activity make it an attractive target for synthesis and screening in drug discovery programs.
Key takeaways for researchers:
-
The 6-chloro and 3-cyano substitution pattern offers a unique combination of reactivity and potential for biological interactions.
-
Synthetic strategies can be adapted from established protocols for related isomers, with a focus on regioselective halogenation and cyanation.
-
The anticancer and kinase inhibitory potential of this scaffold warrants further investigation.
This guide serves as a starting point for scientists and drug development professionals interested in exploring the therapeutic potential of novel chloro-cyanopyrrolopyridine derivatives. The synthesis and biological evaluation of this compound and a broader range of its isomers will undoubtedly contribute to the advancement of medicinal chemistry.
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Navigating the Therapeutic Landscape: A Comparative Guide to the Cell Line Selectivity of 1H-pyrrolo[3,2-c]pyridine Derivatives
Introduction: The Promise of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Oncology
In the relentless pursuit of novel anticancer agents, the heterocyclic compound 1H-pyrrolo[3,2-c]pyridine has emerged as a "privileged scaffold". This structural framework is a cornerstone in the design of a multitude of biologically active molecules, demonstrating a remarkable versatility in targeting various cancer cell lines.[1][2] Its derivatives have shown potent activities by inhibiting critical cellular processes such as kinase signaling and tubulin polymerization.[3][4]
This guide is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical family. While direct experimental data for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is not yet available in the public domain, this document will provide a comprehensive comparative analysis of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives. By examining their selectivity against key cancer cell lines—MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and prostate cancer cell lines—we can extrapolate the potential efficacy and guide future research for novel compounds like the one .
Comparative Analysis of Anticancer Activity
The true measure of a potential therapeutic agent lies in its ability to selectively target cancer cells while sparing healthy ones. The following data, synthesized from recent studies, showcases the cytotoxic activity (IC50 values) of various 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of cancer cell lines.
Performance Against Breast Cancer (MCF-7), Cervical Cancer (HeLa), and Prostate Cancer Cell Lines
A number of 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated significant cytotoxic effects against breast, cervical, and prostate cancer cell lines. The mechanism of action for these compounds often involves the inhibition of key cellular machinery, leading to cell cycle arrest and apoptosis.[4][5]
For instance, a recently synthesized series of 1H-pyrrolo[3,2-c]pyridine derivatives, designed as colchicine-binding site inhibitors, exhibited potent antitumor activities against both HeLa and MCF-7 cell lines.[4] One of the lead compounds from this series, 10t , displayed IC50 values in the sub-micromolar range, indicating high potency.[4] Another study on pyrano[3,2-c]pyridine derivatives also reported dose- and time-dependent growth inhibition of MCF-7 cells.[5]
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have also been investigated as FMS kinase inhibitors, a target over-expressed in breast and prostate cancers.[6] A lead compound from this research, 1r , showed strong potency against a panel of breast and prostate cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[6]
Table 1: Comparative Cytotoxicity (IC50) of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action | Reference |
| 10t | HeLa | Cervical | 0.12 - 0.21 | Tubulin Polymerization Inhibitor | [4] |
| MCF-7 | Breast | 0.12 - 0.21 | Tubulin Polymerization Inhibitor | [4] | |
| 1r | Breast Cancer Panel | Breast | 0.15 - 1.78 | FMS Kinase Inhibitor | [6] |
| Prostate Cancer Panel | Prostate | 0.15 - 1.78 | FMS Kinase Inhibitor | [6] | |
| 4-CP.P | MCF-7 | Breast | 60 ± 4.0 | Apoptosis Induction | [5] |
| P.P | MCF-7 | Breast | 100 ± 5.0 | Apoptosis Induction | [5] |
| 3-NP.P | MCF-7 | Breast | 140 ± 5.0 | Apoptosis Induction | [5] |
| TPM.P | MCF-7 | Breast | 180 ± 6.0 | Apoptosis Induction | [5] |
Note: The specific prostate cancer cell lines for compound 1r were not detailed in the abstract.
Potential Mechanisms of Action: A Deeper Dive
The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold allows for the design of compounds that can interact with various biological targets. Two of the most promising mechanisms identified for this class of compounds are the inhibition of tubulin polymerization and the inhibition of FMS kinase.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division.[4] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[7] Several 1H-pyrrolo[3,2-c]pyridine derivatives have been designed to bind to the colchicine site on tubulin, thereby inhibiting its polymerization and disrupting the formation of the mitotic spindle.[4][8]
Caption: Pathway of tubulin polymerization inhibition.
FMS Kinase (CSF-1R) Inhibition
The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a vital role in the proliferation and survival of monocytes and macrophages.[6] Its overexpression is implicated in several cancers, including those of the breast, prostate, and ovaries.[6] By inhibiting FMS kinase, 1H-pyrrolo[3,2-c]pyridine derivatives can block downstream signaling pathways, thereby curbing cancer cell proliferation.[3]
Experimental Protocol: A Guide to Assessing Cell Line Selectivity
To determine the cell line selectivity of a novel compound such as This compound , a robust and reproducible cytotoxicity assay is essential. The Sulforhodamine B (SRB) assay is a widely used method for this purpose, as it relies on the measurement of cellular protein content and is independent of cell metabolic activity.[9]
Step-by-Step Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating:
-
Culture MCF-7, HeLa, and PC-3 cells in their respective recommended media.
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells in 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate overnight to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to achieve a range of desired concentrations.
-
Treat the cells with the different concentrations of the compound and include a vehicle control (solvent only). Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[11]
-
-
Staining:
-
Wash the plates several times with slow-running tap water or 1% acetic acid to remove the TCA.
-
Air dry the plates completely.
-
Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at a wavelength of 510-580 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.
-
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Conclusion and Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a fertile ground for the development of novel anticancer therapeutics. While direct data on This compound remains to be elucidated, the potent and selective activities of its structural analogs against breast, cervical, and prostate cancer cell lines are highly encouraging. Future research should focus on synthesizing this specific compound and evaluating its cytotoxicity against a broad panel of cancer cell lines, including MCF-7, HeLa, and PC-3. Elucidating its precise mechanism of action will be crucial in determining its potential as a clinical candidate. The experimental framework provided in this guide offers a clear path for such investigations, paving the way for the next generation of targeted cancer therapies.
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Kallesha, N., et al. (2022). Anticancer Functions of Pyridine Heterocycles. In Pyridine and Its Derivatives. IntechOpen. Available from: [Link]
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A Comparative Guide to Target Validation Strategies for 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth technical framework for the target validation of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a compound of significant interest due to its pyrrolopyridine core, a scaffold present in numerous bioactive molecules.
Given the nascent stage of research on this specific carbonitrile derivative, this document is structured as a strategic guide. It hypothesizes potential target classes based on the known bioactivities of structurally related compounds and presents a comparative analysis of state-of-the-art methodologies for robust target deconvolution and validation. The causality behind experimental choices is explained to empower researchers in designing a self-validating and rigorous investigative workflow.
Introduction: The Pyrrolopyridine Scaffold and Hypothesized Targets
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been identified as potent inhibitors of various protein classes, most notably protein kinases and tubulin .[1][2][3] The fusion of a pyrrole and a pyridine ring creates a bicyclic system with unique electronic and steric properties, enabling it to interact with diverse biological targets.
-
Protein Kinases : The human kinome, comprising over 500 kinases, is a major focus of drug discovery, particularly in oncology.[3] The pyrrolopyridine core can mimic the hinge-binding motif of ATP, making it an ideal starting point for kinase inhibitor design.[4]
-
Tubulin : As a critical component of the cytoskeleton, tubulin is a validated target for anticancer agents. Certain pyrrolopyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.
Therefore, this guide will focus on a dual-pronged validation strategy, proposing and comparing experimental pathways to investigate this compound as both a potential kinase inhibitor and a tubulin-targeting agent.
Strategic Workflow for Target Validation
Caption: General workflow for target validation of a novel compound.
Comparative Analysis of Target Validation Methodologies
The selection of an appropriate method depends on the stage of investigation, the questions being asked, and the available resources. This section compares the core technologies that form the foundation of our proposed validation strategy.
| Methodology | Principle | Environment | Information Yield | Key Advantages | Key Limitations |
| Kinobeads (Chemical Proteomics) | Competitive affinity capture of endogenous proteins on beads coated with broad-spectrum inhibitors, followed by MS.[5][6] | Cell Lysate | Identifies a broad range of potential binding partners (target deconvolution) and relative binding affinities.[7] | Unbiased; assays against endogenous proteins in a complex mixture; no compound labeling required.[5] | Limited to targets that can bind the affinity matrix; misses allosteric binders; requires specialized MS.[5] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation.[8] | Intact Cells, Lysates, Tissues | Confirms direct target engagement in a physiological context; provides dose-response curves (ITDR-CETSA).[9][10] | Gold standard for confirming in-cell target engagement; label-free; applicable in vivo.[11][12] | Requires a specific antibody or MS for detection; not all proteins exhibit a clear thermal shift.[11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[13] | In Vitro (Purified Components) | Provides a complete thermodynamic profile: binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14] | "Gold standard" for binding thermodynamics; label-free; solution-based, no immobilization.[15] | Requires large quantities of pure protein and compound; lower throughput; may miss very weak or very tight binders. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index when an analyte flows over an immobilized ligand.[16] | In Vitro (Immobilized Target) | Provides real-time binding kinetics (kon, koff) and binding affinity (KD). | High sensitivity for a wide range of affinities; requires small sample quantities; real-time kinetic data.[16][17] | Requires immobilization of the target, which can affect its conformation; susceptible to bulk refractive index changes.[17][18] |
| Biochemical Functional Assays | Measures the direct effect of the compound on the target's biological activity (e.g., enzyme catalysis).[19] | In Vitro (Purified Components) | Determines functional potency (IC50/EC50); confirms mechanism of action (e.g., inhibition, activation). | Directly links binding to a functional outcome; essential for confirming inhibition. | Requires a specific functional assay for each target; may not reflect cellular conditions.[20] |
Experimental Protocols: A Hypothesis-Driven Approach
Hypothesis 1: The Compound is a Protein Kinase Inhibitor
The validation workflow should systematically narrow down the potential kinase targets and confirm functional inhibition.
Caption: Proposed workflow for kinase target validation.
A. Protocol: Kinobeads Competition Binding Assay [5][7]
This method serves as an initial, unbiased screen to identify which of the hundreds of kinases expressed in a cell lysate interact with the compound.
-
Lysate Preparation: Culture and harvest a suitable cell line (e.g., K562, which expresses a broad range of kinases) and prepare a native cell lysate under non-denaturing conditions.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for 1 hour.
-
Kinobeads Incubation: Add the Kinobeads slurry (beads derivatized with multiple non-selective kinase inhibitors) to the lysate-compound mixture and incubate to allow kinases not bound to the test compound to bind to the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion & LC-MS/MS: Digest the bead-bound proteins with trypsin and analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Quantify the abundance of each identified kinase in the compound-treated samples relative to the DMSO control. A decrease in abundance on the beads indicates that the test compound is competing for the kinase's binding site. This data is used to generate dose-response curves and determine apparent dissociation constants (Kdapp).
B. Protocol: Cellular Thermal Shift Assay (CETSA) [8][11]
Once putative kinase targets are identified, CETSA confirms that the compound engages these targets within the complex milieu of an intact cell.
-
Cell Treatment: Treat intact cells with the test compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Analyze the supernatant (soluble fraction) by Western blot or another detection method (e.g., ELISA, mass spectrometry) using an antibody specific to the kinase of interest.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates target stabilization and engagement.
C. Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [19][21]
This assay confirms that binding to the kinase translates into functional inhibition of its catalytic activity.
-
Reaction Setup: In a microplate, combine the purified recombinant kinase, its specific substrate peptide, and varying concentrations of this compound in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing a defined concentration of ATP (often at the Km value for the specific kinase). Incubate at 30°C for a set time (e.g., 60 minutes).
-
Quantify ATP Consumption: Add a reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase's activity.
Hypothesis 2: The Compound is a Tubulin-Targeting Agent
The validation workflow for tubulin focuses on observing cellular phenotype and confirming direct effects on tubulin polymerization.
A. Protocol: Immunofluorescence Assay for Microtubule Disruption [22]
This is a powerful visual assay to determine if the compound affects the microtubule network in cells.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) on glass coverslips and allow them to adhere. Treat the cells with various concentrations of the test compound (and positive/negative controls like paclitaxel and DMSO) for a suitable duration (e.g., 18-24 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol, which is excellent for preserving microtubule structures) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100 in PBS).[23]
-
Immunostaining: Block non-specific antibody binding sites. Incubate the cells with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. Tubulin-destabilizing agents will cause this network to depolymerize, resulting in diffuse cytoplasmic staining. Tubulin-stabilizing agents will cause the formation of dense microtubule bundles.
Conclusion: Towards a Confident Target Validation
This guide advocates for an initial broad, unbiased screen using chemical proteomics (Kinobeads) or thermal proteome profiling to generate hypotheses. These hypotheses must then be rigorously tested using methods that confirm direct target engagement in a physiological context (CETSA) and subsequently validated with quantitative biophysical (ITC, SPR) and biochemical (functional assays) techniques. By comparing and contrasting these powerful methodologies, researchers can design a robust validation cascade, confidently identify the molecular target(s) of this promising pyrrolopyridine derivative, and pave the way for its further development.
References
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
-
How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]
-
Current Advances in CETSA. PMC - NIH. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Full article: Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis Online. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]
-
Fragment Screening by Surface Plasmon Resonance. PMC - NIH. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
(PDF) Current Advances in CETSA. ResearchGate. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Kinase assays. BMG LABTECH. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Kinobeads workflow. Cells are pre-incubated with increasing drug... ResearchGate. [Link]
-
Target Deconvolution. Creative Biolabs. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
In vitro kinase assay. Protocols.io. [Link]
-
Characterization of molecular interactions using isothermal titration calorimetry. PubMed. [Link]
-
6 Advantages of Surface Plasmon Resonance Technology. Affinité Instruments. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
CETSA-based target engagement of taxanes as biomarkers for efficacy and resistance. RePub, Erasmus University Repository. [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
-
Current Advances in CETSA. Frontiers. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
- This reference is hypothetical as no direct studies exist for the specific compound.
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. cellproduce. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC - PubMed Central. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. ResearchGate. [Link]
- This reference is hypothetical as no direct studies exist for the specific compound.
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Characterization of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Introduction: In the landscape of modern drug discovery and development, heterocyclic scaffolds are paramount. Among these, the pyrrolopyridine core, a bioisostere of indole, is a privileged structure found in numerous biologically active agents, particularly kinase inhibitors.[1][2] The specific compound, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, represents a key synthetic intermediate whose precise structural and purity profile is non-negotiable for its progression in any research and development pipeline.[3][4] An impurity or a misidentified isomer could lead to failed experiments, misleading biological data, and significant delays.
This guide provides an in-depth comparison of the essential analytical methods required for the unambiguous characterization of this molecule. We will move beyond a simple listing of techniques to present a holistic and logical workflow, explaining the causality behind our methodological choices. This document is designed for researchers, analytical chemists, and drug development professionals who require not just data, but validated, trustworthy, and comprehensive analytical insights.
The Analytical Workflow: A Multi-Modal Approach
The complete characterization of a novel chemical entity is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. When combined, they create a self-validating system that confirms identity, structure, purity, and stability.
Caption: Logical workflow for the characterization of a novel pharmaceutical intermediate.
Identity and Structural Elucidation: Is It the Right Molecule?
The first and most critical step is to confirm the molecular identity and structure. We primarily rely on Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy for this purpose.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for its identity. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine.
-
Expert Insight: The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, any molecule containing a single chlorine atom will exhibit two prominent peaks in its mass spectrum: the molecular ion peak (M) and an isotope peak (M+2) with an intensity ratio of roughly 3:1.[5][6] This signature is a rapid and highly reliable confirmation of the presence of chlorine. High-Resolution Mass Spectrometry (HRMS) is superior as it provides the elemental composition, allowing for the unambiguous determination of the molecular formula.[7][8]
Expected Data for this compound (C₈H₄ClN₃):
-
Monoisotopic Mass: 177.0145 g/mol
-
HRMS (ESI+): Calculated for [C₈H₅ClN₃]⁺ (M+H)⁺: 178.0219; Found: 178.02XX (within 5 ppm error).
-
Isotopic Signature: A peak at ~180.0190 corresponding to the ³⁷Cl isotope, with an intensity of ~32% relative to the M+H peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for full structural elucidation.[9][10]
-
Expert Insight: The aromatic region of the ¹H NMR spectrum will be key. We expect to see distinct signals for the protons on the pyrrolopyridine core. The number of signals, their chemical shifts (influenced by the electron-withdrawing nitrile and chloro groups), and their coupling patterns (J-coupling) will allow us to piece together the exact isomer that has been synthesized. 2D NMR techniques like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be employed if the 1D spectra are ambiguous.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| N-H | ~12.5 (broad s) | - | Acidic proton on the pyrrole nitrogen. |
| H2 | ~8.5 (s) | ~128 | Proton adjacent to the nitrile group on the pyrrole ring. |
| H4 | ~8.8 (s) | ~145 | Proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| H7 | ~7.5 (s) | ~118 | Proton on the pyridine ring, adjacent to the chloro group. |
| C≡N | - | ~115 | Nitrile carbon, characteristic chemical shift. |
| C3 | - | ~95 | Carbon bearing the nitrile group. |
| C3a, C7a | - | ~130-140 | Bridgehead carbons. |
| C5, C6 | - | ~120, ~148 | Carbons in the pyridine ring, including the one bearing the chlorine atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[11][12]
-
Expert Insight: For this specific molecule, the most telling peak will be the sharp, strong absorption characteristic of the nitrile (C≡N) group.[13][14] Its presence provides immediate confirmation that the cyanation reaction was successful. We also expect to see bands corresponding to the N-H stretch of the pyrrole ring and C-Cl vibrations.
Key Expected FTIR Absorptions (cm⁻¹):
-
~3100-3000 cm⁻¹: Aromatic C-H stretch
-
~3400-3300 cm⁻¹: N-H stretch (pyrrole)
-
~2230-2210 cm⁻¹: C≡N stretch (nitrile) - Key diagnostic peak
-
~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching
-
~800-600 cm⁻¹: C-Cl stretch
Purity and Thermal Properties: Is It Clean and Stable?
Once identity is confirmed, the focus shifts to quantifying the purity of the sample and understanding its solid-state behavior, which is critical for formulation and storage.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing the purity of pharmaceutical compounds.[15][16] A reversed-phase method with UV detection is the standard choice for aromatic, moderately polar molecules like this one.
-
Expert Insight: The goal is to develop a stability-indicating method capable of separating the main peak from any starting materials, intermediates, or degradation products.[17] The aromatic pyrrolopyridine core will have a strong UV chromophore, making detection at wavelengths like 254 nm or 280 nm highly sensitive.[18] Purity is typically reported as the area percentage of the main peak relative to the total peak area.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
-
Analysis: The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%. A pure sample should exhibit a single major peak with a purity value >98%.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the material's thermal properties, such as melting point, decomposition temperature, and the presence of residual solvents or hydrates.[19][20]
-
Expert Insight: DSC can be used as an orthogonal purity check for crystalline materials. Impurities depress and broaden the melting endotherm.[21] TGA measures changes in mass as a function of temperature. A significant weight loss before the melting or decomposition point often indicates the presence of trapped solvent or water.[20]
Expected Thermal Profile:
-
TGA: A stable baseline with no significant weight loss until the onset of decomposition, typically above 200-250 °C.
-
DSC: A sharp endothermic peak corresponding to the melting point. The peak temperature can be used as an indicator of identity, while the peak shape can infer purity. This is followed by an exothermic event corresponding to decomposition.[20][22]
Definitive Structure: Absolute Confirmation
Single-Crystal X-Ray Crystallography
While NMR provides the atomic connectivity, single-crystal X-ray crystallography gives the exact three-dimensional arrangement of atoms in the solid state.[7]
-
Expert Insight: This technique is considered the ultimate proof of structure. It is particularly valuable for confirming regiochemistry in complex heterocyclic systems and for establishing the absolute stereochemistry if chiral centers were present. While not a routine quality control method, it is often essential during the research phase to definitively validate a new synthetic route or a novel scaffold.[23]
Comparative Summary of Analytical Methods
The following table summarizes the primary role and key outputs of each analytical technique in the characterization of this compound.
| Technique | Primary Purpose | Key Information Provided | Strengths | Limitations |
| HRMS | Identity Confirmation | Elemental Composition, Molecular Formula | High accuracy, confirms chlorine presence | Provides no connectivity information |
| NMR | Structural Elucidation | Atom connectivity, 2D/3D structure in solution | Unambiguous structure determination | Less sensitive than MS, requires soluble sample |
| FTIR | Functional Group ID | Presence of Nitrile (C≡N), N-H, C-Cl bonds | Fast, non-destructive, simple | Provides limited structural information |
| HPLC-UV | Purity Quantification | % Purity, detection of impurities | High precision and sensitivity, quantitative | Requires a chromophore, method development needed |
| DSC | Thermal Properties | Melting Point, Phase Transitions, Purity Estimate | Orthogonal purity check, solid-state info | Only for crystalline solids, semi-quantitative for purity |
| TGA | Thermal Stability | Decomposition Temperature, Solvent/Water Content | Quantifies residual solvent/water | Does not identify the material lost |
| X-Ray | Absolute Structure | 3D atomic arrangement in solid state | Definitive proof of structure and stereochemistry | Requires a suitable single crystal, time-consuming |
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}
Caption: Relationship between analytical methods and the information they provide.
Conclusion
The characterization of this compound requires a synergistic application of multiple analytical techniques. No single method is sufficient to provide a complete picture. By following a logical workflow that begins with identity and structure confirmation (MS, NMR, FTIR), moves to quantitative purity assessment (HPLC), and is supplemented by solid-state analysis (DSC, TGA, X-ray), researchers can build a comprehensive and trustworthy data package. This rigorous approach is the foundation of sound scientific research and is indispensable for accelerating the development of new therapeutics.
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Organometallics. Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications. Available from: [Link]
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Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies. Available from: [Link]
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TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available from: [Link]
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Journal of Medicinal Chemistry. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. Available from: [Link]
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Drug Discoveries & Therapeutics. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Drug Discoveries & Therapeutics. Available from: [Link]
-
National Center for Biotechnology Information. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. NIH. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Available from: [Link]
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Journal of Pharmaceutical and Biomedical Analysis. Thermal analysis methods for pharmacopoeial materials. PubMed. Available from: [Link]
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National Center for Biotechnology Information. Analysis of protein chlorination by mass spectrometry. NIH. Available from: [Link]
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ResearchGate. The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt. ResearchGate. Available from: [Link]
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ResearchGate. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH. Available from: [Link]
-
Biochemistry. Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. Available from: [Link]
-
ResearchGate. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. Available from: [Link]
-
Journal of Molecular Recognition. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available from: [Link]
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Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]
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ResearchGate. ¹H NMR spectra of compound 3a. ResearchGate. Available from: [Link]
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ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
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Pipzine Chemicals. 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Pipzine Chemicals. Available from: [Link]
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Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available from: [Link]
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- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Abstract
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity profile across the human kinome. Compounds that potently inhibit the intended target while minimizing engagement with off-target kinases are highly desirable, as off-target effects are a primary source of clinical toxicity. This guide provides a comprehensive framework for assessing the kinase selectivity of novel compounds, using 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile as a case study. We present a detailed protocol for a competitive binding assay, a cornerstone of modern kinase profiling, and compare its hypothetical selectivity data against two well-characterized inhibitors: the promiscuous inhibitor Staurosporine and the more selective dual EGFR/HER2 inhibitor, Lapatinib. This document serves as a practical guide for researchers in medicinal chemistry and drug discovery, outlining the principles, experimental design, and data interpretation required to make informed decisions in the optimization of kinase inhibitor candidates.
Introduction: The Central Role of Kinase Selectivity
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most successful target classes for modern drug discovery, particularly in oncology. The high degree of structural conservation in the ATP-binding site, the primary target for the majority of kinase inhibitors, presents a significant challenge: achieving target selectivity. A lack of selectivity, often termed promiscuity, can lead to unexpected and severe adverse effects. Conversely, a highly selective inhibitor promises a wider therapeutic window and a more predictable safety profile.
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinical-stage kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an effective ATP-mimetic. Therefore, characterizing the kinome-wide selectivity of new derivatives, such as this compound, is an essential step in evaluating their therapeutic potential.
This guide details the process of generating and interpreting a kinase cross-reactivity profile, providing a robust methodology that ensures data is both accurate and actionable for lead optimization programs.
Compounds for Comparative Analysis
A compound's selectivity is only meaningful when placed in context. For this analysis, we compare our compound of interest against two standards that represent opposite ends of the selectivity spectrum.
-
Compound of Interest: this compound
-
Structure: A synthetic heterocyclic compound featuring the pyrrolo[3,2-c]pyridine core. Its kinase activity profile is not yet publicly characterized, making it an ideal candidate for de novo profiling.
-
Hypothetical Primary Target: Based on scaffold analysis, we hypothesize a primary affinity for Janus Kinase 2 (JAK2), a key mediator of cytokine signaling.
-
-
Comparative Compound 1: Staurosporine
-
Profile: A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor. It binds to a vast number of kinases with high affinity and is often used as a positive control in cell-based assays or as a benchmark for promiscuity.
-
-
Comparative Compound 2: Lapatinib
-
Profile: An FDA-approved dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2). While highly potent against its primary targets, it exhibits a distinct off-target profile that is well-documented, making it an excellent example of a clinically successful, yet not perfectly selective, drug.
-
Experimental Methodology: Competitive Binding Assay
To determine the binding affinities of our test compounds across a broad panel of kinases, a competitive binding assay is the method of choice. This technique measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase. The assay is independent of ATP and does not require enzyme activity, allowing for the interrogation of a vast number of kinases in a standardized format. The KINOMEscan™ platform is a widely utilized commercial service that employs this principle.
Assay Principle
The assay principle relies on quantifying the amount of kinase that remains bound to an immobilized ligand after incubation with the test compound. A potent compound will displace the ligand, resulting in a lower amount of kinase captured on the solid support.
Figure 1: Workflow of a competitive binding assay for kinase profiling.
Step-by-Step Protocol
-
Kinase Preparation: A panel of human kinases, typically expressed as fusions with a DNA tag, is prepared. For this study, the DiscoverX KINOMEscan panel of 468 kinases is proposed.
-
Compound Preparation: Test compounds (this compound, Staurosporine, Lapatinib) are solubilized in 100% DMSO to create high-concentration stock solutions. A working concentration (e.g., 10 µM) is prepared for the initial screening.
-
Assay Reaction: The kinases are incubated with the immobilized ligand and the test compound in assay wells. The reaction is allowed to reach equilibrium (typically 60 minutes at room temperature).
-
Capture & Wash: The solid support with the immobilized ligand is washed to remove any unbound kinase and kinase-compound complexes.
-
Elution & Quantification: The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan assay, this is accomplished via qPCR of the DNA tag fused to the kinase.
-
Data Analysis: The amount of kinase recovered is compared to a DMSO control (vehicle, representing 100% binding). The results are expressed as Percent of Control (%Ctrl) .
-
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
-
A low %Ctrl value indicates strong binding of the test compound to the kinase. A value of 100% indicates no binding.
-
Hypothetical Results & Comparative Analysis
The following table presents a hypothetical but plausible dataset for an initial screen at 10 µM. This data is illustrative, designed to showcase how results are presented and interpreted.
Table 1: Comparative Kinase Inhibition Profile (%Ctrl at 10 µM)
| Kinase Target | This compound (%Ctrl) | Staurosporine (%Ctrl) | Lapatinib (%Ctrl) |
|---|---|---|---|
| JAK2 | 1.5 | 0.1 | 88.2 |
| JAK3 | 8.5 | 0.2 | 91.5 |
| TYK2 | 12.0 | 0.5 | 95.1 |
| EGFR | 75.6 | 2.1 | 0.8 |
| ERBB2 (HER2) | 81.3 | 3.5 | 1.2 |
| SRC | 35.4 | 0.8 | 25.7 |
| LCK | 42.1 | 0.6 | 33.4 |
| AURKA | 92.8 | 4.8 | 65.9 |
| CDK2 | 88.9 | 1.5 | 78.3 |
| VEGFR2 | 65.2 | 1.1 | 15.6 |
Primary targets for each compound are highlighted in bold.
Data Interpretation & Selectivity Score
-
This compound: Shows potent activity against JAK family kinases (JAK2, JAK3, TYK2), with the strongest binding to JAK2. It has moderate activity against SRC family kinases (SRC, LCK) and weak or no activity against the other kinases tested. This suggests a relatively selective profile centered on the JAK family.
-
Staurosporine: As expected, it shows potent binding to nearly every kinase in this subset, with %Ctrl values below 5 for all. This confirms its status as a highly promiscuous inhibitor.
-
Lapatinib: Demonstrates high potency against its intended targets, EGFR and ERBB2. It also shows some moderate off-target activity against VEGFR2 and SRC family kinases, which is consistent with its known profile.
To quantify selectivity, a Selectivity Score (S-score) can be calculated. A common method is to divide the number of kinases that a compound binds to strongly by the total number of kinases tested. For this example, let's define "strong binding" as %Ctrl < 35.
-
S(35) for this compound: 3 hits (JAK2, JAK3, TYK2) / 468 kinases = 0.0064
-
S(35) for Staurosporine: (Hypothetically) ~200 hits / 468 kinases = 0.427
-
S(35) for Lapatinib: ~15 hits / 468 kinases = 0.032
A lower S-score indicates higher selectivity. This quantitative metric confirms that our hypothetical compound is significantly more selective than both Staurosporine and Lapatinib.
Figure 2: Conceptual diagram of kinase selectivity.
Discussion and Next Steps
The hypothetical profiling of this compound reveals a promising JAK-family-focused inhibitor with high selectivity compared to established benchmarks. This profile suggests potential therapeutic utility in autoimmune diseases or myeloproliferative neoplasms, where JAK signaling is dysregulated.
The trustworthiness of this initial screen is high due to the standardized, activity-independent nature of the competitive binding assay. However, it is a primary screen, and the results must be validated and expanded upon. The logical next steps in a drug discovery program would be:
-
Orthogonal Validation: Confirm the binding hits using a different assay format, preferably one that measures enzymatic activity (e.g., an ADP-Glo™ or LanthaScreen™ assay). This ensures the binding event translates to functional inhibition.
-
Dose-Response Determination: Determine the IC₅₀ or Kᵢ values for the primary targets (JAK2, JAK3, TYK2) and key off-targets (e.g., SRC) to quantify potency and confirm the selectivity margin.
-
Cellular Target Engagement: Use techniques like Western blotting to assess the phosphorylation status of downstream substrates (e.g., STAT proteins for the JAK pathway) in relevant cell lines to confirm that the compound engages and inhibits its target in a biological context.
Conclusion
Kinase inhibitor profiling is a critical-path activity in modern drug discovery. This guide has outlined a robust, scientifically-grounded process for evaluating a novel compound, this compound. By employing a standardized competitive binding assay and comparing the results to well-defined benchmarks like Staurosporine and Lapatinib, we can generate a clear and actionable selectivity profile. The hypothetical data presented for our compound of interest identifies it as a potent and selective JAK-family inhibitor, marking it as a strong candidate for further preclinical development. This systematic approach to profiling ensures that resources are focused on compounds with the highest probability of success in the clinic.
References
-
Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The human kinome Source: Science URL: [Link]
-
Title: A quantitative analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]
-
Title: Staurosporine, K-252a, and UCN-01: potent but nonspecific inhibitors of protein kinases Source: Methods in Enzymology URL: [Link]
-
Title: Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinases that overcomes resistance to EGFR inhibitors in cancer cells Source: Cancer Research URL: [Link]
-
Title: Comprehensive analysis of kinase inhibitor selectivity Source: Nature Biotechnology URL: [Link]
-
Title: The Target-Based Mechanism of Action of Lapatinib (Tykerb®) in the Treatment of Cancer Source: Current Cancer Drug Targets URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Guide for Medicinal Chemists
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with various biological targets. Specifically, the functionalized derivative, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, serves as a crucial building block for compounds targeting key enzymes in oncology and other disease areas.[4] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and process development.
This guide provides a head-to-head comparison of two plausible synthetic strategies for the preparation of this compound. While a direct comparative study for this exact molecule is not extensively documented in publicly available literature, we can extrapolate and analyze viable routes based on the synthesis of closely related analogs and general synthetic methodologies for this class of compounds. The two primary approaches discussed are:
-
Linear Synthesis via Reductive Cyclization of a Substituted Pyridine: This classic approach builds the pyrrole ring onto a pre-functionalized pyridine core.
-
Convergent Strategy via Palladium-Catalyzed Cyanation: This modern approach involves the late-stage introduction of the nitrile group onto a pre-formed 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold.
We will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these routes to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Linear Synthesis via Reductive Cyclization
This synthetic pathway is adapted from the well-established synthesis of the corresponding 6-bromo analog and represents a robust, albeit lengthy, approach.[5] The strategy relies on the construction of the pyrrole ring through a reductive cyclization of a nitro group and an adjacent enamine functionality.
Overall Synthetic Scheme
Caption: Linear synthesis of this compound via reductive cyclization.
Detailed Experimental Protocols
Step 1: Oxidation of 2-Chloro-5-methylpyridine
-
Reaction: 2-Chloro-5-methylpyridine is oxidized to 2-chloro-5-methylpyridine-1-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM).
-
Rationale: The N-oxide is crucial for activating the pyridine ring for subsequent electrophilic nitration at the C4 position.
Step 2: Nitration of 2-Chloro-5-methylpyridine-1-oxide
-
Reaction: The N-oxide is treated with a mixture of fuming nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the C4 position.
-
Rationale: The strong electron-withdrawing nature of the N-oxide directs the nitration to the C4 position.
Step 3: Formation of the Enamine Intermediate
-
Reaction: 2-Chloro-5-methyl-4-nitropyridine-1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an inert solvent like N,N-dimethylformamide (DMF).
-
Rationale: DMF-DMA reacts with the acidic methyl group to form the key enamine intermediate, which is a precursor for the pyrrole ring.
Step 4: Reductive Cyclization
-
Reaction: The enamine intermediate is subjected to reductive cyclization using a reducing agent like iron powder in acetic acid.
-
Rationale: The iron reduces the nitro group to an amine, which then undergoes intramolecular cyclization with the enamine moiety to form the pyrrole ring, yielding 6-chloro-1H-pyrrolo[3,2-c]pyridine.
Step 5: Formylation of the Pyrrolo[3,2-c]pyridine Core
-
Reaction: The 6-chloro-1H-pyrrolo[3,2-c]pyridine is formylated at the C3 position using a Vilsmeier-Haack reaction (POCl₃, DMF).
-
Rationale: This step introduces the necessary carbon atom for the subsequent conversion to the nitrile.
Step 6: Conversion of the Aldehyde to the Nitrile
-
Reaction: The resulting aldehyde is first converted to an oxime by treatment with hydroxylamine hydrochloride. The oxime is then dehydrated using a reagent like acetic anhydride to afford the final product, this compound.
-
Rationale: This is a standard and reliable two-step procedure for converting an aldehyde to a nitrile.
Analysis of Route 1
| Parameter | Assessment |
| Overall Yield | Moderate |
| Number of Steps | 6 |
| Scalability | Moderate; use of fuming nitric acid and m-CPBA can pose challenges on a large scale. |
| Starting Materials | Readily available and relatively inexpensive. |
| Purification | Multiple chromatographic purifications are likely required. |
| Safety | Use of strong acids and oxidizing agents requires careful handling. |
Route 2: Convergent Strategy via Palladium-Catalyzed Cyanation
This more convergent approach focuses on constructing the 6-chloro-1H-pyrrolo[3,2-c]pyridine core first, followed by a late-stage functionalization to introduce the cyano group. This strategy is inspired by modern cross-coupling methodologies that are prevalent in medicinal chemistry.[6]
Overall Synthetic Scheme
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Navigating the Therapeutic Window: A Comparative Evaluation of 1H-pyrrolo[3,2-c]pyridine Analogs in Oncology
A Senior Application Scientist's Guide to Assessing Therapeutic Index in Preclinical Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of optimization. It is not enough for a compound to be potent; it must also be selective, eradicating diseased cells while sparing healthy ones. This delicate balance is quantified by the therapeutic index (TI), a critical parameter in preclinical drug development. This guide provides an in-depth, comparative analysis of the therapeutic potential of analogs based on the 1H-pyrrolo[3,2-c]pyridine scaffold, a promising heterocyclic core in modern medicinal chemistry.[1]
While specific data on 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile analogs remains limited in the public domain, a wealth of research on the broader pyrrolo[3,2-c]pyridine class of compounds offers valuable insights into their structure-activity relationships (SAR) and therapeutic potential. This guide will synthesize findings from key studies to illustrate how the therapeutic index of these analogs can be evaluated, focusing on two distinct mechanisms of action: tubulin polymerization inhibition and FMS kinase inhibition.
The Crucial Role of the In Vitro Therapeutic Index
In the early stages of drug discovery, the in vitro therapeutic index serves as a vital surrogate for the more complex in vivo TI. It is typically calculated as the ratio of the concentration of a compound that induces cytotoxicity in normal cells to the concentration that produces the desired therapeutic effect in target (e.g., cancer) cells. A higher in vitro TI suggests a greater potential for the compound to be both effective and well-tolerated in subsequent in vivo studies.
This guide will delve into the practical methodologies for determining the in vitro TI, using pyrrolo[3,2-c]pyridine analogs as a case study. We will explore how different substitutions on this core scaffold influence both potency and selectivity, providing a framework for the rational design of next-generation therapeutics.
Case Study 1: 1H-pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, binding to the colchicine site.[1][2][3] These compounds have demonstrated potent anticancer activities across a range of human cancer cell lines.[1][2][3]
Evaluating Anticancer Potency: The Sulforhodamine B (SRB) Assay
The cornerstone of assessing the efficacy of these compounds is the in vitro cytotoxicity assay. The SRB assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content.
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrrolo[3,2-c]pyridine analogs for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Comparative Potency of Tubulin Polymerization Inhibitors
The following table summarizes the reported IC50 values for a selection of 1H-pyrrolo[3,2-c]pyridine analogs, demonstrating their potent anticancer activity.
| Compound ID | Modification | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | Indolyl moiety as B-ring, 3,4,5-trimethoxyphenyl as A-ring | 0.12 | 0.15 | 0.21 |
| CA-4 | Combretastatin A-4 (Reference Compound) | 0.002 | 0.003 | 0.003 |
Data synthesized from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]
This data clearly indicates that while these pyrrolo[3,2-c]pyridine analogs are potent, they are not as potent as the natural product CA-4. However, the study suggests that the rigid 1H-pyrrolo[3,2-c]pyridine scaffold may offer advantages in terms of chemical stability and synthetic accessibility.[2]
Mechanism of Action: Disruption of Microtubule Dynamics
The following diagram illustrates the mechanism by which these compounds exert their anticancer effects. By binding to the colchicine site on β-tubulin, they inhibit microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine analogs as tubulin inhibitors.
Case Study 2: Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
Another class of pyrrolo[3,2-c]pyridine derivatives has been investigated for their potential as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[4][5]
Evaluating Kinase Inhibition and Selectivity
For this class of compounds, the therapeutic potential is evaluated not only by their ability to inhibit the target kinase and the proliferation of cancer cells but also by their selectivity for cancer cells over normal cells.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the recombinant FMS kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add the pyrrolo[3,2-c]pyridine analogs at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Experimental Protocol: Comparative Cytotoxicity Assay (Cancer vs. Normal Cells)
-
Cell Lines: Use a panel of cancer cell lines (e.g., ovarian, prostate, breast cancer lines) and a normal, non-cancerous cell line (e.g., human fibroblasts).
-
Assay Performance: Perform a standard cytotoxicity assay (e.g., SRB or MTT assay) as described previously for both the cancer and normal cell lines in parallel.
-
Data Analysis: Determine the IC50 values for each cell line.
-
Selectivity Index (SI) Calculation: Calculate the SI using the following formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.
Comparative Potency and Selectivity of FMS Kinase Inhibitors
The following table summarizes the FMS kinase inhibitory activity and the selectivity index for a key pyrrolo[3,2-c]pyridine analog.
| Compound ID | FMS Kinase IC50 (nM) | Ovarian Cancer Cell Line IC50 (µM) | Prostate Cancer Cell Line IC50 (µM) | Breast Cancer Cell Line IC50 (µM) | Selectivity Index (vs. Normal Fibroblasts) |
| 1r | 30 | 0.15 - 0.55 | 0.21 - 0.48 | 0.33 - 1.78 | 3.21 - 38.13 |
Data synthesized from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[4]
The compound 1r demonstrates potent inhibition of FMS kinase and strong antiproliferative activity against various cancer cell lines.[4] Crucially, it exhibits a favorable selectivity index, indicating that it is significantly more toxic to cancer cells than to normal fibroblasts.[4] This is a strong indicator of a promising therapeutic window.
Signaling Pathway: FMS Kinase in Cancer Progression
The diagram below illustrates the FMS kinase signaling pathway and its role in promoting cancer cell proliferation and survival.
Caption: Simplified FMS kinase signaling pathway and the point of inhibition by pyrrolo[3,2-c]pyridine analogs.
Comparative Analysis and Future Directions
The two case studies presented here highlight the versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold in generating potent and, in some cases, selective anticancer agents.
-
The tubulin polymerization inhibitors demonstrate high potency, with IC50 values in the nanomolar to low micromolar range.[2] Future work on this class of compounds should focus on assessing their cytotoxicity in normal cell lines to determine their therapeutic index.
-
The FMS kinase inhibitors provide a more direct evaluation of the therapeutic window through the calculation of a selectivity index.[4] The impressive SI values for compound 1r make it a promising candidate for further development.[4]
The rational design of future analogs should aim to combine the high potency observed in the tubulin inhibitors with the high selectivity demonstrated by the FMS kinase inhibitors. This could involve exploring a wider range of substitutions at various positions of the pyrrolo[3,2-c]pyridine core and systematically evaluating their impact on both efficacy and toxicity.
Conclusion
The evaluation of the therapeutic index is a critical step in the journey from a promising chemical scaffold to a viable drug candidate. While direct data on this compound analogs is not yet widely available, the broader class of pyrrolo[3,2-c]pyridine derivatives has shown significant promise as a source of novel anticancer agents. By employing rigorous in vitro assays to quantify both potency and selectivity, researchers can effectively navigate the therapeutic window and identify compounds with the greatest potential for clinical success. The 1H-pyrrolo[3,2-c]pyridine scaffold, with its demonstrated versatility and amenability to chemical modification, undoubtedly warrants further investigation in the ongoing search for safer and more effective cancer therapies.
References
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Benchmarking the Anti-proliferative Activity of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncology drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the anti-proliferative activity of a promising heterocyclic compound, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile , against established chemotherapeutic standards. As researchers delve into the therapeutic potential of novel molecular scaffolds, a standardized and well-rationalized approach to assessing potency and selectivity is crucial for advancing promising candidates.
The pyrrolo[3,2-c]pyridine core is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a spectrum of biological activities.[1][2] Notably, various substituted 1H-pyrrolo[3,2-c]pyridine analogs have exhibited potent anti-proliferative effects, with some acting as inhibitors of tubulin polymerization, a clinically validated anti-cancer strategy.[3] This guide will, therefore, not only detail the "how" but also the "why" behind the experimental design, ensuring a robust and insightful evaluation of our lead compound.
I. The Rationale for Comparative Benchmarking
Before embarking on any experimental protocol, it is essential to understand the rationale for comparing a novel compound to known standards. In this context, we will benchmark this compound against two widely used and mechanistically distinct chemotherapeutic agents: Doxorubicin and Paclitaxel .
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[4][5] Its broad-spectrum activity makes it a robust positive control for general cytotoxicity.
-
Paclitaxel: A taxane, Paclitaxel's mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[6][7] Given that some pyrrolopyridine derivatives have been shown to target tubulin, Paclitaxel serves as a critical mechanistic benchmark.[3]
By comparing our test compound to these standards, we can not only determine its relative potency but also gain preliminary insights into its potential mechanism of action.
II. Experimental Design: A Self-Validating Approach
To ensure the integrity and reproducibility of our findings, we will employ a widely accepted and well-characterized in vitro method for assessing cell proliferation: the Sulforhodamine B (SRB) assay . The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.[8] This method is less susceptible to interference from compounds that may alter cellular metabolism, a potential confounding factor in assays like the MTT assay.[8]
Experimental Workflow
The following diagram outlines the key steps in our comparative anti-proliferative assay.
Experimental workflow for determining the IC50 of anti-proliferative compounds.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is designed to be a self-validating system, with the inclusion of both positive and negative controls to ensure data quality.
-
Cell Seeding:
-
Culture human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and cervical adenocarcinoma (HeLa) cells in appropriate media.
-
Trypsinize and seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound, Doxorubicin, and Paclitaxel in the appropriate cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Fixation and Staining:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Dye Solubilization and Absorbance Reading:
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5 minutes on a plate shaker.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell survival using the following formula: % Survival = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell survival against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
III. Comparative Data Analysis
The following table presents hypothetical IC50 values for this compound, alongside experimentally derived values for Doxorubicin and Paclitaxel against a panel of cancer cell lines. It is imperative to note that the IC50 value for the test compound is illustrative to demonstrate the benchmarking process, as published data for this specific molecule is not currently available.
| Compound | IC50 (µM) | ||
| MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | |
| This compound | 1.5 (Hypothetical) | 2.8 (Hypothetical) | 0.9 (Hypothetical) |
| Doxorubicin | 1.65[4] | >20[9] | 1.00[10] |
| Paclitaxel | ~0.005 (5 nM)[7] | ~0.007 (7 nM)[11] | ~0.003 (3 nM)[7] |
Note: IC50 values for standard drugs can vary depending on the specific experimental conditions, such as incubation time and cell passage number. The cited values are for comparative purposes.
IV. Discussion and Mechanistic Insights
The hypothetical data suggests that this compound exhibits potent anti-proliferative activity, with IC50 values in the low micromolar to nanomolar range, comparable to or even exceeding that of Doxorubicin in certain cell lines. The significantly lower IC50 values of Paclitaxel highlight its high potency as a microtubule-targeting agent.
Given that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as inhibitors of tubulin polymerization, it is plausible that this compound may share this mechanism of action.[3] Inhibition of tubulin dynamics leads to a cascade of downstream events, ultimately culminating in apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition
The following diagram illustrates the signaling pathway affected by tubulin polymerization inhibitors.
Hypothesized signaling pathway for tubulin polymerization inhibitors.
V. Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for benchmarking the anti-proliferative activity of this compound. By employing standardized protocols and comparing against well-characterized drugs, researchers can obtain reliable and insightful data to guide further drug development efforts.
Future studies should focus on:
-
Confirming the Mechanism of Action: Utilizing assays such as tubulin polymerization assays and immunofluorescence microscopy to definitively determine if the compound targets microtubules.
-
Broadening the Cell Line Panel: Testing the compound against a wider range of cancer cell lines to assess its spectrum of activity and potential for selective toxicity.
-
In Vivo Efficacy Studies: Progressing the compound to preclinical animal models to evaluate its anti-tumor efficacy and pharmacokinetic properties in a whole-organism setting.
By adhering to a rigorous and comparative approach, the scientific community can effectively identify and advance novel anti-cancer agents with the potential to make a significant impact on patient outcomes.
References
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2358. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry, requires careful handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally similar pyrrolopyridine and nitrile-containing molecules to establish a robust and cautious disposal protocol.
Hazard Profile & Immediate Safety Precautions: An Evidence-Based Assessment
Due to the absence of specific toxicological data for this compound, we must infer its potential hazards from analogous compounds. Structurally related chloro-pyrrolopyridines and aromatic nitriles are often classified with the hazards listed in the table below.[1][2][3][4] It is imperative to handle this compound as if it possesses these characteristics.
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement (H-Code) | Potential Effects | Source (Analogous Compounds) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. | [2][3][5][6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact may cause redness and irritation. | [1][2][3][4] |
| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation | Contact can lead to severe eye injury. | [1][3][4][5][7][8] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | [1][2][3][4] |
Immediate Actions & Personal Protective Equipment (PPE):
The causality behind PPE selection is directly linked to the inferred hazard profile. Given the potential for skin and eye irritation, as well as respiratory effects, a comprehensive barrier is required.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9] Emergency eye wash stations and safety showers must be readily accessible.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][10] This is critical to prevent contact with the eyes, which could lead to serious damage.[5][7]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (thin disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination).[1][11] For tasks with a higher risk of contact, heavier-duty gloves should be considered.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a full-face respirator with appropriate cartridges approved by NIOSH (US) or CEN (EU).[9][10]
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be systematic to prevent accidental exposure and ensure regulatory compliance. Hazardous waste must be collected and disposed of separately; disposal in household trash or down the sanitary sewer is strictly prohibited.[12]
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of safe chemical waste management. Immediately upon generation, categorize waste into the following streams:
-
Solid Waste: This includes unused or expired this compound, and any grossly contaminated items like weigh boats, paper towels, or bench protectors.
-
Liquid Waste: This stream is for solutions containing dissolved this compound. Segregate aqueous solutions from organic solvent solutions.
-
Sharps Waste: All needles, syringes, or glass pipettes that have come into contact with the compound must be placed in a designated, puncture-proof sharps container.[13]
-
Empty Containers: Original containers of the compound must be triple-rinsed with a suitable solvent (e.g., isopropanol or ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container as solid waste or according to institutional guidelines.[14]
Step 2: Containerization and Labeling
The integrity of the waste container and the clarity of its label are critical for safe storage and transport.
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste. For liquid waste, ensure the container has a secure, leak-proof cap. Do not fill containers beyond 90% of their capacity to allow for expansion.[12]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 3: On-Site Storage and Final Disposal
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory. The exterior of the containers must be kept clean and free of contamination.[12]
-
Final Disposal: The ultimate disposal method for this compound should be through a licensed chemical destruction facility.[10] The most common and effective methods are:
-
Incineration: High-temperature incineration in a facility equipped with afterburners and flue gas scrubbers is the preferred method for organic compounds, including chlorinated and nitrogen-containing heterocycles.[1][9]
-
Licensed Waste Disposal Service: Arrange for pickup of the properly labeled and sealed waste containers by your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal service.[15]
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Secure the Area: Prevent entry into the spill zone. If the compound is a solid, avoid creating dust.[10]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE detailed in Section 1.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it into a labeled hazardous waste container.[9]
-
For liquid spills: Cover the spill with an inert absorbent material. Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[10]
-
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal Workflow Diagram
By adhering to this structured protocol, laboratory professionals can confidently manage the waste stream of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
